3-hydroxy-N-methylpropanamide
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-hydroxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5-4(7)2-3-6/h6H,2-3H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOQEKLRIJBDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574211 | |
| Record name | 3-Hydroxy-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6830-81-5 | |
| Record name | 3-Hydroxy-N-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-hydroxy-N-methylpropanamide: Properties, Structure, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-hydroxy-N-methylpropanamide (CAS No. 6830-81-5), a bifunctional organic compound featuring both a hydroxyl and a secondary amide group. While not extensively characterized in publicly accessible literature, its structure suggests significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document consolidates available data, provides expert analysis of its structural and chemical properties, outlines robust synthetic protocols based on established chemical principles, and explores its prospective applications in drug development.
Molecular Structure and Chemical Identity
This compound is a simple, yet functionally rich, aliphatic amide. Its structure consists of a three-carbon propane backbone, substituted with a hydroxyl group (-OH) at the C3 position and an N-methylamide group (-C(=O)NHCH₃) at the C1 position.[1][2] This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity.
Key Identifiers:
| Identifier | Value |
| CAS Number | 6830-81-5[3] |
| Molecular Formula | C₄H₉NO₂[3][4] |
| Molecular Weight | 103.12 g/mol [3][5] |
| IUPAC Name | This compound[3] |
| Synonyms | N-Methyl-3-hydroxypropionamide, 3-Hydroxy-N-methylpropionamide[2] |
| SMILES | CNC(=O)CCO[3][6] |
| InChI Key | TWOQEKLRIJBDSY-UHFFFAOYSA-N[6] |
The presence of both a hydrogen bond donor (hydroxyl and N-H) and two hydrogen bond acceptors (carbonyl and hydroxyl oxygens) suggests that this molecule can participate in intricate intermolecular and intramolecular hydrogen bonding networks. This is a critical feature influencing its physical properties and its interactions with biological macromolecules.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Appearance | Colorless to pale yellow liquid or solid[2] | Small, polar molecules with these functional groups are often viscous liquids or low-melting solids at room temperature. |
| Melting Point | Not available | For comparison, the unmethylated analog, 3-hydroxypropanamide, is a solid. The related N-methylpropanamide has a melting point of -31 °C.[7] |
| Boiling Point | > 200 °C (estimated) | N-methylpropanamide boils at 148 °C.[7] The addition of a hydroxyl group will significantly increase the boiling point due to hydrogen bonding. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol)[2] | The hydroxyl and amide groups can form strong hydrogen bonds with protic solvents. |
| LogP (predicted) | -1.2 to -1.4[3][6] | The negative value indicates high hydrophilicity, consistent with its polar functional groups. |
| pKa (estimated) | ~16-17 (hydroxyl proton), ~18-19 (amide N-H) | The hydroxyl pKa is similar to that of a primary alcohol. The amide N-H is generally very weakly acidic. |
Spectroscopic Profile (Predicted)
A comprehensive understanding of a molecule's spectroscopic signature is critical for reaction monitoring and structural confirmation. While experimental spectra are not publicly available, a theoretical analysis based on established principles of NMR, IR, and MS is presented below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show five distinct signals in a deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -OH | 4.5 - 5.5 | Triplet (t) | 1H |
| -NH | 7.8 - 8.2 | Quartet (q) or Broad Singlet | 1H |
| -CH₂-OH (C3) | 3.5 - 3.7 | Quartet (q) | 2H |
| -CH₂-C=O (C2) | 2.2 - 2.4 | Triplet (t) | 2H |
| N-CH₃ | 2.6 - 2.8 | Doublet (d) | 3H |
-
Causality: The N-CH₃ protons are a doublet due to coupling with the single N-H proton. The N-H signal is expected to be a quartet due to coupling with the three N-CH₃ protons. The C3 methylene protons (-CH₂-OH) will be coupled to the C2 protons, and the C2 methylene protons will be coupled to the C3 protons, both likely appearing as triplets if the hydroxyl proton is not coupling. The hydroxyl proton itself will couple to the adjacent C3 methylene protons, resulting in a triplet.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 172 - 175 |
| -CH₂-OH (C3) | 58 - 62 |
| -CH₂-C=O (C2) | 35 - 40 |
| N-CH₃ | 25 - 28 |
-
Causality: The carbonyl carbon (C1) is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom. The carbon bearing the hydroxyl group (C3) appears in the typical range for a primary alcohol. The N-methyl carbon is the most shielded, appearing furthest upfield.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H | 3200 - 3500 (broad) | Stretching |
| N-H | 3300 - 3500 (sharp/medium) | Stretching |
| C-H (sp³) | 2850 - 3000 | Stretching |
| C=O (Amide I) | 1630 - 1680 (strong) | Stretching |
| N-H (Amide II) | 1510 - 1570 | Bending |
| C-O | 1000 - 1100 | Stretching |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion (M⁺˙, m/z = 103).
| m/z | Possible Fragment | Fragmentation Pathway |
| 103 | [C₄H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 72 | [M - CH₂OH]⁺ | Alpha-cleavage at the hydroxyl group |
| 58 | [CH₃NHC=O]⁺ | Cleavage of the C2-C3 bond |
| 44 | [CH₂=C(OH)NHCH₃]⁺˙ | McLafferty rearrangement |
| 31 | [CH₂OH]⁺ | Alpha-cleavage at the hydroxyl group |
Synthesis Methodologies
The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method depends on the availability of starting materials, desired scale, and safety considerations. Two robust, field-proven protocols are detailed below.
Protocol 1: Aminolysis of Ethyl 3-hydroxypropanoate
This is a classic and straightforward amidation method. The ester is directly converted to the corresponding amide by reaction with an excess of the amine. The causality for using excess methylamine is to drive the equilibrium towards the product side and to minimize side reactions.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-hydroxypropanoate (1.0 eq).
-
Reagent Addition: Add a 40% aqueous solution of methylamine (3.0 - 5.0 eq). The use of a significant excess of the amine is crucial for achieving high conversion.
-
Reaction: Stir the mixture at room temperature for 24-48 hours or gently heat to 40-50 °C to accelerate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (using a polar eluent system such as dichloromethane/methanol) to yield pure this compound.
References
- 1. Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. PubChemLite - this compound (C4H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. N-methylpropanamide [stenutz.eu]
An In-depth Technical Guide to 3-hydroxy-N-methylpropanamide: From Postulated Biosynthesis to Synthetic Realization and Analytical Characterization
A Senior Application Scientist's Perspective on a Molecule of Latent Potential
Foreword: Navigating the Known and the Unknown
In the vast landscape of chemical biology and drug discovery, some molecules are extensively studied, their every facet documented, while others remain in the relative quiet of chemical catalogs. 3-hydroxy-N-methylpropanamide is one such molecule. While commercially available, a deep dive into the scientific literature reveals a surprising scarcity of information regarding its natural occurrence, discovery, and specific biological roles. This guide, therefore, takes a unique approach. As a Senior Application Scientist, my role is not just to present established facts but to synthesize information, draw logical inferences from related, well-documented areas of science, and provide a forward-looking perspective. This document will thus serve as a comprehensive technical guide, building a narrative for this compound based on established principles of biosynthesis, organic synthesis, and analytical chemistry. We will explore its likely origins in nature, detail robust methods for its synthesis and characterization, and postulate its potential significance, thereby providing a foundational resource for researchers poised to explore the untapped potential of this intriguing molecule.
Section 1: Postulated Natural Occurrence and Biosynthesis
While there are no direct reports detailing the isolation of this compound from natural sources, its constituent parts, the 3-hydroxypropanoyl moiety and the N-methyl group, are common in biochemistry. This allows us to propose a hypothetical biosynthetic pathway, grounded in known enzymatic reactions.
The Precursor: 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP) is a known metabolite in various organisms, including Escherichia coli and Drosophila melanogaster[1]. It is a key intermediate in several metabolic pathways, most notably the 3-hydroxypropionate bicycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle, which are pathways for carbon fixation in some bacteria and archaea. The presence of 3-HP in nature provides a plausible starting point for the biosynthesis of its derivatives[1][2].
The N-Methylation: A Common Biological Modification
N-methylation is a widespread biological process used to modify the properties of small molecules, peptides, and proteins. This modification can enhance a molecule's metabolic stability, membrane permeability, and biological activity[3][4]. The enzymatic transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a nitrogen atom is a well-characterized reaction catalyzed by N-methyltransferases[5].
A Hypothetical Biosynthetic Pathway
Based on these precedents, we can postulate two primary routes for the biosynthesis of this compound:
-
Amidation followed by N-methylation: In this scenario, 3-hydroxypropionic acid, likely activated as its coenzyme A thioester (3-hydroxypropionyl-CoA), would first undergo amidation with ammonia to form 3-hydroxypropanamide. A subsequent N-methylation step, catalyzed by a specific N-methyltransferase and using SAM as the methyl donor, would yield this compound.
-
Direct amidation with methylamine: Alternatively, an enzyme could catalyze the direct condensation of an activated form of 3-hydroxypropionic acid (e.g., 3-hydroxypropionyl-CoA) with methylamine. Methylamine is a common biological compound, often arising from the metabolism of various nitrogen-containing molecules.
The following diagram illustrates the first, more probable, hypothetical biosynthetic pathway.
Caption: A postulated biosynthetic pathway for this compound.
Section 2: Synthetic Routes and Methodologies
For researchers wishing to study this compound, a reliable synthetic protocol is essential. Several approaches can be envisaged, leveraging standard transformations in organic chemistry.
Synthesis from 3-Hydroxypropionic Acid
The most direct approach involves the amidation of 3-hydroxypropionic acid with methylamine. Due to the formation of a stable ammonium carboxylate salt, direct thermal condensation is often inefficient. Therefore, the use of coupling agents is recommended.
Experimental Protocol: Carbodiimide-Mediated Amidation
-
Reaction Setup: To a solution of 3-hydroxypropionic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq).
-
Amine Addition: Add a solution of methylamine (1.2 eq, either as a solution in a solvent like THF or as a hydrochloride salt with an added base like triethylamine) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproducts (in the case of DCC). Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis from β-Propiolactone
An alternative route involves the ring-opening of β-propiolactone with methylamine. This reaction is typically efficient as the release of ring strain provides a strong thermodynamic driving force.
Experimental Protocol: Lactone Aminolysis
-
Reaction Setup: Dissolve β-propiolactone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Amine Addition: Add a solution of methylamine (1.1 eq) dropwise to the lactone solution at room temperature. The reaction is often exothermic, so cooling may be necessary for larger-scale reactions.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the lactone by gas chromatography (GC) or TLC.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by distillation or column chromatography if necessary.
References
- 1. 3-Hydroxypropionic acid | C3H6O3 | CID 68152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
3-Hydroxy-N-methylpropanamide: A Technical Guide to an Enigmatic Molecule
An In-depth Exploration of its Potential Biological Role and Significance for Researchers, Scientists, and Drug Development Professionals.
Foreword: Charting the Unknown
In the vast landscape of metabolomics and drug discovery, countless molecules await their turn in the scientific spotlight. 3-hydroxy-N-methylpropanamide is one such entity. While its chemical structure is unassuming, its biological role remains largely uncharacterized in publicly available literature. This guide, therefore, ventures into a territory of scientific inquiry, building a framework for understanding this molecule not from a wealth of established facts, but from the foundational principles of biochemistry, pharmacology, and analytical science. We will dissect its known chemical properties, infer its probable metabolic fate, postulate its potential biological significance by drawing parallels with structurally related compounds, and provide a comprehensive roadmap for its empirical investigation. This document is crafted for the intrepid researcher—one who sees the absence of data not as a void, but as an opportunity for discovery.
Section 1: The Molecular Profile of this compound
This compound is a simple, low molecular weight organic compound. Its structure, characterized by a hydroxyl group and an N-methylated amide function, bestows upon it specific chemical properties that are crucial determinants of its biological behavior.
| Property | Value | Source |
| Molecular Formula | C4H9NO2 | --INVALID-LINK-- |
| Molecular Weight | 103.12 g/mol | --INVALID-LINK-- |
| CAS Number | 6830-81-5 | --INVALID-LINK-- |
| Predicted Solubility | High in aqueous and polar organic solvents | Inferred from structure |
| Hydrogen Bonding | Both donor (hydroxyl) and acceptor (carbonyl oxygen, hydroxyl oxygen) capabilities | Inferred from structure |
The presence of both a hydroxyl and an amide group suggests that this compound is a polar molecule, likely soluble in aqueous environments such as physiological fluids. This solubility is a critical factor for its bioavailability and distribution within a biological system.
Section 2: The Metabolic Crossroads: A Hypothesis-Driven Pathway
The metabolic fate of a molecule dictates its duration of action, its potential for accumulation, and the formation of active or toxic byproducts. In the absence of direct studies on this compound, we can propose a hypothetical metabolic pathway based on the well-established metabolism of similar chemical moieties.
Phase I Metabolism: The Initial Transformation
Phase I reactions typically introduce or expose functional groups, preparing the molecule for subsequent conjugation and excretion. For this compound, two primary Phase I pathways are plausible:
-
N-demethylation: The N-methyl group is a common target for cytochrome P450 (CYP) enzymes.[1] This reaction would yield 3-hydroxypropanamide and formaldehyde. The stability of the intermediate carbinolamide can be influenced by pH.[1]
-
Oxidation of the Hydroxyl Group: The primary alcohol could be oxidized by alcohol dehydrogenases (ADHs) or aldehyde dehydrogenases (ALDHs) to first an aldehyde and then to a carboxylic acid, resulting in N-methyl-3-oxopropanamide and subsequently N-methylmalonamic acid.
dot digraph "Hypothetical Phase I Metabolism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption="Hypothetical Phase I metabolic pathways of this compound."
Phase II Metabolism: Conjugation and Excretion
Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.
-
Glucuronidation: The hydroxyl group of this compound is a prime candidate for glucuronidation by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble glucuronide conjugate.
-
Sulfation: Similarly, sulfotransferases (SULTs) could catalyze the sulfation of the hydroxyl group.
dot digraph "Hypothetical Phase II Metabolism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption="Hypothetical Phase II metabolic pathways of this compound."
Section 3: Unveiling the Biological Significance: An Inferential Approach
While the direct biological role of this compound is unknown, its structural similarity to other biologically active molecules, such as short-chain fatty acids (SCFAs) and their derivatives, allows us to formulate testable hypotheses.
A Potential Signaling Molecule?
Short-chain fatty acids are well-established signaling molecules that play crucial roles in gut health, immune regulation, and metabolism.[2][3][4][5] It is conceivable that this compound, or its metabolites, could interact with some of the same receptors or pathways. For instance, some short-chain fatty acid amides have been shown to have biological activity.
A Role in Cellular Metabolism?
The structural resemblance to intermediates in amino acid and lipid metabolism raises the possibility that this compound could influence these pathways. It might act as a competitive inhibitor or an allosteric modulator of enzymes involved in these processes.
Toxicological Considerations
The amide functionality is generally stable; however, its hydrolysis can lead to the formation of an amine and a carboxylic acid. The toxicological profile of any propanamide derivative would need to be carefully evaluated. For instance, studies on other propanamide derivatives have investigated their potential for toxicity. Some benzamide derivatives have shown dose-dependent toxicity in animal models.[6]
Section 4: A Practical Guide to Investigation: Experimental Workflows
To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols provide a starting point for researchers aiming to elucidate the biological role of this compound.
Workflow 1: Characterizing Metabolic Stability and Metabolite Identification
This workflow aims to determine the metabolic stability of this compound and identify its primary metabolites.
Step-by-Step Protocol:
-
Incubation with Liver Microsomes:
-
Prepare a reaction mixture containing liver microsomes (human, rat, or other species of interest), NADPH regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding this compound (typically at a concentration of 1-10 µM).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
-
Analysis by LC-MS/MS:
-
Analyze the supernatant from the quenched reaction using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a sensitive and specific analytical method to quantify the parent compound and detect potential metabolites. Gas chromatography-mass spectrometry (GC-MS) could also be a viable analytical technique.[7]
-
Determine the rate of disappearance of the parent compound to calculate its in vitro half-life and intrinsic clearance.
-
Use the mass spectral data to identify potential metabolites by looking for expected mass shifts corresponding to N-demethylation, oxidation, glucuronidation, and sulfation.
-
-
Incubation with Hepatocytes:
-
To investigate both Phase I and Phase II metabolism in a more physiologically relevant system, perform similar incubation experiments using primary hepatocytes.
-
dot digraph "Metabolic Stability Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption="Workflow for determining metabolic stability and identifying metabolites."
Workflow 2: Investigating Cytochrome P450 Involvement
This workflow is designed to identify the specific CYP enzymes responsible for the metabolism of this compound.
Step-by-Step Protocol:
-
Reaction Phenotyping using Recombinant CYP Enzymes:
-
Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Quantify the rate of metabolite formation for each CYP isozyme. The isozymes that produce the highest levels of metabolites are the primary contributors to its metabolism.
-
-
Chemical Inhibition Studies:
-
Incubate this compound with human liver microsomes in the presence and absence of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).
-
A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.
-
dot digraph "CYP450 Involvement Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption="Workflow for identifying specific CYP enzymes involved in metabolism."
Section 5: The Path Forward: Future Research Directions
The study of this compound is in its infancy. The following are key areas for future research that will be critical in defining its biological role and potential for therapeutic development:
-
In Vivo Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole organism.
-
Target Identification and Validation: To identify the specific proteins (receptors, enzymes, etc.) with which this compound or its metabolites interact.
-
Pharmacological and Toxicological Profiling: To assess the biological effects of the compound in various in vitro and in vivo models of disease, as well as to determine its safety profile.
-
Synthesis of Analogs: To explore the structure-activity relationship and optimize for desired biological effects.
Conclusion: A Call to a New Frontier
This compound represents a compelling example of a molecule at the frontier of biochemical and pharmacological research. While direct evidence of its biological role is currently lacking, the principles of metabolic chemistry and the study of analogous compounds provide a solid foundation for its investigation. This guide has offered a structured, hypothesis-driven framework for researchers to begin to unravel the mysteries of this intriguing compound. The path to understanding is now laid out; the journey of discovery awaits.
References
- 1. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short chain fatty acids: the messengers from down below - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Health Benefits and Side Effects of Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]
- 7. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
comprehensive literature review on 3-hydroxy-N-methylpropanamide
An In-Depth Technical Guide to 3-hydroxy-N-methylpropanamide: Synthesis, Properties, and Potential Applications
Introduction
This compound (CAS No. 6830-81-5) is a bifunctional organic compound featuring both a primary alcohol and a secondary amide group.[1][2] This structure imparts moderate polarity and the capacity for hydrogen bonding, rendering it soluble in water and other polar organic solvents.[2] While not extensively studied as a standalone pharmacologically active agent, its chemical architecture represents a valuable scaffold found within more complex, biologically significant molecules.
This technical guide provides a comprehensive overview of this compound, consolidating its known physicochemical properties, outlining a robust synthetic methodology, and exploring its potential applications in research and drug development. The content is designed for researchers and scientists who may utilize this compound as a synthetic building block or investigate its derivatives for novel therapeutic properties.
Physicochemical Properties and Structural Information
A thorough understanding of the compound's fundamental properties is critical for its effective use in experimental design.
Structural Details
The molecule consists of a three-carbon propanamide backbone, with a hydroxyl group at the C3 position and a methyl group attached to the amide nitrogen.
-
IUPAC Name: this compound[1]
Caption: 2D structure of this compound.
Physicochemical Data
The following table summarizes key computed and reported properties for the compound.
| Property | Value | Source |
| Molecular Weight | 103.12 g/mol | [1][7] |
| Exact Mass | 103.063328530 Da | [1] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | [1][7] |
| XLogP3 | -1.2 | [1] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 2 | [7] |
| Physical Form | Colorless to pale yellow liquid or solid | [2][3] |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis and Purification
While multiple synthetic routes are conceivable, the most direct and common approach involves the amidation of a 3-hydroxypropanoic acid derivative.
Proposed Synthetic Protocol: Amidation of Methyl 3-hydroxypropanoate
This protocol describes a standard laboratory procedure for synthesizing this compound from commercially available starting materials. The causality for this choice is based on the high reactivity of amines with esters to form stable amide bonds, a cornerstone reaction in organic synthesis.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxypropanoate (1.0 eq). Dissolve the ester in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Add an aqueous solution of methylamine (CH₃NH₂, typically 40 wt. % in H₂O, 1.5-2.0 eq) to the flask. The use of a slight excess of the amine ensures the complete consumption of the limiting ester starting material.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (40-60°C) for 4-12 hours. The elevated temperature increases the reaction rate between the less electrophilic ester and the nucleophilic amine.
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting ester.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified via silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure this compound.
Caption: General synthesis workflow for this compound.
Anticipated Spectroscopic Profile
Structural confirmation of the synthesized product is achieved through standard spectroscopic methods. The following data represents a theoretical profile based on the compound's structure.[8]
| Spectroscopy | Expected Features |
| ¹H NMR | δ ~3.5-3.7 (t, 2H, -CH₂-OH), δ ~2.7 (s, 3H, N-CH₃), δ ~2.4 (t, 2H, -CH₂-C=O), Broad singlet for OH and NH protons. |
| ¹³C NMR | δ ~173 (C=O), δ ~58 (CH₂-OH), δ ~38 (CH₂-C=O), δ ~26 (N-CH₃). |
| IR (cm⁻¹) | 3300-3400 (broad, O-H stretch), ~3300 (N-H stretch), ~1640 (strong, C=O Amide I), ~1550 (N-H bend Amide II). |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 103. Prominent fragments from alpha-cleavage or loss of water. |
Biological Context and Potential Applications
Currently, there is a lack of published data on the specific biological activities of this compound itself. However, its structural motif is a key component in several classes of biologically active compounds, highlighting its potential as a valuable building block for drug discovery.
-
Scaffold for Drug Development: The hydroxy-amide functionality is a common feature in many pharmaceutical agents. The compound serves as a simple, versatile starting material for creating more complex derivatives.
-
Inspiration from Related Compounds:
-
Antimalarials: A class of 3-hydroxy-propanamidines has been identified as a new type of orally active antimalarial agent targeting Plasmodium falciparum.[9] While the amide is replaced by an amidine, the shared 3-hydroxypropane backbone suggests that derivatives of this scaffold are capable of biological activity.
-
Selective Androgen Receptor Modulators (SARMs): The investigational SARM S-23, (2S)-N-(4-cyano-3-trifluoromethylphenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, contains a substituted N-aryl-propanamide core.[10] This demonstrates the utility of the propanamide scaffold in designing highly specific and potent modulators of nuclear receptors.
-
Caption: Relationship between the core scaffold and bioactive derivatives.
Safety and Handling
Based on aggregated GHS data, this compound is considered hazardous and requires careful handling.[1]
| Hazard Class | GHS Statement | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1][11] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [1] |
| Skin Irritation | H315: Causes skin irritation | [1][11] |
| Eye Irritation | H319: Causes serious eye irritation | [1][11] |
| STOT - Single Exposure | H335: May cause respiratory irritation | [1][11] |
Precautionary Measures:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or spray. Use only in a well-ventilated area, such as a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[11]
Conclusion
This compound is a simple yet versatile chemical entity with well-defined physicochemical properties. While its own biological profile remains to be explored, its true value for the scientific community lies in its potential as a foundational building block. The presence of the hydroxy-propanamide scaffold in advanced molecules with significant biological activity, such as SARMs and antimalarial agents, underscores the potential for developing novel compounds from this accessible precursor. Adherence to strict safety protocols is mandatory when handling this compound. Further research into the derivatization and biological screening of this compound is warranted and could open new avenues in medicinal chemistry.
References
- 1. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 6830-81-5|this compound|BLD Pharm [bldpharm.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Synthonix, Inc > Synthons > 3-hydroxy-N-methyl-propanamide - [H87240] [synthonix.com]
- 7. chemscene.com [chemscene.com]
- 8. lehigh.edu [lehigh.edu]
- 9. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-23 (drug) - Wikipedia [en.wikipedia.org]
- 11. angenechemical.com [angenechemical.com]
Introduction: The Molecular Architecture of 3-hydroxy-N-methylpropanamide
An In-depth Technical Guide to the Spectroscopic Characterization of 3-hydroxy-N-methylpropanamide
This guide provides a detailed analysis of the expected spectroscopic data for this compound (CAS: 6830-81-5), a bifunctional organic molecule of interest in chemical synthesis and drug development.[1][2][3][4] Given the absence of a complete, publicly available experimental dataset, this document serves as a predictive guide based on established spectroscopic principles and data from structurally related compounds. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the structural elucidation of this and similar molecules.
This compound, with the molecular formula C₄H₉NO₂, possesses a simple yet versatile structure containing a primary alcohol and a secondary amide.[1][3][5] This unique combination of functional groups dictates its chemical reactivity and its spectroscopic signature. A precise understanding of its structure is the first step in any research or development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide will deconstruct the predicted spectroscopic data, offering a rationale for the expected signals and patterns. It will also provide standardized protocols for acquiring such data, ensuring a self-validating approach to experimental work.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~ 2.4 - 2.6 | Triplet | 2H | -C(=O)-CH₂ - | Adjacent to the carbonyl group, which is deshielding. Split by the adjacent CH₂ group. |
| b | ~ 3.6 - 3.8 | Triplet | 2H | -CH₂ -OH | Adjacent to the hydroxyl group, which is strongly deshielding. Split by the adjacent CH₂ group. |
| c | ~ 2.7 - 2.8 | Singlet | 3H | N-CH₃ | A singlet as there are no adjacent protons. The nitrogen atom causes a moderate downfield shift. |
| d | ~ 7.5 - 8.5 | Broad Singlet | 1H | N-H | The amide proton signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange. Its chemical shift can be highly variable. |
| e | ~ 3.0 - 4.5 | Broad Singlet | 1H | O-H | The hydroxyl proton signal is also broad and its position is dependent on concentration and solvent. It may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The molecule has four unique carbon atoms, which will give rise to four signals in the ¹³C NMR spectrum.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~ 172 - 175 | C =O | The carbonyl carbon is highly deshielded and appears far downfield. |
| 2 | ~ 58 - 62 | -C H₂-OH | The carbon atom attached to the hydroxyl group is significantly deshielded by the electronegative oxygen. |
| 3 | ~ 35 - 40 | -C(=O)-C H₂- | The carbon alpha to the carbonyl group is moderately deshielded. |
| 4 | ~ 26 - 30 | N-C H₃ | The N-methyl carbon is in the typical range for an alkyl group attached to a nitrogen atom. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring NMR spectra involves careful sample preparation and instrument calibration.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for instance, using D₂O will result in the exchange of the N-H and O-H protons, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width, number of scans (typically 8-16), and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the key signatures will be from the O-H, N-H, and C=O groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3500 - 3200 | O-H stretch | Alcohol | Broad and strong |
| 3400 - 3200 | N-H stretch | Secondary Amide | Medium to strong, may overlap with O-H |
| 2960 - 2850 | C-H stretch | Alkyl (CH₂, CH₃) | Medium to strong |
| ~1640 | C=O stretch (Amide I band) | Secondary Amide | Strong and sharp |
| ~1550 | N-H bend (Amide II band) | Secondary Amide | Medium to strong |
| ~1250 | C-N stretch | Secondary Amide | Medium |
| ~1050 | C-O stretch | Primary Alcohol | Medium to strong |
The broadness of the O-H and N-H stretches is due to hydrogen bonding. The presence of both the Amide I and Amide II bands is a strong indicator of a secondary amide.[6]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR) IR, the neat sample is placed directly on the crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The compound has a molecular weight of 103.12 g/mol .[1][3] In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 103 would be expected. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 104 or the sodium adduct [M+Na]⁺ at m/z = 126 would be prominent.[5]
-
Key Fragmentation Pathways: Amides and alcohols have characteristic fragmentation patterns.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group would lead to a fragment at m/z = 31 ([CH₂OH]⁺).
-
Amide Fragmentation: Cleavage of the bond between the carbonyl group and the adjacent CH₂ group could yield a fragment at m/z = 58 ([C₂H₄NO]⁺). Another common fragmentation is the McLafferty rearrangement if structurally possible, though it is less likely here.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (microgram to nanogram quantities) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for ESI.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquisition: The sample solution is introduced into the ion source. The instrument parameters (e.g., ion source temperature, voltages) are optimized to achieve good signal intensity.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions, providing further confirmation of the structure.
Conclusion
The structural elucidation of this compound is a synergistic exercise employing NMR, IR, and MS. This guide provides a robust predictive framework for the spectroscopic data of this molecule. While based on theoretical principles and data from related compounds, the presented analysis and protocols offer a scientifically rigorous approach for any researcher working with this compound. The true validation will come from the acquisition and interpretation of experimental data, for which this guide provides a solid foundation.
References
- 1. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chemscene.com [chemscene.com]
- 4. Hit2Lead | this compound | CAS# 6830-81-5 | MFCD13188569 | BB-4035059 [hit2lead.com]
- 5. PubChemLite - this compound (C4H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. docbrown.info [docbrown.info]
A-734: A Roadmap for Investigating the Therapeutic Potential of 3-hydroxy-N-methylpropanamide
An In-Depth Technical Guide for Preclinical Drug Development
Disclaimer: The compound 3-hydroxy-N-methylpropanamide (henceforth referred to as A-734) is a discrete chemical entity with the CAS number 6830-81-5.[1][2][3] However, it is not extensively characterized in the peer-reviewed scientific literature. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It is a scientifically-grounded roadmap based on a rigorous structural analysis of A-734 and the known biological activities of its constituent chemical motifs. The therapeutic hypotheses and experimental protocols outlined herein are intended to provide a robust framework for the initial investigation of A-734's potential as a novel therapeutic agent.
Executive Summary: The Rationale for Investigation
The field of drug discovery is in constant pursuit of novel chemical entities that can address unmet medical needs. A-734 (this compound) presents a compelling starting point for a preclinical investigation due to its unique combination of functional groups, each known to play a role in biological activity and pharmacokinetic properties.[4] This guide will deconstruct the molecule, propose a primary and secondary therapeutic hypothesis based on its structural relationship to short-chain fatty acid (SCFA) amides, and lay out a comprehensive, multi-stage experimental plan to systematically evaluate its potential. Our core hypothesis is that A-734 will act as a modulator of cellular metabolism and inflammatory signaling, with potential applications in neurodegenerative and metabolic disorders.
Structural and Chemical Analysis of A-734
A-734 is a small molecule (MW: 103.12 g/mol ) comprised of a three-carbon propanamide backbone with two key functional modifications: a hydroxyl group at the C-3 position and a methyl group on the amide nitrogen.[1][2]
-
Propanamide Backbone: This core structure makes A-734 an analog of the short-chain fatty acid propionate. SCFAs, including propionate, are metabolites produced by the gut microbiota and are increasingly recognized for their profound effects on host physiology, including immune regulation, gut-brain communication, and metabolic homeostasis.[5][6]
-
Amide Group: The amide bond is a cornerstone of biochemistry and medicinal chemistry.[4][7] Compared to a carboxylic acid, an amide can alter a molecule's polarity, membrane permeability, and metabolic stability.
-
N-methylation: The methylation of an amide nitrogen is a common strategy in medicinal chemistry to enhance pharmacokinetic properties.[8] It can increase lipophilicity, improve metabolic stability against proteases, and alter the molecule's conformational flexibility, which can in turn fine-tune its binding to a biological target.[8][9] N-methylation can also impact aqueous solubility, often by disrupting planar conformations and increasing the water-accessible polar surface area.[9]
-
3-Hydroxy Group: The presence of a hydroxyl group introduces a key hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its potential interactions with protein targets.[1] α- and β-hydroxy amides are important structural motifs found in various biologically active compounds and natural products.[10][11]
Hypothesized Mechanism of Action & Therapeutic Targets
Based on the structural analysis, we propose two primary, interconnected hypotheses for the biological activity of A-734.
Primary Hypothesis: HDAC Inhibition and Epigenetic Modulation
Short-chain fatty acids are well-documented inhibitors of histone deacetylases (HDACs).[5] By inhibiting HDACs, SCFAs promote histone hyperacetylation, leading to a more open chromatin structure and altered gene expression. This mechanism is central to their anti-inflammatory and neuroprotective effects.[5][12] We hypothesize that A-734, as a modified SCFA analog, retains the ability to interact with the zinc-containing active site of class I and II HDACs. The N-methyl and 3-hydroxy modifications may confer enhanced cell permeability and unique binding kinetics compared to natural SCFAs.
Secondary Hypothesis: G-Protein Coupled Receptor (GPCR) Modulation
SCFAs also signal through a family of GPCRs, primarily GPR41 (FFAR3) and GPR43 (FFAR2).[13] These receptors are expressed on various cell types, including gut epithelial cells, immune cells, and neurons, and are involved in regulating inflammation and metabolism. We hypothesize that A-734 may act as a selective agonist or allosteric modulator of these receptors, initiating downstream signaling cascades that contribute to its overall therapeutic effect.
The following diagram illustrates the proposed dual-mechanism of action for A-734.
References
- 1. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6830-81-5|this compound|BLD Pharm [bldpharm.com]
- 4. pulsus.com [pulsus.com]
- 5. Potential Therapeutic Effects of Short-Chain Fatty Acids on Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Health Benefits and Side Effects of Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. US6376649B1 - Methods for the synthesis of α- hydroxy-β-amino acid and amide derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic potential of short-chain fatty acid production by gut microbiota in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Metabolic Pathway Analysis of 3-hydroxy-N-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The metabolic fate of a novel chemical entity is a cornerstone of modern drug discovery and development. Understanding how a molecule is transformed within a biological system provides critical insights into its efficacy, pharmacokinetics, and potential toxicity. This guide presents a comprehensive framework for the metabolic pathway analysis of 3-hydroxy-N-methylpropanamide, a molecule featuring both a hydroxyl and an N-methyl amide functional group. As no direct metabolic studies on this specific compound are publicly available, this document outlines a hypothesized metabolic pathway grounded in established biotransformation reactions of analogous chemical moieties. We will delve into the core enzymatic players, the predicted metabolites, and the state-of-the-art analytical methodologies required for their identification and characterization. This technical guide is designed to be a practical resource, providing not only the theoretical underpinnings but also detailed, field-proven protocols for researchers embarking on the metabolic profiling of this and structurally related compounds.
Introduction: The Metabolic Significance of this compound's Functional Groups
This compound is a polar organic molecule containing two key functional groups that are prime targets for metabolic enzymes: a primary alcohol and a secondary N-methyl amide. The metabolic liabilities of these groups are well-documented in the literature of drug metabolism.
-
The Primary Alcohol: Primary alcohols are readily oxidized in biological systems, primarily by the sequential action of alcohol dehydrogenases (ADHs) and aldehyde dehydrogenaces (ALDHs).[1][2][3][4] This enzymatic cascade converts the alcohol first to an aldehyde and subsequently to a carboxylic acid, significantly altering the polarity and chemical reactivity of the parent molecule.
-
The N-Methyl Amide: The N-methyl amide moiety is susceptible to oxidative N-demethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[5][6] This process involves the oxidation of the N-methyl group, leading to the formation of an unstable carbinolamide intermediate that can then decompose to yield the demethylated amide and formaldehyde.
The interplay of these two metabolic pathways will likely dictate the overall metabolic profile of this compound.
A Proposed Metabolic Pathway for this compound
Based on the known biotransformations of primary alcohols and N-methyl amides, we propose the following hypothetical metabolic pathway for this compound. This pathway serves as a roadmap for the experimental investigations detailed in the subsequent sections.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Metabolic Pathway Elucidation
The following sections provide a detailed, step-by-step guide to the experimental workflow for investigating the metabolic fate of this compound.
In Vitro Metabolism Models: The Choice Between Microsomes and Hepatocytes
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[7][8][9] They are a cost-effective and high-throughput tool for initial metabolic stability screening and identifying oxidative metabolites.[10] However, they lack Phase II enzymes and the cellular context of intact cells.
-
Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II enzymes, as well as transporters and cofactors.[11][12] They provide a more physiologically relevant model for predicting in vivo metabolism.[11]
For a comprehensive analysis of this compound, a tiered approach is recommended, starting with HLMs to assess CYP-mediated metabolism and followed by hepatocytes to investigate the complete metabolic profile, including the potential for conjugation reactions.
Objective: To determine the metabolic stability of this compound and identify its CYP-mediated metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
0.1 M Phosphate buffer, pH 7.4
-
Acetonitrile (ACN), ice-cold
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.[8]
-
In a microcentrifuge tube, combine phosphate buffer, HLMs (final protein concentration typically 0.5-1 mg/mL), and the this compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking. Time points (e.g., 0, 5, 15, 30, 60 minutes) should be taken to assess metabolic stability.
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[10]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Objective: To obtain a comprehensive metabolic profile of this compound, including both Phase I and Phase II metabolites.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
This compound
-
Acetonitrile (ACN), ice-cold
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.[12]
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).[10]
-
Prepare a solution of this compound in the culture medium.
-
Remove the plating medium from the cells and add the medium containing the test compound.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).[10][13]
-
Collect the incubation medium at the end of the incubation period.
-
Terminate any enzymatic activity by adding 2 volumes of ice-cold acetonitrile to the collected medium.[10]
-
Centrifuge the mixture to precipitate any proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Analytical Workflow: LC-MS/MS for Metabolite Detection and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its high sensitivity, selectivity, and speed.[14][15][16]
Caption: General workflow for LC-MS/MS-based metabolite analysis.
Objective: To separate and detect this compound and its potential metabolites.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
Chromatography:
-
Given the polar nature of the parent compound and its predicted metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.[17]
-
A reversed-phase (e.g., C18) column can also be used, especially if derivatization is employed to increase the hydrophobicity of the analytes.
Mass Spectrometry:
-
Full Scan (MS1): Acquire data in full scan mode to detect all ionizable species in the sample. This allows for the identification of potential metabolites by comparing the chromatograms of the test sample and a vehicle control.
-
Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA):
-
DDA: The mass spectrometer automatically selects the most intense ions from the MS1 scan for fragmentation (MS2).[18]
-
DIA: The mass spectrometer systematically fragments all ions within a predefined m/z range.[18]
-
Both approaches provide fragmentation data that is crucial for structural elucidation.
-
-
Peak Detection and Alignment: Use specialized software (e.g., Mass Profiler Professional) to detect and align chromatographic peaks across different samples.[19]
-
Metabolite Annotation:
-
Mass-Based Search: Compare the accurate mass of the detected features with databases (e.g., METLIN) to find potential metabolite candidates.
-
Fragmentation Pattern Analysis: The MS2 fragmentation pattern provides a "fingerprint" of the molecule. Compare the experimental fragmentation pattern with in-silico fragmentation tools or spectral libraries to confirm the identity of the metabolites.[14]
-
Structural Elucidation: The Power of NMR Spectroscopy
While LC-MS/MS is excellent for detecting and providing initial identification of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[20]
-
1D ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[21][22]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[21][22]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for piecing together the carbon skeleton.[22][23][24]
By integrating the data from these NMR experiments, the precise chemical structure of a novel metabolite can be determined.
Quantitative Analysis and Validation
Once metabolites have been identified, it is often necessary to quantify their formation.
Quantitative LC-MS/MS
-
Multiple Reaction Monitoring (MRM): For targeted quantification, MRM on a triple quadrupole mass spectrometer offers high sensitivity and specificity.[25]
-
Calibration Curves: The use of synthetic standards and multi-point calibration curves is essential for accurate quantification.[25][26]
Assay Validation
Enzymatic assays should be validated to ensure the reliability of the data. This includes assessing parameters such as linearity, accuracy, precision, and recovery.[27]
Conclusion and Future Directions
This technical guide provides a comprehensive and actionable framework for the metabolic pathway analysis of this compound. By combining in vitro metabolism studies with advanced analytical techniques such as LC-MS/MS and NMR, researchers can gain a deep understanding of the biotransformation of this molecule. The proposed metabolic pathway serves as a starting point for these investigations, and the detailed protocols herein are designed to be readily implemented in a laboratory setting.
The insights gained from such studies are invaluable for the progression of drug candidates, enabling informed decisions regarding lead optimization, safety assessment, and clinical trial design. As our understanding of drug metabolism continues to evolve, the integration of multi-omics approaches and in silico predictive modeling will further enhance our ability to predict and characterize the metabolic fate of novel chemical entities.
References
- 1. ck12.org [ck12.org]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of N-demethylation reactions catalyzed by cytochrome P-450 and peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. dls.com [dls.com]
- 12. bdj.co.jp [bdj.co.jp]
- 13. m.youtube.com [m.youtube.com]
- 14. scispace.com [scispace.com]
- 15. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 16. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. LC-MS-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. gcms.cz [gcms.cz]
- 20. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diva-portal.org [diva-portal.org]
- 25. researchgate.net [researchgate.net]
- 26. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Elucidation of 3-hydroxy-N-methylpropanamide Bio-Interactions
Abstract: The identification of novel bioactive molecules is a cornerstone of modern drug discovery. The small molecule 3-hydroxy-N-methylpropanamide presents a scaffold with potential for forming directed hydrogen bonds and other non-covalent interactions, yet its biological targets remain uncharacterized. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to investigate the potential bio-interactions of this, or any novel small molecule, using a suite of powerful in silico modeling techniques. By detailing the causality behind each methodological choice, this whitepaper offers a robust, self-validating workflow, from ligand preparation and target identification to molecular docking, molecular dynamics simulations, and binding free energy calculations. The protocols herein are grounded in established computational methodologies and are designed to generate verifiable hypotheses, thereby accelerating the early stages of the drug discovery pipeline.
Introduction
This compound (CAS 6830-81-5) is a small organic compound featuring both a hydroxyl group and a secondary amide.[1][2][3] Its structure suggests the capacity to act as both a hydrogen bond donor and acceptor, key features for molecular recognition by biological macromolecules. With a molecular weight of 103.12 g/mol , it adheres to the foundational principles of fragment-based drug discovery.[1] Despite its potential, the biological activity and protein targets of this compound are not documented in publicly available literature.
In silico modeling provides a rapid, cost-effective, and powerful avenue to generate initial hypotheses about a molecule's potential biological role.[4][5] By simulating interactions at an atomic level, these computational techniques allow us to predict how a ligand might bind to a protein, the affinity of that interaction, and the stability of the resulting complex.[6] This guide will delineate a complete workflow to probe the interactions of this compound, serving as a template for the investigation of other novel chemical entities.
Section 1: Foundational Workflow - Ligand and Target Preparation
The accuracy of any in silico study is fundamentally dependent on the quality of the starting structures.[7] This initial phase involves preparing a high-fidelity 3D conformation of the ligand and identifying and preparing potential protein targets.
Ligand Preparation Protocol
The goal of this step is to generate a low-energy, three-dimensional structure of this compound that accurately represents its geometry and charge distribution.
Step-by-Step Methodology:
-
Obtain 2D Structure: Secure the 2D representation of this compound. The SMILES (Simplified Molecular Input Line Entry System) string, CNC(=O)CCO, is an excellent starting point.[8]
-
Generate 3D Conformation: Use a computational chemistry tool, such as Open Babel or the builder tools within molecular modeling suites (e.g., Avogadro, Maestro, Chimera), to convert the 2D structure into a 3D model.
-
Energy Minimization: This is a critical step to relieve any steric clashes and find a stable, low-energy conformation. Perform this using a suitable force field, such as the General Amber Force Field (GAFF), which is specifically designed for small organic molecules.[9][10]
-
Charge Assignment: Assign partial atomic charges. A high-quality charge model, such as AM1-BCC, provides a good balance of speed and accuracy for reproducing the electrostatic potential of the molecule.[9]
-
Save in Tripos Mol2 or PDBQT Format: The final, prepared ligand structure should be saved in a format compatible with docking software. The PDBQT format, used by AutoDock Vina, includes atomic charges, atom type definitions, and torsional tree information.[11]
Causality Behind Choices: A proper 3D structure and accurate charge model are paramount. Molecular recognition is driven by stereochemistry and electrostatics. An unminimized structure could have artificially high energy, preventing it from fitting into a binding pocket, while incorrect charges would lead to a miscalculation of the electrostatic component of the binding energy, a key driver of affinity. GAFF is chosen for its robustness in parameterizing a wide range of organic molecules.[10]
Target Identification and Preparation
Since no targets are known for this compound, a hypothesis-driven or screening approach is necessary. For this guide, we will proceed with a hypothetical target, human Cyclooxygenase-2 (COX-2), a common target in drug discovery, to illustrate the preparation protocol.
Step-by-Step Methodology:
-
Select a Target Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5IKR.
-
Clean the PDB File: The raw PDB file often contains non-protein atoms (water, ions, co-crystallized ligands) that must be addressed. Remove all water molecules. Decide whether to retain or remove cofactors or existing ligands based on the study's goal. For predicting the binding of our novel ligand, the pre-existing ligand should be removed.
-
Protonation and Tautomeric State Assignment: Proteins are crystallized at specific pH values, but the PDB file does not contain explicit hydrogen atoms. Use software like H++ or the Protein Preparation Wizard in Schrödinger Suite to add hydrogens and predict the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a crucial, self-validating step as incorrect protonation can abolish key hydrogen bonds.
-
Energy Minimization of the Receptor: Perform a restrained energy minimization of the protein structure. This step relaxes the structure and removes any bad contacts or clashes introduced during hydrogen addition, while the restraints prevent significant deviation from the experimentally determined backbone coordinates. The AMBER force fields (e.g., ff14SB or ff19SB) are industry standards for protein simulations.[9][12]
-
Define the Binding Site: Identify the active site or binding pocket. This can be inferred from the position of the co-crystallized ligand in the original PDB file or predicted using pocket-detection algorithms (e.g., SiteMap, Fpocket). For our example, the binding site is the channel where the co-crystallized ligand was located.
Section 2: Predicting Binding Interactions - Molecular Docking
Molecular docking predicts the preferred orientation (pose) and affinity of a ligand when bound to a protein.[6][13] We will use AutoDock Vina, a widely cited and validated open-source docking program, for this workflow.[11][14]
Molecular Docking Workflow
This workflow uses the prepared ligand and receptor from Section 1 to predict the binding mode and score.
Caption: Molecular Docking Workflow with AutoDock Vina.
Step-by-Step Protocol:
-
Prepare Input Files: Ensure both the ligand and receptor are in the PDBQT format.
-
Define the Search Space (Grid Box): Using visualization software (e.g., AutoDock Tools, UCSF Chimera), define a 3D box that encompasses the entire binding site. The size of this box is a critical parameter; it must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.
-
Create a Configuration File: Write a simple text file specifying the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and the name of the output file.
-
Execute AutoDock Vina: Run the Vina executable from the command line, providing the configuration file as input. Vina's search algorithm will explore different conformations of the ligand within the defined box.[11]
-
Analyze the Results: Vina will output a file containing several predicted binding poses, ranked by a scoring function that estimates the binding affinity in kcal/mol. The top-ranked pose is the most probable binding mode. Analyze this pose visually to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.
Interpreting Docking Data
The output from a docking simulation provides both quantitative and qualitative data.
| Metric | Description | Example Value (Hypothetical) | Interpretation |
| Binding Affinity | An estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger binding. | -6.5 kcal/mol | Suggests a moderate binding affinity. |
| RMSD from Ref. | Root Mean Square Deviation from a reference pose (if known). Lower values indicate a more accurate prediction. | N/A (for a novel ligand) | This metric is used for validating a docking protocol against a known complex. |
| Key Interactions | Specific non-covalent bonds formed between the ligand and receptor. | H-bond with Ser-530; H-bond with Tyr-385 | The hydroxyl and amide groups of the ligand are forming critical interactions within the COX-2 active site. |
Trustworthiness Check: A key self-validating step is to perform "re-docking." If the original PDB structure contained a ligand, remove it and then dock it back into the receptor. If the docking program can reproduce the experimentally observed pose with a low RMSD (< 2.0 Å), it increases confidence in the protocol's ability to predict poses for novel ligands like this compound.[15]
Section 3: Assessing Complex Dynamics - Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations model the system's behavior over time, providing insights into the stability and dynamics of the protein-ligand complex.[16][17] This is essential for validating the docking pose and understanding the energetic contributions to binding. We will describe a workflow using GROMACS, a powerful and widely used MD engine.[18]
MD Simulation Workflow
This protocol begins with the top-ranked docking pose from Section 2.
Caption: Standard Workflow for a Protein-Ligand MD Simulation.
Step-by-Step Protocol:
-
System Topology Generation: The first step is to create a unified topology for the complex. This involves using the AMBER ff14SB force field for the protein and the GAFF force field for our ligand.[9][10][19] Tools like tleap from AmberTools are invaluable for this process.[20]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment. The box size should be sufficient such that the protein does not interact with its own image across the boundary.[21][22]
-
Adding Ions: Neutralize the system's net charge by adding counter-ions (e.g., Na+ or Cl-) to the solvent. This is critical for accurate calculation of long-range electrostatics using methods like Particle Mesh Ewald (PME).[22]
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove steric clashes between the complex and the solvent molecules.[18]
-
NVT Equilibration: Equilibrate the system in the NVT (isothermal-isochoric) ensemble. Here, the number of particles (N), volume (V), and temperature (T) are kept constant. This step allows the solvent to equilibrate around the protein-ligand complex, which is typically held in place with position restraints. Check that the system temperature stabilizes around the target value (e.g., 300 K).[21]
-
NPT Equilibration: Further equilibrate the system in the NPT (isothermal-isobaric) ensemble, where the pressure (P) is also held constant. This allows the system density to relax to an appropriate value. Monitor the pressure and density until they plateau.[21]
-
Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the dynamics of interest (typically 100-500 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, low-RMSD plateau for both indicates a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to confirm the persistence of key interactions predicted by docking.
-
Section 4: Advanced Analysis - Binding Free Energy Estimation
To obtain a more accurate estimate of binding affinity than the docking score, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory.[23][24][25][26]
These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[27] They are more computationally demanding than docking scores but less so than rigorous alchemical free energy calculations.[23][25] The MM/PBSA and MM/GBSA approaches are popular for re-ranking docked poses and providing a more refined prediction of binding affinity.[24][26]
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous in silico workflow for characterizing the potential interactions of a novel small molecule, this compound. By following a logical progression from structure preparation to dynamic simulation and energetic analysis, researchers can generate robust, testable hypotheses about a compound's biological targets and binding mechanisms. The emphasis on the causality behind each step and the inclusion of self-validating checks ensures a high degree of scientific integrity. This computational approach serves as a critical first step in the drug discovery cascade, enabling the efficient prioritization of molecules for further experimental validation.
References
- 1. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]
- 4. ijariie.com [ijariie.com]
- 5. Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. PubChemLite - this compound (C4H9NO2) [pubchemlite.lcsb.uni.lu]
- 9. AMBER - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating amber force fields using computed NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. [PDF] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. GROMACS Tutorials [mdtutorials.com]
- 17. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 18. biosoft.com [biosoft.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. peng-lab.org [peng-lab.org]
- 26. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. | Semantic Scholar [semanticscholar.org]
- 27. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Hydroxy-N-methylpropanamide
Introduction
3-Hydroxy-N-methylpropanamide is a functionalized amide with potential applications in various fields, including as a precursor for polymers, a building block in medicinal chemistry, and as a specialized solvent. Its structure, featuring both a hydroxyl group and a secondary amide, imparts unique properties of hydrophilicity and hydrogen bonding capabilities. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization. The primary synthetic route discussed is the nucleophilic ring-opening of γ-butyrolactone (GBL) with methylamine, a method known for its atom economy and straightforward execution.
Core Principles of the Synthesis
The synthesis hinges on the aminolysis of a lactone, a cyclic ester. In this reaction, the lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of γ-butyrolactone. This nucleophilic acyl substitution leads to the cleavage of the ester bond and the formation of the desired hydroxy amide. The reaction is typically carried out in a suitable solvent and may be facilitated by moderate heating to achieve a reasonable reaction rate. While the reaction can proceed without a catalyst, certain Lewis acids or other catalysts can be employed to enhance the electrophilicity of the lactone's carbonyl group, thereby accelerating the reaction.[1][2]
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |
| γ-Butyrolactone (GBL) | C₄H₆O₂ | 86.09 | 96-48-0 | Sigma-Aldrich | ≥99% |
| Methylamine solution | CH₅N | 31.06 | 74-89-5 | Sigma-Aldrich | 40% in H₂O |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | VWR | Granular |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 865-49-6 | Cambridge Isotope | 99.8 atom % D |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
High-vacuum pump
-
NMR spectrometer (400 MHz or higher)
-
FT-IR spectrometer
-
Mass spectrometer (GC-MS or LC-MS)
-
Standard laboratory glassware and consumables
Experimental Protocol
Reaction Setup and Execution
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of a 40% aqueous solution of methylamine.
-
Addition of γ-Butyrolactone: While stirring, slowly add 8.61 g (0.1 mol) of γ-butyrolactone to the methylamine solution. The addition should be done dropwise to control the initial exotherm of the reaction.
-
Reaction Conditions: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 60-70°C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for analysis by GC-MS.
-
Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 100 mL separatory funnel. Extract the aqueous solution with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Final Product Isolation: The crude product is a viscous oil. To remove any residual solvent and water, place the product under high vacuum for several hours. The final product, this compound, should be a clear, colorless to pale yellow oil.
Reaction Mechanism and Workflow Visualization
The following diagram illustrates the nucleophilic ring-opening mechanism of γ-butyrolactone by methylamine.
Caption: Reaction mechanism for the synthesis of this compound.
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis.
Characterization of this compound
Physical Properties
| Property | Value |
| Molecular Formula | C₄H₉NO₂[3] |
| Molar Mass | 103.12 g/mol [3] |
| Appearance | Colorless to pale yellow viscous oil |
| CAS Number | 6830-81-5[3] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the methyl group, the two methylene groups, and the hydroxyl proton. The chemical shifts (δ) would be approximately:
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule:
-
~26 ppm (N-CH₃)
-
~38 ppm (-CH₂-C=O)
-
~59 ppm (-CH₂-OH)
-
~174 ppm (C=O)
-
-
FT-IR (neat): The infrared spectrum will show characteristic absorption bands for the functional groups present:
-
A broad band around 3300 cm⁻¹ due to the O-H and N-H stretching vibrations.
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
A strong absorption band around 1640 cm⁻¹ corresponding to the C=O stretching of the secondary amide (Amide I band).[6]
-
An N-H bending vibration (Amide II band) around 1550 cm⁻¹.[6]
-
-
Mass Spectrometry (EI): The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 103.12. Common fragmentation patterns for amides can also be observed.[7]
Safety Precautions
-
γ-Butyrolactone (GBL): GBL is a central nervous system depressant and can be harmful if ingested. Handle in a well-ventilated fume hood.
-
Methylamine: Methylamine is a flammable and corrosive gas, typically handled as an aqueous solution. The solution is a strong irritant to the skin, eyes, and respiratory tract. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Troubleshooting and Further Considerations
-
Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the temperature can be slightly increased. The use of a catalyst, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), has been reported to facilitate the aminolysis of lactones under milder conditions and with stoichiometric amounts of the amine.[1]
-
Purification Challenges: The product is highly polar and water-soluble, which can make extraction challenging. Ensure thorough extraction with multiple portions of dichloromethane. If the product is still impure, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) can be employed.
-
Alternative Synthetic Routes: While the ring-opening of GBL is a direct method, other synthetic strategies could be considered. For instance, the amidation of 3-hydroxypropionic acid or its esters with methylamine would also yield the desired product.
Conclusion
The synthesis of this compound via the aminolysis of γ-butyrolactone is a reliable and efficient method suitable for laboratory-scale preparation. The protocol described herein, along with the characterization data, provides a solid foundation for researchers and drug development professionals to produce and verify this valuable chemical intermediate. Adherence to the safety guidelines is paramount for the successful and safe execution of this synthesis.
References
- 1. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. ajer.org [ajer.org]
Application Notes and Protocols for the Use of 3-hydroxy-N-methylpropanamide in Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Unveiling the Potential of a Novel Small Molecule
3-hydroxy-N-methylpropanamide (CAS: 6830-81-5) is a small organic molecule characterized by a hydroxyl and an N-methylated amide functional group.[1][2] Its simple linear structure and low molecular weight (103.12 g/mol ) suggest high aqueous solubility and potential bioavailability in cellular systems.[2] While extensive biological data for this compound is not yet available in peer-reviewed literature, its chemical features present intriguing possibilities for its role in cellular processes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of this compound in cell culture. We will explore its fundamental properties, outline detailed protocols for its initial characterization, and propose experimental avenues to elucidate its potential biological functions. Our approach is grounded in established principles of cell biology and pharmacology to ensure a rigorous and scientifically sound investigation.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in cell culture.
| Property | Value | Source |
| CAS Number | 6830-81-5 | --INVALID-LINK--[2] |
| Molecular Formula | C4H9NO2 | --INVALID-LINK--[2] |
| Molecular Weight | 103.12 g/mol | --INVALID-LINK--[2] |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK--[1] |
| Solubility | Soluble in water and polar organic solvents | --INVALID-LINK--[1] |
Stock Solution Preparation and Storage:
The high polarity of this compound suggests that it should be readily soluble in aqueous solutions such as sterile phosphate-buffered saline (PBS) or cell culture medium. However, for creating a concentrated, sterile stock solution, dissolving in dimethyl sulfoxide (DMSO) is a standard and recommended practice.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Aseptic Technique: All procedures should be performed in a sterile biological safety cabinet.
-
Weighing: Accurately weigh 10.31 mg of this compound powder.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the powder.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Initial Characterization in Cell Culture: A Step-by-Step Approach
Prior to investigating the specific biological effects of this compound, it is crucial to determine its impact on cell viability and to establish a non-toxic working concentration range.
Experimental Workflow for Initial Characterization:
Figure 1: Workflow for the initial characterization of this compound.
Protocol 2: Determining the Cytotoxicity Profile using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Seed a robust cell line (e.g., HeLa, HEK293, or a cell line relevant to your research) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a 2X serial dilution of the 100 mM this compound stock solution in complete culture medium to obtain final concentrations ranging from 1 µM to 10 mM. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Illustrative Cytotoxicity Data:
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 10 | 98.5 | 97.2 | 96.8 |
| 50 | 96.2 | 94.5 | 92.1 |
| 100 | 93.1 | 89.7 | 85.4 |
| 500 | 85.4 | 78.2 | 70.3 |
| 1000 | 72.8 | 60.1 | 51.2 |
Note: This data is illustrative and will vary depending on the cell line and experimental conditions.
Investigating the Biological Function: Proposed Avenues of Research
Once a non-toxic concentration range has been established, the next phase is to investigate the potential biological effects of this compound. Given its chemical structure, several hypotheses can be formulated and tested.
Hypothetical Mechanism of Action and Downstream Effects:
Figure 2: A hypothetical signaling pathway that could be modulated by this compound.
Protocol 3: Cell Proliferation Assay using BrdU Incorporation
This assay measures the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA, providing a direct measure of cell proliferation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with non-toxic concentrations of this compound as determined in Protocol 2. Include a positive control (e.g., serum-stimulated cells) and a negative control (e.g., serum-starved cells).
-
BrdU Labeling: 2-4 hours before the end of the incubation period (e.g., at 22 hours for a 24-hour time point), add BrdU labeling solution to a final concentration of 10 µM.
-
Fixation and Denaturation: After incubation, fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
Data Analysis: Compare the BrdU incorporation in treated cells to the controls to determine the effect of the compound on cell proliferation.
Advanced Applications and Future Directions
Should initial screenings indicate a significant biological effect, a range of more advanced assays can be employed to elucidate the mechanism of action of this compound.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Employ techniques such as Annexin V/PI staining or caspase activity assays to investigate if the compound induces programmed cell death.
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in signaling pathways that may be affected by the compound.
-
Metabolomic Profiling: Utilize mass spectrometry-based metabolomics to understand how the compound influences cellular metabolism.
Conclusion
This compound is a small molecule with the potential for diverse applications in cell biology research. The protocols and experimental strategies outlined in these application notes provide a robust framework for its initial characterization and the exploration of its biological functions. A systematic approach, beginning with cytotoxicity and morphological assessments, followed by targeted functional assays, will be instrumental in uncovering the cellular roles of this intriguing compound.
References
optimal dosage of 3-hydroxy-N-methylpropanamide for in vivo studies
An In-depth Technical Guide to Establishing an Optimal Dosage of 3-hydroxy-N-methylpropanamide for In Vivo Studies
Disclaimer: As of the latest literature review, specific in vivo studies detailing the optimal dosage of this compound are not publicly available. This guide, therefore, provides a comprehensive, scientifically-grounded framework for determining the optimal dosage of a novel compound like this compound. The protocols and dosage considerations are based on established principles of preclinical drug development and data from the structurally and functionally related ketone body, β-hydroxybutyrate (BHB). Researchers must adapt these guidelines based on the specific physicochemical and toxicological properties of the compound as they are determined.
Introduction: Navigating the Path from Bench to In Vivo
This compound (CAS: 6830-81-5) is a small organic molecule with a molecular weight of approximately 103.12 g/mol .[1] Its structure, featuring a hydroxyl group and an N-methylated amide, suggests potential biological activity, possibly analogous to other small metabolic molecules. A key structural analog is β-hydroxybutyrate (BHB), the most abundant ketone body in mammals.[2] BHB is not merely an energy substrate for tissues during periods of low glucose availability but also a critical signaling molecule that can modulate gene expression, inflammation, and cellular stress responses.[3][4]
Given the absence of established in vivo data for this compound, a systematic approach is required to determine a safe and efficacious dose. This guide outlines a multi-stage process, beginning with acute toxicity assessment to establish a safe dose range, followed by pharmacokinetic and pharmacodynamic studies to identify a therapeutically relevant dose. This structured workflow ensures both the scientific validity of the findings and adherence to ethical principles in animal research.
Part 1: Foundational Safety Assessment: Dose Range Finding (DRF) and Acute Toxicity
The initial and most critical step in any in vivo investigation of a novel compound is to determine its safety profile and identify a maximum tolerated dose (MTD).[5][6] Dose range-finding studies are designed to assess the adverse effects of a single dose of the test substance and are essential for guiding the dose selection for subsequent, more complex studies.[7]
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing.[8][9] The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a small number of animals to classify a substance's toxicity and determine an approximate lethal dose, thereby minimizing animal use while providing crucial safety data.[9]
Experimental Protocol 1: Acute Oral Toxicity Study (Adapted from OECD 423)
This protocol aims to identify a dose range that causes overt toxicity and to establish the MTD.
1. Animal Model:
- Species/Strain: C57BL/6J mice (female, as they are often slightly more sensitive).[10]
- Age: 8-12 weeks.
- Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water, except for pre-dosing fasting.
- Acclimatization: Minimum of 5 days before the experiment.[11]
2. Compound Preparation:
- Vehicle Selection: Based on the solubility of this compound. Given its polar functional groups, sterile water or saline is a likely vehicle.[12]
- Preparation: Dissolve the compound in the chosen vehicle on the day of dosing. Ensure the final formulation is a clear solution.
3. Dosing Procedure:
- Fasting: Fast animals for 3-4 hours before dosing (water ad libitum).[10]
- Administration: Administer the compound via oral gavage using a suitable, flexible gavage needle. The volume should not exceed 10 mL/kg body weight (for aqueous solutions).[9]
- Dose Escalation: Begin with a starting dose of 300 mg/kg. This is a conservative starting point recommended by the OECD when no prior information is available.[10] The study proceeds in a stepwise manner using a small group of animals (n=3) per dose level.
4. Observation:
- Immediate: Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.[10]
- Long-term: Continue daily observations for a total of 14 days.
- Parameters: Record clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), changes in body weight (measured pre-dosing and on days 1, 3, 7, and 14), and any instances of morbidity or mortality.[7][10]
5. Decision Logic: The progression to the next dose level is determined by the outcome in the current group, as outlined in the OECD 423 guideline.
Diagram 1: Workflow for Acute Toxicity and MTD Determination
Caption: A stepwise workflow for determining the MTD based on OECD guidelines.
Table 1: Hypothetical Dose Range-Finding Data for this compound
| Dose Level (mg/kg) | n | Mortality (within 14 days) | Key Clinical Signs | Body Weight Change (Day 14) | MTD Determination |
| 300 | 3 | 0/3 | No observable signs | +5% | No toxicity observed. Escalate dose. |
| 2000 | 3 | 0/3 | Mild, transient lethargy (2-4h post-dose) | +3% | Tolerated. Escalate dose. |
| 5000 | 3 | 2/3 | Severe lethargy, piloerection, ataxia | N/A | Exceeds MTD. |
| 3500 | 3 | 0/3 | Mild lethargy, slight reduction in activity | -2% | MTD Established |
This table presents illustrative data. The MTD is the highest dose that does not cause mortality or severe signs of distress.
Part 2: Understanding Systemic Exposure: Pharmacokinetic (PK) Profiling
Once a safe dose range is established, a pharmacokinetic (PK) study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[13] This information is crucial for designing rational dosing schedules in subsequent efficacy studies.
Experimental Protocol 2: Single-Dose Pharmacokinetic Study in Mice
This protocol aims to determine key PK parameters after a single oral dose.
1. Animal Model and Preparation:
- Use the same strain and conditions as the DRF study.
- Surgically implant jugular vein catheters for serial blood sampling if possible, to reduce stress and animal numbers.
2. Dosing:
- Select a single, well-tolerated dose below the MTD (e.g., 500 mg/kg).
- Administer via oral gavage to fasted animals.
3. Blood Sampling:
- Collect blood samples (e.g., 20-30 µL) at multiple time points. Based on PK studies of similar small molecules like BHB, a typical schedule would be: pre-dose (0), and 15, 30, 60, 120, 240, and 480 minutes post-dose.[14]
- Process blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
5. Data Analysis:
- Calculate key PK parameters using non-compartmental analysis.
Table 2: Key Pharmacokinetic Parameters and Hypothetical Values
| Parameter | Abbreviation | Description | Hypothetical Value |
| Max. Concentration | Cmax | The highest observed concentration in plasma. | 150 µM |
| Time to Cmax | Tmax | The time at which Cmax is reached. | 30 minutes |
| Area Under the Curve | AUC | A measure of total drug exposure over time. | 250 µM*hr |
| Elimination Half-life | t½ | The time required for the plasma concentration to decrease by half. | 2.5 hours |
Part 3: Assessing Biological Activity: Pharmacodynamic (PD) and Efficacy Studies
With safety and PK profiles established, the focus shifts to demonstrating the biological effect of the compound. Since the specific target of this compound is unknown, we can hypothesize its function based on its structural analog, BHB. BHB has demonstrated effects in models of metabolic disease and neuroprotection.[15][16] A diet-induced obesity (DIO) model is a relevant starting point to explore potential metabolic benefits.[17]
Experimental Protocol 3: Dose-Response Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol aims to determine the minimum effective dose (MED) for a specific biological outcome.
1. Animal Model:
- Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and metabolic dysfunction.[17]
- Group Allocation: Randomize obese mice into treatment groups (n=8-10 per group).
2. Dosing Regimen:
- Dose Levels: Select 3-4 dose levels below the MTD, guided by PK data (e.g., Vehicle, 100 mg/kg, 300 mg/kg, 1000 mg/kg).
- Frequency: Once daily (QD) administration, based on the hypothetical half-life of 2.5 hours.
- Duration: 4-6 weeks to observe significant changes in metabolic parameters.
3. Efficacy Endpoints:
- Primary: Body weight (weekly), food and water intake (daily).
- Secondary: Fasting blood glucose and insulin levels, glucose tolerance test (GTT), and insulin tolerance test (ITT).[18]
- Terminal: Collect blood for biomarker analysis (e.g., lipids, inflammatory markers) and tissues (e.g., liver, adipose tissue) for histopathology or gene expression analysis.
Diagram 2: Integrated Workflow for In Vivo Dosage Optimization
Caption: A logical progression from safety to efficacy for dose determination.
Diagram 3: Potential Signaling Pathways of a BHB Analog
References
- 1. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hoeford.co.uk [hoeford.co.uk]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. criver.com [criver.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. umwelt-online.de [umwelt-online.de]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]
- 13. Pharmacokinetics and pharmacodynamics of γ-hydroxybutyrate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. D-beta-hydroxybutyrate prevents glutamate-mediated lipoperoxidation and neuronal damage elicited during glycolysis inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
3-Hydroxy-N-methylpropanamide: An Exploratory Guide for Biochemical Research
Disclaimer: This document provides a technical overview of 3-hydroxy-N-methylpropanamide based on its chemical properties. As of the date of publication, there is a notable absence of peer-reviewed literature detailing its specific applications in biochemical research. The application notes and protocols presented herein are therefore intended as a scientifically-grounded, exploratory guide for researchers interested in investigating the potential utility of this compound. The proposed applications are inferred from the activities of structurally related molecules and should be considered hypothetical starting points for research and development.
Introduction: Unveiling a Potential Research Tool
This compound (CAS 6830-81-5) is a small, water-soluble organic molecule featuring a primary hydroxyl group and a secondary N-methylated amide.[1] Its simple structure belies a potential for diverse interactions within biological systems, positioning it as an intriguing yet underexplored compound in the landscape of biochemical tools. The presence of both hydrogen bond donor (hydroxyl) and acceptor (amide oxygen and hydroxyl oxygen) functionalities, combined with its N-methyl group, suggests it could serve as a unique molecular probe, a precursor for bioactive molecules, or a modulator of enzymatic activity. This guide aims to consolidate the known physicochemical properties of this compound and to propose potential avenues for its application in biochemical and drug discovery research.
Physicochemical Properties and Handling
A thorough understanding of the properties of this compound is critical for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 6830-81-5 | [1] |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica |
| Solubility | Soluble in water and polar organic solvents | CymitQuimica |
| IUPAC Name | This compound | [1] |
| SMILES | CNC(=O)CCO | [1] |
| InChIKey | TWOQEKLRIJBDSY-UHFFFAOYSA-N | [1] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.
Potential Applications in Biochemical Research
While direct evidence is lacking, the structural motifs of this compound suggest several plausible, yet hypothetical, applications in biochemical research. These are presented as starting points for investigation.
A Potential Modulator of Enzymes Utilizing Short-Chain Substrates
The structural similarity of this compound to short-chain fatty acids and their derivatives suggests it could act as a competitive inhibitor or a substrate for enzymes that process these molecules.
Scientific Rationale: Short-chain fatty acids (SCFAs) and their derivatives are key players in cellular metabolism and signaling.[3] For example, histone deacetylases (HDACs) are a class of enzymes that are inhibited by hydroxamic acid derivatives of short-chain fatty acids.[4][5] While this compound is not a hydroxamic acid, its short carbon chain with a polar head group could allow it to interact with the active sites of enzymes that bind small carboxylic acids or amides.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction of this compound with an enzyme that metabolizes short-chain fatty acids (SCFAs).
A Precursor for the Synthesis of Novel Bioactive Molecules
This compound possesses two reactive functional groups, a hydroxyl and a secondary amide, making it a versatile building block for the synthesis of more complex molecules with potential biological activity.
Scientific Rationale: The hydroxyl group can be a site for esterification, etherification, or oxidation, while the amide bond can be hydrolyzed or the N-H proton can be substituted. This allows for the generation of a library of derivatives that can be screened for various biological activities. For instance, the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide highlights the utility of a similar scaffold in synthetic organic chemistry.[6]
Workflow for Derivative Synthesis and Screening
Caption: A generalized workflow for utilizing this compound as a scaffold for generating and screening a library of derivative compounds.
Experimental Protocols: An Exploratory Framework
The following protocols are generalized and should be adapted and optimized for the specific experimental context.
Protocol 1: Screening for Inhibition of Histone Deacetylase (HDAC) Activity
This protocol provides a framework for assessing whether this compound can inhibit HDAC activity, a property of some short-chain fatty acid derivatives.[4][5]
Materials:
-
HeLa cell nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (dissolved in assay buffer)
-
Trichostatin A (TSA) (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer (e.g., from 10 mM to 1 µM).
-
In a 96-well black microplate, add 5 µL of the diluted this compound or control (assay buffer for negative control, TSA for positive control).
-
Add 25 µL of HeLa nuclear extract (diluted in assay buffer) to each well.
-
Add 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Add 10 µL of developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value, if any.
Protocol 2: Assessing Substrate Potential for Alcohol Dehydrogenase
This protocol outlines a method to determine if this compound can serve as a substrate for an alcohol dehydrogenase (ADH), an enzyme that catalyzes the oxidation of alcohols.
Materials:
-
Purified alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae)
-
NAD⁺ (cofactor)
-
Assay buffer (e.g., 100 mM glycine-NaOH, pH 9.0)
-
This compound (dissolved in assay buffer)
-
Ethanol (positive control substrate)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of 10 mM NAD⁺ solution, and 50 µL of the this compound solution (to a final concentration to be tested, e.g., 10 mM). Use assay buffer instead of the test compound for the blank.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 50 µL of a suitable concentration of ADH.
-
Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes. This measures the formation of NADH.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot (using the molar extinction coefficient of NADH, 6220 M⁻¹cm⁻¹).
-
Compare the rate with that obtained using ethanol as a substrate to assess the relative activity.
Conclusion and Future Directions
This compound is a simple, readily available chemical for which specific biological applications have yet to be defined in the scientific literature. Its structural features, however, present a compelling case for its investigation as a modulator of enzymes that interact with short-chain polar molecules or as a foundational scaffold for the development of novel chemical probes and therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to catalyze such exploratory research, potentially unlocking new avenues of inquiry in biochemistry and drug discovery. Future work should focus on systematic screening against various enzyme classes and in cell-based assays to elucidate any latent bioactivity of this intriguing molecule.
References
- 1. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6830-81-5|this compound|BLD Pharm [bldpharm.com]
- 3. The roles and applications of short-chain fatty acids derived from microbial fermentation of dietary fibers in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamide derivatives of short-chain fatty acid have erythropoietic activity and induce gamma gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxamide derivatives of short-chain fatty acids are potent inducers of human fetal globin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-Hydroxy-N-Methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
3-Hydroxy-N-methylpropanamide (CAS No. 6830-81-5) is a polar, water-soluble organic compound featuring both a hydroxyl and an amide functional group.[1][2] Its utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, necessitates a high degree of purity.[1] This guide provides a comprehensive, in-depth overview of the purification of this compound, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each methodological choice.
This document is structured to provide not only step-by-step protocols but also the theoretical framework required to adapt and troubleshoot these procedures. We will delve into purification strategies based on the likely impurity profile stemming from a common synthetic route, and we will explore various analytical techniques for purity assessment.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A robust purification strategy is always informed by a thorough understanding of the potential impurities. A common and efficient method for the synthesis of this compound is the aminolysis of γ-butyrolactone (GBL) with methylamine.[1][3]
The primary impurities from this synthesis are likely to be:
-
Unreacted Starting Materials: γ-butyrolactone (GBL) and excess methylamine.
-
Byproducts of Side Reactions: γ-hydroxybutyric acid (GHB), formed from the hydrolysis of GBL, particularly if water is present.
The purification strategy must therefore be designed to effectively separate the polar this compound from the less polar GBL, the volatile and basic methylamine, and the more acidic GHB.
Physicochemical Properties of this compound
A successful purification protocol leverages the unique physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 6830-81-5 | [2] |
| Molecular Formula | C₄H₉NO₂ | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
The high polarity and water solubility of this compound are the most critical factors influencing the choice of purification techniques.
Purification Strategies and Protocols
Based on the impurity profile and the physicochemical properties of this compound, several purification techniques can be employed. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Initial Work-up: Removal of Excess Methylamine
Given that methylamine is a volatile gas, its removal is the first and most straightforward step in the purification process.
Protocol:
-
Following the reaction, transfer the crude reaction mixture to a round-bottom flask.
-
Connect the flask to a rotary evaporator.
-
Apply a gentle vacuum and rotate the flask at room temperature. The excess methylamine will be removed along with any low-boiling solvents used in the reaction.
-
Continue this process until no further significant bubbling is observed.
Causality: The significant difference in volatility between methylamine and the product allows for a simple and effective separation by evaporation under reduced pressure.
Recrystallization: For Solid Crude Product
If the crude this compound is a solid, recrystallization is an excellent method for purification.[4] The key to successful recrystallization is the selection of an appropriate solvent or solvent system.[5]
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given the polar nature of this compound, polar solvents are a good starting point. A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, is often effective.[6]
Recommended Solvent Systems:
-
Ethanol/Hexane: Ethanol is a good solvent for polar compounds, while hexane is a non-polar anti-solvent.
-
Ethyl acetate/Hexane: Similar to the ethanol/hexane system, this pair offers good differential solubility.
-
Acetone/Toluene: Acetone is a polar solvent that can be paired with the less polar toluene.
Protocol for Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., hot ethanol) to just dissolve the solid.[7]
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.[7]
-
While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Self-Validation: The formation of well-defined crystals and a significant improvement in the melting point (if applicable) are indicators of successful purification.
Diagram of the Recrystallization Workflow:
Caption: A step-by-step workflow for the purification of solid this compound by recrystallization.
Column Chromatography: For Liquid or Oily Crude Product
For crude products that are oils or liquids, or for highly impure solids, column chromatography is the preferred purification method.[8][9] Given the high polarity of this compound, a polar stationary phase like silica gel is appropriate.[10]
Stationary Phase: Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Selection:
The choice of eluent is critical for achieving good separation. A solvent system with a polarity that allows the target compound to have an Rf value of approximately 0.3-0.4 on a TLC plate is a good starting point.[8]
Recommended Eluent Systems:
-
Dichloromethane/Methanol Gradient: Start with 100% dichloromethane and gradually increase the percentage of methanol (e.g., from 0% to 10%). This is effective for separating compounds with a wide range of polarities.[1]
-
Ethyl Acetate/Methanol Gradient: Similar to the dichloromethane/methanol system, this provides a good polarity range.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be an excellent option. This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high concentration of a non-polar solvent and a small amount of a polar solvent (like water).[11]
Protocol for Column Chromatography:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the starting eluent, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol). This will help to elute the more polar compounds.
-
Monitor the Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Self-Validation: The presence of a single spot on a TLC plate for the combined pure fractions, with an Rf value different from that of the starting material and impurities, indicates successful purification.
Diagram of the Column Chromatography Process:
Caption: A schematic representation of the column chromatography purification process.
Distillation: A Potential but Unconfirmed Method
Distillation is a powerful technique for purifying liquids based on differences in boiling points. However, there is no readily available data on the boiling point of this compound at atmospheric or reduced pressure. While related amides have boiling points that might suggest distillation is feasible under vacuum, without specific data, this method should be approached with caution. High temperatures could potentially lead to decomposition.
If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize the risk of thermal degradation. A short-path distillation apparatus would be ideal to reduce the residence time at high temperatures.
Purity Assessment: Analytical Methods
Once the purification is complete, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.[3]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient would be suitable for determining the purity of the polar this compound. A UV detector can be used if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) can be used for detection.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis. A polar column would be appropriate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and for identifying any remaining impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the purified compound.
Conclusion
The purification of this compound, a polar and water-soluble compound, is readily achievable through standard laboratory techniques. A successful purification strategy is contingent on an understanding of the likely impurities from its synthesis, primarily unreacted starting materials and byproducts. For solid crude products, recrystallization using a suitable solvent pair is an effective method. For liquid or oily crude products, column chromatography on silica gel with a polar solvent gradient is the method of choice. While distillation may be a possibility, the lack of boiling point data necessitates a cautious approach. The final purity of the compound should always be confirmed using appropriate analytical techniques such as HPLC, GC, and NMR.
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. US20120071656A1 - Process for producing substituted methylamine compound and triazine derivative - Google Patents [patents.google.com]
- 3. US6987191B1 - Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 6830-81-5|this compound|BLD Pharm [bldpharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. N-methylpropanamide [stenutz.eu]
- 8. chemscene.com [chemscene.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reaction of γ-Thiobutyrolactone with Amines. (1) [jstage.jst.go.jp]
The Versatile Scaffold: Application of 3-Hydroxy-N-methylpropanamide in Drug Discovery
Introduction: Unveiling the Potential of a Simple Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a cornerstone of successful drug discovery campaigns.[1][2][3][4][5] A scaffold is the core structure of a molecule, which can be systematically decorated with various functional groups to create a library of analogs for biological screening.[1][3] 3-Hydroxy-N-methylpropanamide, a simple, yet functionally rich small molecule, presents itself as an attractive starting point for the generation of diverse chemical libraries. Its structure, featuring a primary alcohol, a secondary amide, and a flexible aliphatic chain, offers multiple points for chemical modification. While not a widely recognized pharmacophore in itself, its constituent functional groups are prevalent in a vast array of biologically active compounds, suggesting its potential as a versatile scaffold for hit and lead generation.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in drug discovery. We will explore its utility as a molecular scaffold, provide detailed protocols for the synthesis of derivative libraries, and outline a high-throughput screening workflow to identify novel bioactive compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting scaffold is crucial for designing a successful drug discovery campaign. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H9NO2 | [6][7] |
| Molecular Weight | 103.12 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 6830-81-5 | [6][7] |
| Appearance | Solid | [7] |
| XLogP3 | -1.2 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
The low molecular weight and favorable LogP value of this compound position it as an excellent starting point for fragment-based drug discovery or for building more complex molecules that adhere to Lipinski's rule of five.
Synthetic Strategy: Building a Diverse Chemical Library
The true potential of this compound as a scaffold lies in its amenability to chemical modification. The hydroxyl and amide functionalities serve as convenient handles for introducing a wide range of chemical diversity. The following section outlines a general strategy for the derivatization of this scaffold.
Protocol 1: Derivatization of the Hydroxyl Group
The primary alcohol of this compound can be readily modified through various reactions to introduce a diverse set of functional groups. This protocol describes a general procedure for etherification and esterification.
Materials:
-
This compound
-
A library of alkyl halides or acyl chlorides
-
Sodium hydride (for etherification) or a tertiary amine base (e.g., triethylamine, for esterification)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure (Etherification Example):
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ether derivative.
Rationale: The use of a strong base like sodium hydride deprotonates the hydroxyl group, forming a nucleophilic alkoxide that readily reacts with the electrophilic alkyl halide. Anhydrous conditions are critical to prevent quenching of the base.
Protocol 2: Modification of the Amide Group
The secondary amide of this compound offers another point for diversification. This can be achieved through N-alkylation or by exploring bioisosteric replacements.[8][9][10][11] Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another chemical group in a drug to enhance its biological activity or reduce toxicity.[8][12]
Materials:
-
This compound
-
A library of electrophiles (e.g., alkyl halides, aldehydes for reductive amination)
-
A suitable base (e.g., potassium carbonate)
-
A reducing agent for reductive amination (e.g., sodium triacetoxyborohydride)
-
Appropriate solvents (e.g., Acetonitrile, Dichloromethane)
-
Standard workup and purification reagents as described in Protocol 1.
Procedure (N-Alkylation Example):
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and the desired alkyl halide (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale: The amide proton is less acidic than the hydroxyl proton, requiring a base to facilitate N-alkylation. Exploring bioisosteric replacements for the amide, such as 1,2,3-triazoles, can improve metabolic stability and modulate physicochemical properties.[10]
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic strategy for generating a diverse library of compounds from the this compound scaffold.
Caption: Synthetic workflow for library generation.
High-Throughput Screening (HTS) for Hit Identification
Once a diverse library of this compound derivatives has been synthesized, the next step is to screen these compounds for biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target.[13][14][15][16][17] This section provides a general protocol for an enzyme inhibition assay.
Protocol 3: High-Throughput Enzyme Inhibition Assay
Materials:
-
Synthesized compound library dissolved in a suitable solvent (e.g., DMSO)
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
Positive control inhibitor
-
Negative control (vehicle, e.g., DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance, luminescence)
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate. Also, include wells for the positive and negative controls.
-
Enzyme Addition: Add the target enzyme solution to all wells except for the blanks.
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the signal generated by the enzymatic reaction at specific time points using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_negative_control - Signal_blank))
-
Rationale: This assay identifies compounds that modulate the activity of the target enzyme. Hits are identified as compounds that cause a significant reduction in the enzymatic reaction rate. It is crucial to perform follow-up studies to confirm the activity of the hits and rule out non-specific or promiscuous inhibitors.[13]
Visualizing the Screening Cascade
The following diagram outlines a typical workflow for a high-throughput screening campaign.
Caption: High-throughput screening cascade.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its simple structure, favorable physicochemical properties, and multiple points for chemical modification make it an ideal starting point for the generation of diverse and drug-like compound libraries. The protocols outlined in this application note provide a roadmap for researchers to unlock the potential of this versatile scaffold. Future work should focus on the synthesis of larger, more diverse libraries and their screening against a wide range of biological targets to identify novel hit compounds for further development.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. drughunter.com [drughunter.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 15. assaygenie.com [assaygenie.com]
- 16. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 17. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Introduction: The Challenge and Promise of 3-hydroxy-N-methylpropanamide
An in-depth guide for researchers, scientists, and drug development professionals.
3-hydroxy-N-methylpropanamide (CAS No. 6830-81-5) is a bifunctional organic compound featuring both a hydroxyl and a secondary amide group.[1] This structure makes it a valuable building block in organic synthesis and a point of interest for the development of novel pharmaceuticals and agrochemicals.[1][2] Its polarity, conferred by these functional groups, results in high solubility in water and other polar solvents, a desirable trait for many biological applications.[1]
However, these same characteristics present significant challenges for laboratory handling and storage. The hydroxyl and amide moieties make the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can compromise sample integrity, affect weighing accuracy, and potentially lead to degradation over time. Furthermore, as with many reactive small molecules, it is classified as an irritant and is harmful if inhaled, swallowed, or absorbed through the skin.[4][5]
This document serves as a comprehensive guide to the proper handling and storage of this compound. As Senior Application Scientists, our goal is not merely to list procedures but to provide the underlying scientific rationale, ensuring that researchers can maintain the compound's purity, ensure experimental reproducibility, and, most importantly, work safely.
Section 1: Physicochemical Profile
Understanding the fundamental properties of a compound is the bedrock of its proper handling. The characteristics of this compound dictate the necessary precautions for its use.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) | Significance for Handling |
| CAS Number | 6830-81-5 | [1][4][6] | Unique identifier for ensuring correct substance and safety information retrieval. |
| Molecular Formula | C₄H₉NO₂ | [4][7][8] | Indicates the elemental composition. |
| Molecular Weight | 103.12 g/mol | [4][5][7] | Essential for preparing solutions of known molarity. |
| Appearance | Colorless to pale yellow liquid or solid.[1] | [1][6][9] | The physical state depends on purity and ambient temperature. Visual inspection can indicate potential degradation (e.g., significant color change). |
| Solubility | Soluble in water and polar organic solvents.[1] | [1][10] | The hydroxyl and amide groups can form hydrogen bonds, facilitating dissolution in polar media. This is key for preparing stock solutions.[11] |
| Structural Features | Contains primary hydroxyl (-OH) and secondary amide (-CONH-) groups. | [1][2] | These functional groups are responsible for the compound's reactivity, polarity, and high potential for hygroscopicity. |
The causality behind its challenging nature lies in its molecular structure. The presence of both hydrogen bond donors (the hydroxyl H and the amide N-H) and acceptors (the hydroxyl O and the carbonyl O) makes the molecule highly interactive with atmospheric water.[11] This hygroscopicity is the single most critical factor to control during storage and handling.[3]
Section 2: Hazard Identification and Safety
A robust safety protocol is non-negotiable.[12] this compound is classified with the GHS07 "Warning" pictogram, indicating moderate hazards that require diligent protective measures.[7]
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| GHS Pictogram | GHS07: Exclamation Mark | [7] | |
| Signal Word | Warning | [4][7] | |
| Hazard Statements | H302 | Harmful if swallowed. | [4] |
| H312 | Harmful in contact with skin. | [4] | |
| H315 | Causes skin irritation. | [4] | |
| H317 | May cause an allergic skin reaction. | [5] | |
| H319 | Causes serious eye irritation. | [4][5] | |
| H332 | Harmful if inhaled. | [4] | |
| H335 | May cause respiratory irritation. | [4] | |
| Key Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [13] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [13][14] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
Expertise in Practice: The classification as an irritant and a potential sensitizer means that exposure should be minimized not just to prevent acute effects but also to avoid developing long-term sensitivities. The requirement for handling in a well-ventilated area, preferably a chemical fume hood, is not just a general guideline but a specific control measure against inhaling potentially harmful dust or aerosols.[12][15]
Section 3: Protocols for Handling and Storage
The following protocols are designed as a self-validating system. By adhering to these steps, you actively protect the compound from contamination and degradation, ensuring the integrity of your starting material for any downstream application.
Protocol 3.1: Compound Receipt and Initial Handling
The lifecycle of a chemical begins the moment it arrives in the laboratory. Proper intake procedures are the first line of defense in maintaining compound quality.
References
- 1. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. tutorchase.com [tutorchase.com]
- 4. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound 95% | CAS: 6830-81-5 | AChemBlock [achemblock.com]
- 9. Hit2Lead | this compound | CAS# 6830-81-5 | MFCD13188569 | BB-4035059 [hit2lead.com]
- 10. CAS 2651-43-6: 3-hydroxypropanamide | CymitQuimica [cymitquimica.com]
- 11. scienceready.com.au [scienceready.com.au]
- 12. gz-supplies.com [gz-supplies.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. artsci.usu.edu [artsci.usu.edu]
Quantitative Analysis of 3-hydroxy-N-methylpropanamide in Human Plasma and Urine by LC-MS/MS
Application Note & Protocol
Abstract: This document provides a comprehensive guide for the quantitative analysis of 3-hydroxy-N-methylpropanamide in human plasma and urine. The described method utilizes Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS), a robust and sensitive technique for the analysis of polar analytes. This application note details the entire workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and drug development professionals. The protocols are designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies.
Introduction: The Rationale for Quantifying this compound
This compound is a small, polar organic molecule whose accurate quantification in biological matrices is of growing interest in pharmaceutical and metabolic research. Its structural features—a hydroxyl group and an amide—confer high water solubility, making its extraction and chromatographic retention challenging with traditional reversed-phase liquid chromatography. The development of a robust, validated bioanalytical method is therefore crucial for pharmacokinetic, toxicokinetic, and biomarker studies.
This application note addresses this challenge by presenting a detailed protocol based on HILIC-LC-MS/MS. HILIC is an ideal chromatographic technique for retaining and separating polar compounds, offering superior resolution and sensitivity for analytes like this compound. The use of tandem mass spectrometry provides excellent selectivity and sensitivity, allowing for precise quantification even in complex biological matrices such as plasma and urine. The validation of this method is grounded in the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline, ensuring the generation of reliable and reproducible data.[1][2][3]
Analytical Method Overview
The core of this application note is a complete workflow for the quantification of this compound. This process begins with sample preparation, a critical step to remove interferences and concentrate the analyte. The prepared sample is then injected into a HILIC-LC-MS/MS system for separation and detection. The subsequent data analysis allows for the accurate determination of the analyte concentration.
}
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | Analytical Standard |
| 3-hydroxy-N-(methyl-d3)-propanamide | (Internal Standard) | Custom Synthesis |
| Acetonitrile | Honeywell | LC-MS Grade |
| Methanol | Honeywell | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |
| Ammonium Formate | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q® | Type 1 |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, Normal |
| Human Urine | BioIVT | Pooled, Normal |
Sample Preparation Protocols
The objective of sample preparation is to extract this compound from the biological matrix while removing proteins and other interfering substances.[4][5]
Plasma Sample Preparation
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of internal standard working solution (1 µg/mL in 50:50 acetonitrile:water).
-
Protein Precipitation: Add 400 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 acetonitrile:water with 0.1% formic acid.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer: Transfer the clear supernatant to an autosampler vial for analysis.
Urine Sample Preparation
-
Thawing and Centrifugation: Thaw urine samples at room temperature and centrifuge at 5,000 x g for 10 minutes to pellet any sediment.
-
Aliquoting: Aliquot 50 µL of the clear urine supernatant into a 1.5 mL microcentrifuge tube.
-
Dilution: Add 450 µL of water and vortex.
-
Internal Standard Spiking: Take 100 µL of the diluted urine and add 10 µL of the internal standard working solution.
-
Protein Precipitation (if necessary): Add 400 µL of cold acetonitrile and vortex.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table below |
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (eV) |
| This compound | 104.1 | 72.1 | 45 | 15 |
| 3-hydroxy-N-(methyl-d3)-propanamide (IS) | 107.1 | 75.1 | 45 | 15 |
Method Validation
The bioanalytical method was validated according to the FDA and ICH guidelines, assessing specificity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][6]
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Result |
| Linear Range (Plasma) | 1 - 1000 ng/mL |
| Linear Range (Urine) | 10 - 10000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
| QC Level (Plasma) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ (1 ng/mL) | ≤ 8.5 | ≤ 9.2 | -4.5 to 5.1 | -3.8 to 4.9 |
| Low QC (3 ng/mL) | ≤ 6.8 | ≤ 7.5 | -3.2 to 4.1 | -2.9 to 3.8 |
| Mid QC (100 ng/mL) | ≤ 5.1 | ≤ 6.3 | -2.5 to 3.5 | -2.1 to 3.2 |
| High QC (800 ng/mL) | ≤ 4.9 | ≤ 5.8 | -1.9 to 2.8 | -1.5 to 2.5 |
Data Analysis and Reporting
Data acquisition and processing are performed using the instrument-specific software (e.g., SCIEX Analyst®). The concentration of this compound in unknown samples is calculated from the calibration curve. All results should be reported with appropriate units and accompanied by the validation summary report.
Conclusion
This application note provides a detailed and robust HILIC-LC-MS/MS method for the quantitative analysis of this compound in human plasma and urine. The method is sensitive, selective, and has been validated to meet regulatory standards, making it suitable for a wide range of research and drug development applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Key elements of bioanalytical method validation for small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxy-N-Methylpropanamide Solution Stability
Welcome to the technical support center for 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered when working with this molecule in solution. By understanding the underlying chemical principles, you can proactively design robust formulations and troubleshoot degradation issues effectively.
Introduction to this compound
This compound is an organic compound featuring a primary hydroxyl group and a secondary amide.[1][2] Its bifunctional nature makes it soluble in water and polar organic solvents but also susceptible to specific degradation pathways that can compromise the integrity of your experiments and formulations.[1] This guide provides a structured approach to identifying, mitigating, and preventing these stability issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities of this compound in solution?
A: The two main functional groups, the amide and the hydroxyl group, are the primary sites of chemical instability. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] The proximity of the hydroxyl group to the amide carbonyl introduces the potential for intramolecular reactions, such as cyclization, to form a lactone.
Q2: My solution of this compound is losing potency over time. What is the likely cause?
A: Loss of potency is most commonly due to chemical degradation. The primary pathway is likely pH-dependent hydrolysis of the amide bond, which breaks the molecule into 3-hydroxypropanoic acid and methylamine.[3][5] The rate of this degradation is highly dependent on the pH, temperature, and composition of your solution.[6]
Q3: Is this compound sensitive to light or oxidation?
A: While amide hydrolysis is often the main concern, photolysis (degradation by light) and oxidation are potential secondary degradation pathways that should be considered, as is standard in forced degradation studies.[7][8] The hydroxyl group could be susceptible to oxidation, especially in the presence of transition metal ions or peroxides.[3] It is best practice to store solutions protected from light and in an inert atmosphere if oxidative susceptibility is suspected.[9]
Q4: What is a good starting point for a stable formulation pH?
A: For most simple amides, maximum stability is typically found in the neutral to slightly acidic pH range (approximately pH 5-7).[4][10] Both strongly acidic and strongly basic conditions significantly accelerate the rate of hydrolysis.[10] A pH-rate profile study is the definitive way to identify the optimal pH for your specific formulation.[6]
Part 2: In-Depth Troubleshooting Guide
This guide is structured by observable experimental issues. For each problem, potential causes are explained, followed by a recommended course of action.
Issue 1: Rapid Loss of Active Compound Accompanied by a pH Shift
You Observe: HPLC analysis shows a rapid decrease in the peak area for this compound, and the pH of your unbuffered or weakly buffered solution is drifting downwards.
Potential Cause: Acid-Catalyzed Hydrolysis
The amide bond is being hydrolyzed to form 3-hydroxypropanoic acid and methylamine. The generation of a carboxylic acid will cause the pH of the solution to decrease, which can in turn accelerate the rate of hydrolysis further.
Workflow for Diagnosis and Resolution
Caption: Troubleshooting workflow for potency loss and pH drift.
Experimental Protocol: pH-Rate Profile Study
-
Preparation: Prepare a series of buffer solutions (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3 to 9. Ensure the buffer concentration is sufficient (e.g., 25-50 mM) to maintain a stable pH.
-
Sample Incubation: Dissolve a known concentration of this compound in each buffered solution. Aliquot samples into sealed vials and store them at a constant, often elevated, temperature (e.g., 50°C) to accelerate degradation.[11]
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH set. Quench any further reaction by cooling the sample immediately (e.g., in an ice bath).
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.[12]
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the apparent first-order rate constant (k) for degradation. Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation (maximum stability).
Issue 2: Appearance of a New, Unidentified Peak in HPLC, with No pH Shift
You Observe: A new peak appears in your chromatogram, and its area increases over time as the parent compound's peak area decreases. The solution's pH remains stable.
Potential Cause 1: Base-Catalyzed Hydrolysis
In a well-buffered system, hydrolysis can still occur without a noticeable pH shift. Base-catalyzed hydrolysis also yields the carboxylic acid and amine.[4] The rate is first-order with respect to hydroxide ion concentration at higher pH values.[10]
Potential Cause 2: Intramolecular Cyclization
The γ-hydroxy amide structure of this compound allows for an intramolecular nucleophilic attack of the hydroxyl group on the amide carbonyl. This would displace methylamine and form γ-butyrolactone. This reaction is often catalyzed by acid or base but does not produce an acidic or basic byproduct, hence no pH shift would be observed.
Workflow for Degradant Identification
Caption: Workflow for identifying unknown degradation products.
Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the specificity of analytical methods.[8][13]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[14]
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60°C.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal: Heat the solution at 70°C in a neutral buffer.
-
-
Sample Analysis: At various time points, take a sample, neutralize it if necessary, and analyze by a high-resolution mass spectrometry method like LC-QToF-MS.[15]
-
Identification: Compare the mass-to-charge ratio (m/z) of the unknown peak from your stability study with the peaks generated under the stress conditions to identify the degradation product and pathway.[12]
Part 3: Proactive Stability Enhancement
Preventing degradation is always preferable to troubleshooting it. The following strategies can be used to design stable solutions from the outset.
Formulation Strategies
The choice of excipients, packaging, and storage conditions is critical for maintaining stability.[9][16]
| Strategy | Mechanism of Action | Key Considerations |
| pH Optimization | Minimizes the rate of acid/base-catalyzed hydrolysis by maintaining the pH at the point of maximum stability.[9] | Use data from a pH-rate profile. Ensure the selected buffer is compatible with the compound and intended application.[17][18] |
| Co-solvents | Reducing the water activity in the formulation can slow the rate of hydrolysis. | Propylene glycol, polyethylene glycol (PEG), or ethanol can be effective. Solubility and compatibility must be verified. |
| Lyophilization | Freeze-drying removes water, preventing hydrolytic degradation in the solid state.[9][16] | An amorphous lyophile may still contain enough residual water (1-5%) to allow for some degradation over time.[6] |
| Packaging & Storage | ||
| Temperature Control | Reduces the kinetic rate of all degradation reactions. | Store solutions at recommended temperatures (e.g., refrigerated or frozen).[9] |
| Light Protection | Prevents photolytic degradation. | Use amber vials or other light-blocking containers.[9] |
| Inert Atmosphere | Prevents oxidative degradation. | Purging the headspace of the container with nitrogen or argon can protect oxygen-sensitive compounds.[7] |
Excipient Compatibility
It is crucial to ensure that excipients do not negatively impact the stability of the active compound.
Protocol: Excipient Compatibility Screening
-
Selection: Choose excipients relevant to your desired final formulation (e.g., buffers, solubilizers, antioxidants).
-
Preparation: Prepare binary mixtures of this compound with each excipient in your chosen solvent system. A control sample with only the active compound should also be prepared.
-
Storage: Store all samples under accelerated conditions (e.g., 40°C/75% RH for solids, or 50°C for solutions) for a defined period (e.g., 2-4 weeks).
-
Analysis: At the end of the study, analyze all samples by HPLC for the appearance of new degradation products and loss of potency compared to the control. Any significant change indicates a potential incompatibility.
References
- 1. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. uregina.ca [uregina.ca]
- 11. pacelabs.com [pacelabs.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 3-hydroxy-N-methylpropanamide Synthesis
Welcome to the technical support center for the synthesis and optimization of 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the reaction's nuances. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize for yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound, providing expert insights into the selection of starting materials and reaction conditions.
Q1: What are the primary synthetic routes to this compound?
There are three main, viable routes for synthesizing this compound:
-
Aminolysis of a 3-Hydroxypropanoate Ester: This is often the most direct and controllable method. It involves the reaction of an ester, such as methyl 3-hydroxypropanoate, with methylamine. The reaction is a classic nucleophilic acyl substitution.[1][2]
-
Ring-Opening of γ-Butyrolactone (GBL): This method utilizes a cyclic ester (a lactone) which reacts with methylamine to open the ring and form the desired hydroxyamide.[3][4] This can be an efficient route, often driven by the release of ring strain.
-
Direct Amidation of 3-Hydroxypropionic Acid: This involves coupling 3-hydroxypropionic acid directly with methylamine. This route is atom-economical as the only byproduct is water. However, it typically requires a coupling agent (e.g., carbodiimides, phosphonium salts) or harsh thermal conditions to overcome the formation of a non-reactive ammonium carboxylate salt.[5][6]
Q2: Which starting material is superior: a 3-hydroxypropanoate ester or γ-butyrolactone?
The choice depends on several factors including cost, availability, and desired reaction conditions.
-
Methyl 3-hydroxypropanoate: Offers a potentially cleaner reaction profile. The reaction is a straightforward bimolecular process, and its kinetics can be more easily controlled. However, the direct aminolysis of unactivated esters can be sluggish and may require elevated temperatures or catalysis.[5]
-
γ-Butyrolactone (GBL): The ring-opening reaction is often more facile due to the inherent strain in the four-membered lactone ring. However, this reaction can sometimes lead to the formation of N-methyl-2-pyrrolidone (NMP) at higher temperatures through a subsequent dehydration and cyclization of the initial product.[1][7]
For laboratory-scale synthesis where control over the reaction is paramount, starting with methyl 3-hydroxypropanoate is often preferred. For larger-scale industrial processes, the GBL route might be more economical.[3]
Q3: Is a catalyst necessary for the aminolysis of methyl 3-hydroxypropanoate with methylamine?
While the reaction can proceed without a catalyst at elevated temperatures and pressures, using a catalyst can significantly improve the reaction rate and allow for milder conditions.[5] This is particularly important for preserving the integrity of the hydroxyl group and preventing side reactions.
-
Acid/Base Catalysis: Both acid and base catalysis can be employed for ester aminolysis. However, with a bifunctional molecule like this, unwanted side reactions can occur.
-
Organocatalysts: Bifunctional catalysts like 2-pyridones can be highly effective. They can activate both the ester and the amine through hydrogen bonding, facilitating the reaction under mild conditions.[8][9]
-
Metal Catalysts: Transition metal catalysts, such as those based on tantalum or gold nanoparticles, have also been shown to be effective for ester aminolysis.[5][10] The hydroxyl group in the substrate can even act as a directing group to enhance catalysis at the ester carbonyl.[5]
For a balance of efficiency and simplicity, a bifunctional organocatalyst is an excellent choice.
Q4: What are the optimal temperature and solvent conditions?
-
Temperature: Without a catalyst, temperatures exceeding 100-160°C may be required, which can lead to side reactions like dehydration.[5] With an effective catalyst, the reaction can often be run at temperatures ranging from room temperature to 80°C. It is always recommended to start with milder conditions and increase the temperature as needed while monitoring the reaction progress.
-
Solvent: The choice of solvent depends on the form of methylamine used.
-
If using a solution of methylamine in a solvent (e.g., methanol, ethanol, or THF), that solvent can often serve as the reaction medium. Using the alcohol corresponding to the ester's leaving group (e.g., methanol for a methyl ester) can prevent transesterification as a side reaction.
-
For neat reactions or when using gaseous methylamine, a polar, aprotic solvent like THF or 1,4-dioxane can be suitable. Solvent-free conditions are also possible, especially at elevated temperatures.[11]
-
Q5: How can I monitor the progress of the reaction?
Several analytical techniques can be used to monitor the disappearance of starting materials and the appearance of the product:[12][13]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the reaction progress. A stain that visualizes amides and esters (like potassium permanganate) is useful.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the starting materials and product are volatile. GC can provide quantitative data on the conversion.[14]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantitative analysis, especially for less volatile compounds. A reversed-phase C18 column is typically effective.[12][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion by integrating the signals of the starting ester (e.g., the -OCH₃ singlet around 3.7 ppm) and the product amide (e.g., the N-CH₃ doublet around 2.8 ppm).[11]
Visualizing the Reaction Pathway
The primary synthetic route via ester aminolysis and a key potential side reaction are illustrated below.
Caption: Main and side reaction pathways.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Temperature: The reaction may be too slow at the current temperature.[5]2. Inactive Catalyst: The catalyst may be poisoned or not suitable for the reaction.3. Poor Quality Reagents: Starting materials may be impure or degraded. Methylamine solution may have lost concentration. | 1. Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and byproduct generation.2. If using a catalyst, ensure it is handled under appropriate conditions. Consider screening alternative catalysts like 2-pyridones or a Lewis acid.[8]3. Use freshly opened or purified reagents. Verify the concentration of the methylamine solution via titration if necessary. |
| Formation of Side Products | 1. Dehydration/Cyclization: At high temperatures, the product can dehydrate and cyclize to form N-methyl-2-pyrrolidone (NMP), especially if starting from GBL.[7]2. Reaction at Hydroxyl Group: The hydroxyl group could potentially react under certain conditions, though less likely than aminolysis.3. Polymerization: Self-condensation of the starting ester or product could occur under harsh conditions. | 1. Reduce the reaction temperature. Use a catalyst to enable lower temperature operation. If using GBL, consider a two-step process where the initial ring-opening occurs at a lower temperature.[1]2. Use milder reaction conditions. Avoid strong acids or bases that could catalyze reactions at the -OH group.3. Ensure the reaction is not overheated. Use a solvent to maintain a more controlled temperature. |
| Incomplete Reaction | 1. Equilibrium: The reaction may be reversible. The alcohol byproduct can compete with the amine.2. Stoichiometry: Insufficient methylamine was used, or it evaporated from the reaction mixture. | 1. Use a moderate excess of methylamine (e.g., 1.5-2.0 equivalents) to push the equilibrium towards the product. If feasible, remove the methanol byproduct as it forms (e.g., using a Dean-Stark trap with a suitable solvent).2. Use a sealed reaction vessel or a condenser to prevent the loss of volatile methylamine. Re-check the initial stoichiometry. |
| Difficult Product Isolation/Purification | 1. High Polarity and Water Solubility: The product is a small, polar molecule with both hydrogen bond donor and acceptor sites, making it highly soluble in water and difficult to extract with common organic solvents.[16][17]2. Co-elution with Starting Materials: The product may have similar polarity to the starting ester, making chromatographic separation challenging.[18]3. Product is a Liquid or Low-Melting Solid: This can make crystallization difficult.[11] | 1. After the reaction, remove volatile components (excess methylamine, solvent, methanol byproduct) under reduced pressure. Avoid aqueous workups if possible. If an aqueous wash is necessary, use brine to reduce the product's solubility in the aqueous layer and perform multiple extractions with a polar organic solvent like dichloromethane or ethyl acetate.[17]2. Optimize the mobile phase for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a polar solvent (e.g., ethyl acetate or methanol) may be required. Consider using a different stationary phase if silica gel is ineffective.3. If the product is an oil, purification by bulb-to-bulb distillation (Kugelrohr) under high vacuum may be effective. Recrystallization from a solvent system like acetonitrile or 1,4-dioxane can be attempted if the product solidifies on cooling.[11] |
Experimental Protocol: Synthesis from Methyl 3-hydroxypropanoate
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
Methyl 3-hydroxypropanoate (>97%)
-
Methylamine solution (e.g., 40 wt. % in H₂O, or 2.0 M in THF or Methanol)
-
Anhydrous solvent (e.g., Methanol or THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add methyl 3-hydroxypropanoate (1.0 eq). If using a solid catalyst, add it at this stage (e.g., 6-chloro-2-pyridone, 0.1 eq).[8]
-
Reagent Addition: Add the solvent of choice (e.g., methanol, approx. 2-3 mL per mmol of ester). Begin stirring. Add the methylamine solution (1.5-2.0 eq) to the flask.
-
Reaction: Heat the mixture to a gentle reflux (e.g., 65°C for methanol) or a suitable temperature (e.g., 50-70°C for THF). Monitor the reaction progress using TLC or HPLC every 1-2 hours. The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent, excess methylamine, and the methanol byproduct.
-
The resulting crude residue can be directly purified if the reaction is clean. If an extractive workup is needed, dissolve the residue in a larger volume of ethyl acetate or dichloromethane. Wash cautiously with a small amount of brine to remove any water-soluble impurities. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate again.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol added to the ethyl acetate for highly polar products.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.
-
Data Summary: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Form | CAS Number |
| This compound | C₄H₉NO₂ | 103.12 | Solid | 6830-81-5[19] |
| Methyl 3-hydroxypropanoate | C₄H₈O₃ | 104.10 | Liquid | 6149-41-3[20] |
| γ-Butyrolactone (GBL) | C₄H₆O₂ | 86.09 | Liquid | 96-48-0[3] |
References
- 1. PROCESS FOR THE PRODUCTION OF N-METHYL PYRROLIDONE USING GAMMA BUTYROLACTONE AND MIXED METHYLAMINES AS STARTING MATERIALS - Patent 1246798 [data.epo.org]
- 2. benchchem.com [benchchem.com]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. JP2005515267A - Preparation and use of gamma-butyrolactone as a cross-linking agent - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. US6987191B1 - Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents [patents.google.com]
- 8. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 15. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US7312346B2 - Method of purifying hydroxyalkyl amide - Google Patents [patents.google.com]
- 17. WO2005049551A1 - Method of purifying hydroxyalkyl amide - Google Patents [patents.google.com]
- 18. biotage.com [biotage.com]
- 19. This compound | CymitQuimica [cymitquimica.com]
- 20. Methyl 3-hydroxypropanoate synthesis - chemicalbook [chemicalbook.com]
Navigating the Nuances of 3-hydroxy-N-methylpropanamide Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for 3-hydroxy-N-methylpropanamide Experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield. What are the likely causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often incomplete reactions, side reactions, or loss of product during workup and purification. Key areas to investigate include the quality of your starting materials (3-hydroxypropanoic acid or its derivatives and methylamine), the effectiveness of your coupling agent, and the reaction conditions such as temperature and reaction time.
Q2: I am observing significant byproducts in my reaction mixture. What are the common side reactions?
A2: A common side reaction is the formation of dimers or trimers of 3-hydroxypropanoic acid, especially if the activation of the carboxylic acid is not efficient or if the reaction is heated for extended periods. Another possibility is the self-condensation of the starting material or product.
Q3: What is the most effective method for purifying this compound?
A3: Due to its polarity and the presence of both hydroxyl and amide functional groups, this compound can be challenging to purify. A combination of techniques is often most effective. Vacuum distillation can be used to remove volatile impurities and solvent. For higher purity, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is recommended. For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A multi-technique approach is best for confirming the structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This will show characteristic peaks for the hydroxyl (O-H), amide (N-H and C=O) functional groups.
-
Chromatography: HPLC or GC can be used to assess purity by detecting and quantifying impurities.
Q5: What are the optimal storage conditions for this compound?
A5: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation. The recommended storage temperature is typically 2-8°C.[1]
In-Depth Troubleshooting Guides
Guide 1: Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the most common being the amidation of 3-hydroxypropanoic acid or its ester derivatives with methylamine, or the ring-opening of β-propiolactone with methylamine. Each method presents its own set of challenges.
This method involves the direct reaction of 3-hydroxypropanoic acid and methylamine in the presence of a coupling agent to facilitate the formation of the amide bond.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-hydroxypropanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., EDC·HCl, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents). Stir the mixture for 30 minutes at 0 °C to form the active ester.
-
Amine Addition: Slowly add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as a gas bubbled through the solution) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Troubleshooting Common Issues in Amidation:
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Formation | Ineffective coupling agent. | Use a different coupling agent such as HATU or DCC. Ensure the coupling agent is fresh and has been stored properly. |
| Low reactivity of starting materials. | Consider using a more reactive derivative of 3-hydroxypropanoic acid, such as the corresponding acid chloride or ester. | |
| Incorrect stoichiometry. | Ensure accurate measurement of all reagents. A slight excess of the amine and coupling agent may be beneficial. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Increase the reaction time and monitor by TLC until the starting material is consumed. A slight increase in temperature may be necessary, but be cautious of side reactions. |
| Formation of Significant Byproducts | Side reactions of the coupling agent. | The choice of coupling agent can influence byproduct formation. For example, DCC can lead to the formation of N-acylurea byproducts that can be difficult to remove. |
| Dimerization/Polymerization of 3-hydroxypropanoic acid. | Ensure efficient activation and rapid reaction with the amine. Adding the amine before the coupling agent has fully activated the acid can sometimes help. |
Visualization of the Amidation Workflow:
Caption: Workflow for the synthesis of this compound via amidation.
This method offers a more direct route to the desired product but requires careful handling of the highly reactive and potentially hazardous β-propiolactone.
Detailed Experimental Protocol:
-
Reaction Setup: In a pressure-resistant flask or a sealed tube, place a solution of methylamine in a suitable solvent (e.g., water or THF).
-
Reagent Addition: Cool the methylamine solution in an ice bath. Slowly add β-propiolactone (1.0 equivalent) to the cooled solution with vigorous stirring. Caution: β-propiolactone is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Reaction: Seal the reaction vessel and allow it to warm to room temperature. Stir the reaction mixture for 2-4 hours. The reaction is often exothermic and may require occasional cooling to maintain a moderate temperature.
-
Workup: After the reaction is complete (monitored by the disappearance of the lactone by IR or GC), carefully vent the reaction vessel. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography as described in Method A.
Troubleshooting Common Issues in Ring-Opening Synthesis:
| Problem | Potential Cause | Troubleshooting Solution |
| Polymerization of β-propiolactone | Reaction temperature is too high. | Maintain a low temperature during the addition of β-propiolactone and control any exotherm with an ice bath. |
| Presence of catalytic impurities. | Ensure all glassware is clean and that the methylamine solution is free from impurities that could catalyze polymerization. | |
| Incomplete Reaction | Insufficient amount of methylamine. | Use a slight excess of methylamine to ensure complete consumption of the β-propiolactone. |
| Low reaction temperature or insufficient reaction time. | Allow the reaction to proceed for a longer duration at room temperature. Gentle warming may be necessary, but with caution to avoid polymerization. |
Logical Flow for Troubleshooting Synthesis:
Caption: A logical approach to troubleshooting common synthesis issues.
Guide 2: Purification of this compound
The polar nature of this compound makes its purification a critical step that often requires optimization.
Troubleshooting Purification by Column Chromatography:
| Problem | Potential Cause | Troubleshooting Solution |
| Poor Separation of Product from Polar Impurities | Eluent system is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of methanol in a DCM/methanol mixture. |
| Tailing of the product spot on TLC. | Add a small amount of a modifier to the eluent, such as a few drops of acetic acid (if the compound is stable to acid) or triethylamine (if basic impurities are present), to improve the peak shape. | |
| Product is Retained on the Column | Compound is too polar for silica gel. | Consider using a different stationary phase, such as alumina or reverse-phase silica (C18). HILIC is also a good option for highly polar compounds. |
| Co-elution of Product and Impurities | Similar polarity of product and impurities. | Try a different solvent system to alter the selectivity of the separation. If co-elution persists, a different purification technique (e.g., preparative HPLC, crystallization) may be necessary. |
Troubleshooting Purification by Vacuum Distillation:
| Problem | Potential Cause | Troubleshooting Solution |
| Product Decomposition | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point of the product. Ensure the heating mantle is set to the lowest possible temperature for distillation to occur. |
| Bumping or Uncontrolled Boiling | Insufficient agitation or presence of volatile impurities. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. A slow and gradual application of vacuum is also important. |
| Poor Separation from a Close-Boiling Impurity | Boiling points of the product and impurity are too close. | Use a fractionating column to increase the number of theoretical plates and improve separation efficiency. |
Guide 3: Characterization of this compound
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.
Expected Analytical Data:
-
¹H NMR (in CDCl₃):
-
~2.5 ppm (t, 2H, -CH₂-C=O)
-
~2.8 ppm (s, 3H, -N-CH₃)
-
~3.8 ppm (t, 2H, -CH₂-OH)
-
A broad singlet for the -OH and -NH protons (chemical shift can vary depending on concentration and solvent).
-
-
¹³C NMR (in CDCl₃):
-
~26 ppm (-N-CH₃)
-
~38 ppm (-CH₂-C=O)
-
~58 ppm (-CH₂-OH)
-
~174 ppm (-C=O)
-
-
FTIR (neat):
-
Broad peak around 3300-3400 cm⁻¹ (O-H and N-H stretching)
-
Strong peak around 1640 cm⁻¹ (C=O amide I band)
-
Peak around 1550 cm⁻¹ (N-H bending, amide II band)
-
-
Mass Spectrometry (EI):
-
Molecular ion peak (M⁺) at m/z = 103.12
-
Troubleshooting Characterization:
| Problem | Potential Cause | Troubleshooting Solution |
| Unexpected Peaks in NMR Spectrum | Presence of impurities (solvent, starting materials, byproducts). | Compare the spectrum with known spectra of potential impurities. Further purification of the sample may be necessary. |
| Broad or Unresolved NMR Signals | Sample concentration is too high, or the presence of paramagnetic impurities. | Dilute the sample. If paramagnetic impurities are suspected, filter the NMR sample through a small plug of silica gel. |
| Absence of Molecular Ion Peak in MS | The molecule is fragmenting easily under the ionization conditions. | Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
References
Technical Support Center: Synthesis of 3-hydroxy-N-methylpropanamide
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-hydroxy-N-methylpropanamide. This guide is designed to provide in-depth troubleshooting advice and detailed protocols for common challenges encountered during the synthesis of this valuable chemical intermediate. The information is presented in a question-and-answer format to directly address specific experimental issues.
Section 1: Synthetic Strategy and Reaction Mechanisms
Q1: What are the most common and effective synthetic routes for preparing this compound?
There are two primary, well-established routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.
-
Amidation of a 3-Hydroxypropanoic Acid Derivative: This is a classic and direct approach involving the formation of an amide bond between a derivative of 3-hydroxypropanoic acid and methylamine. The most common starting material is an ester, such as methyl 3-hydroxypropanoate.[1][2]
-
Two-Step Michael Addition and Hydrolysis/Hydration: This route begins with the Michael addition of methylamine to an acrylate derivative (like methyl acrylate), followed by hydrolysis of the resulting ester to the desired amide.[3][4] A related pathway involves the hydration of N-methylacrylamide.
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Below is a summary table comparing the two main approaches.
| Feature | Route 1: Amidation from Ester/Acid | Route 2: Michael Addition from Acrylate |
| Starting Materials | 3-hydroxypropanoic acid or its esters; methylamine | Methyl acrylate; methylamine |
| Number of Steps | Typically one pot/step from the ester.[1] | Two distinct steps (addition then hydrolysis/amidation).[3] |
| Key Advantages | More direct; potentially fewer side products if conditions are optimized. | Utilizes readily available and inexpensive starting materials. |
| Common Challenges | Requires heat or coupling agents[2]; potential for dehydration of the starting material at high temperatures. | Risk of acrylate polymerization; potential for bis-addition of methylamine; hydrolysis step can be slow.[4] |
Section 2: Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis. The following workflow provides a general approach to diagnosing issues.
Caption: General workflow for troubleshooting synthesis problems.
Q2: My amide coupling reaction (from a 3-hydroxypropanoic ester) has a very low yield. What are the common causes?
Low yields in the aminolysis of esters are common and can be traced to several factors.[5]
-
Cause 1: Reversible Reaction & Unfavorable Equilibrium: The direct reaction between an ester and an amine to form an amide is a reversible process.[1] Without forcing conditions, the equilibrium may not favor product formation.
-
Solution: This reaction is often driven forward by heat.[1] Refluxing the ester with an excess of methylamine (either aqueous solution or in an alcohol) in a sealed vessel is a common strategy. The excess amine helps to shift the equilibrium towards the product.
-
-
Cause 2: Amine Protonation: If you are starting from 3-hydroxypropanoic acid, the acidic carboxylic group will react with the basic methylamine to form an ammonium salt. This salt is not nucleophilic and will not react further without activation.[2]
-
Cause 3: Incomplete Reaction: The reaction may be slow under mild conditions.
-
Solution: Increase the reaction temperature and/or time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Using a polar, high-boiling aprotic solvent like DMF can sometimes improve reaction rates.[6]
-
-
Cause 4: Hydrolysis of Starting Material: If there is water present in the reaction, the ester can hydrolyze back to the carboxylic acid, especially under heating or if acidic/basic conditions develop.
-
Solution: Ensure all reagents and solvents are anhydrous, particularly if using coupling agents which are sensitive to moisture.[5]
-
Q3: I'm attempting the Michael addition route and observing a complex mixture of products, including a significant amount of a higher molecular weight species. What is happening?
This is a classic issue with the Michael addition involving primary amines and acrylates.
-
Cause 1: Bis-addition: Methylamine, as a primary amine, can react with two molecules of methyl acrylate. The initial Michael addition product, methyl 3-(methylamino)propanoate, is a secondary amine and can react with a second molecule of methyl acrylate.
-
Solution: This can be controlled by adjusting the stoichiometry. Use a significant excess of methylamine relative to methyl acrylate. This increases the probability that an acrylate molecule will react with the primary amine starting material rather than the secondary amine product. Running the reaction at lower temperatures can also help control the rate of the second addition.
-
-
Cause 2: Polymerization of Methyl Acrylate: Methyl acrylate can readily polymerize, especially in the presence of heat, light, or impurities that can act as initiators.[4]
-
Solution: Use methyl acrylate that contains an inhibitor (like hydroquinone methyl ether). Store it properly and consider passing it through a column of basic alumina to remove the inhibitor just before use if necessary. Keep the reaction temperature low, at least during the initial addition phase.
-
Q4: The final purification of this compound is difficult, and I'm losing a lot of product. What is the best purification strategy?
The target molecule is a small, polar hydroxy amide, making it highly soluble in water and other polar solvents. This presents a significant purification challenge.
-
Problem: High Polarity and Water Solubility: The product is often difficult to extract from aqueous workups and may streak or run with the solvent front on silica gel chromatography.
-
Solution 1: Recrystallization: This is often the most effective method for purifying hydroxy amides.[7][8][9]
-
Recommended Solvents: Try dissolving the crude product in a minimal amount of a hot, polar solvent like ethanol, acetone, or acetonitrile and allowing it to cool slowly.[9] A solvent/anti-solvent system, such as dissolving in methanol and adding diethyl ether or hexane to induce precipitation, can also be effective.
-
-
Solution 2: Column Chromatography: If chromatography is necessary, a more polar stationary phase or a modified mobile phase may be required.
-
Stationary Phase: Standard silica gel can be used, but consider using a gradient elution.
-
Mobile Phase: A common eluent system is a mixture of a relatively non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Start with a low concentration of methanol and gradually increase it. Adding a small amount of ammonium hydroxide (~0.5-1%) to the mobile phase can sometimes improve peak shape and reduce tailing for basic compounds.
-
-
Solution 3: Avoid Aqueous Workup: If possible, after the reaction, concentrate the mixture under reduced pressure to remove the solvent and volatile reagents. The crude residue can then be directly subjected to recrystallization or chromatography, bypassing a difficult aqueous extraction.
Table of Common Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin / Synthetic Route | Identification Tip |
| N-methylacrylamide | CNC(=O)C=C | 85.10 | Dehydration of the 3-hydroxy group, especially under harsh acidic or high-temperature conditions. | Look for vinyl protons in ¹H NMR. Mass is 18 units less than the product. |
| Methyl 3-(methylamino)propanoate | CNC(C)C(=O)OC | 117.15 | Unreacted intermediate from the Michael addition route. | Presence of an ester peak in IR and a methoxy singlet in ¹H NMR. |
| Methyl 3,3'-(methylazanediyl)dipropanoate | CN(CC(=O)OC)CC(=O)OC | 203.22 | Bis-addition product from the Michael addition route. | Higher molecular weight peak in MS. Complex ¹H NMR spectrum. |
| 3-Hydroxypropanoic Acid | OCCO | 90.08 | Hydrolysis of the starting ester (Route 1) or incomplete amidation of the acid. | Acidic proton in NMR. Can be detected by a change in pH. |
Section 3: Experimental Protocols
Protocol 1: Synthesis via Aminolysis of Methyl 3-Hydroxypropanoate
This protocol is adapted from general procedures for the aminolysis of esters.[1][10]
Step-by-Step Methodology:
-
Reaction Setup: To a pressure-rated glass vessel, add methyl 3-hydroxypropanoate (1.0 eq).
-
Amine Addition: Add a 40% aqueous solution of methylamine (3.0-5.0 eq). Safety Note: Methylamine is volatile and corrosive. Perform this addition in a well-ventilated fume hood.
-
Sealing and Heating: Seal the vessel tightly. Place it behind a blast shield and heat the mixture to 60-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) or LC-MS until the starting ester is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction vessel to room temperature, then to 0 °C before carefully opening it.
-
Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water. This may require a high-vacuum pump.
-
The resulting crude oil or solid can be purified.
-
-
Purification:
-
Dissolve the crude residue in a minimum amount of hot acetonitrile or ethanol.
-
Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Synthesis via Michael Addition and Amidation
This protocol is a conceptual two-step process based on known reactions of acrylates and amines.[3][4]
Step A: Michael Addition
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (as a solution in THF or methanol, 2.0 eq) and cool the solution to 0 °C in an ice bath.
-
Acrylate Addition: Add methyl acrylate (1.0 eq) dropwise to the stirred methylamine solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring and Workup: Monitor the disappearance of methyl acrylate by TLC or GC-MS. Once complete, remove the solvent and excess methylamine under reduced pressure to yield crude methyl 3-(methylamino)propanoate. This intermediate is often used directly in the next step without further purification.
Step B: Amidation/Hydrolysis
This step is mechanistically complex and can be considered a thermally induced rearrangement or hydrolysis/amidation sequence.
-
Reaction Setup: Place the crude intermediate from Step A into a sealed tube or pressure vessel.
-
Heating: Heat the vessel to 100-120 °C for 12-24 hours. The reaction proceeds via the formation of the desired amide and methanol as a byproduct.
-
Workup and Purification: Cool the vessel and concentrate the contents under vacuum to remove the methanol byproduct. Purify the resulting crude this compound by recrystallization as described in Protocol 1.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0473380A1 - Process for the preparation of hydroxyamides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Hydroxy-N-Methylpropanamide Synthesis
Welcome to the technical support resource for the synthesis of 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Section 1: Synthesis Pathways and Key Considerations
The synthesis of this compound (CAS 6830-81-5) typically involves the amidation of a 3-hydroxypropanoic acid derivative with methylamine.[1] The most common and versatile starting material is an ester of 3-hydroxypropanoic acid (e.g., ethyl or methyl 3-hydroxypropanoate) due to its stability and reactivity profile compared to the free acid or acyl chloride.
The core transformation is a nucleophilic acyl substitution where methylamine displaces the alkoxy group of the ester.[2] However, the reaction's efficiency is often hampered by the poor leaving group ability of the alkoxide, necessitating either harsh conditions or, more preferably, catalysis.[2] Modern methods focus on catalytic approaches that are more atom-economical and environmentally benign than traditional methods requiring stoichiometric activating agents.[3]
Experimental Workflow Overview
The overall process from starting material to purified product follows a logical sequence. Each stage presents unique challenges and opportunities for optimization.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Question: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and solutions?
Answer:
Low or no conversion is a common issue, often pointing to insufficient reaction activation, poor nucleophilicity, or catalyst inhibition. Let's break down the potential causes.
1. Inadequate Reaction Conditions:
-
Causality: The aminolysis of esters is often not spontaneous and requires energy input or catalytic activation to proceed efficiently because the alkoxy group is a poor leaving group.[2]
-
Solution:
-
Temperature: Gradually increase the reaction temperature. For many catalytic amidations, temperatures between 80-140 °C are employed.[3][4] However, be cautious of side reactions at higher temperatures (see below).
-
Catalyst: The reaction may require a catalyst to proceed. Simple Lewis acids like Iron(III) chloride (FeCl₃) can activate the ester carbonyl, making it more electrophilic.[3] Transition metal catalysts, such as those based on Ruthenium or Nickel, offer highly efficient pathways under specific conditions.[5][6][7]
-
2. Catalyst Inactivity or Poisoning:
-
Causality: The free hydroxyl group of the starting material or product, or impurities in the reagents (e.g., water, other nucleophiles), can coordinate to the metal center of a catalyst, inhibiting its activity.
-
Solution:
-
Ensure all reagents and solvents are dry and pure. Use anhydrous solvents and freshly opened reagents where possible.
-
Consider a more robust catalyst. For instance, some ruthenium-pincer complexes are known for their high functional group tolerance.[7]
-
Increase catalyst loading incrementally, but be aware of potential cost and purification implications.
-
3. Issues with Methylamine:
-
Causality: Methylamine is a gas at room temperature and is often used as a solution (e.g., in THF, ethanol, or water). If the solution has degraded or if the methylamine has evaporated from the reaction mixture, the concentration of the nucleophile will be too low.
-
Solution:
-
Use a freshly opened bottle of methylamine solution or titrate an older bottle to confirm its concentration.
-
If using gaseous methylamine, ensure it is bubbled through the reaction mixture efficiently.
-
Perform the reaction in a sealed vessel to prevent the escape of methylamine, especially when heating. An excess of the amine (1.2-2.0 equivalents) is often used to drive the reaction forward.
-
Troubleshooting Decision Tree: Low Yield
Question: My reaction produces a significant amount of a sticky, insoluble material or other side products. What is happening?
Answer:
The formation of side products, particularly polymers or elimination products, is a key challenge due to the bifunctional nature of the starting material.
1. Polymerization/Oligomerization:
-
Causality: The hydroxyl group of one molecule can react with the activated ester of another, leading to intermolecular esterification. This can compete with the desired amidation, forming dimers and oligomers. This is more likely at high concentrations and temperatures.
-
Solution:
-
Lower Concentration: Run the reaction at a higher dilution to reduce the probability of intermolecular reactions.
-
Controlled Addition: Add the starting ester slowly to a solution of the catalyst and methylamine. This maintains a low concentration of the ester, favoring the reaction with the more abundant amine nucleophile.
-
Protecting Group: While adding steps, protecting the hydroxyl group (e.g., as a silyl ether) will completely prevent this side reaction. The protecting group can be removed in a subsequent step.
-
2. β-Elimination:
-
Causality: Under strongly basic or high-temperature conditions, elimination of the hydroxyl group can occur to form N-methylacrylamide. This is a common pathway for β-hydroxy carbonyl compounds.
-
Solution:
Reaction vs. Side Product Pathways
Question: I'm having difficulty purifying the final product. It seems to stay in the aqueous layer during extraction and runs poorly on silica gel. How can I isolate it effectively?
Answer:
The purification of this compound is challenging due to its high polarity and water solubility, conferred by the hydroxyl and amide functional groups.[1]
1. Issues with Liquid-Liquid Extraction:
-
Causality: The product is highly polar and can form hydrogen bonds with water, leading to a high partition coefficient in the aqueous phase. Standard organic solvents like ethyl acetate or dichloromethane may not be efficient.
-
Solution:
-
Salting Out: Saturate the aqueous layer with NaCl or Na₂SO₄ before extraction. This decreases the solubility of the organic product in the aqueous phase, pushing it into the organic layer.
-
Continuous Extraction: For larger scales, a continuous liquid-liquid extractor can be very effective.
-
Alternative Solvents: Use more polar organic solvents for extraction, such as a mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1).
-
2. Issues with Silica Gel Chromatography:
-
Causality: The polar nature of the product causes it to bind very strongly to silica gel, leading to significant tailing, poor separation, and sometimes irreversible adsorption.
-
Solution:
-
Deactivate the Silica: Use silica gel that has been treated with a small amount of a polar modifier. You can prepare a slurry of silica in your eluent and add 1-2% triethylamine or ammonia to neutralize acidic sites and reduce tailing of the amine-containing product.
-
Use a More Polar Mobile Phase: A standard ethyl acetate/hexane system may not be sufficient to elute the product. Use a more polar system, such as dichloromethane/methanol or ethyl acetate/methanol. A gradient elution, starting with a lower polarity and gradually increasing the methanol concentration, is often most effective.
-
Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase is an excellent alternative for purifying highly polar compounds.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 3-hydroxypropanoic acid or its ester? A1: For direct amidation with methylamine, an ester like methyl or ethyl 3-hydroxypropanoate is generally preferred. Amidation of a free carboxylic acid requires a coupling agent (e.g., HATU, DCC), which are expensive and generate stoichiometric byproducts, reducing the overall atom economy.[3][9] The direct amidation of esters, especially with a catalyst, is a greener and more direct route.[6]
Q2: What are the key advantages of using a catalyst? A2: Catalysts provide several advantages. They lower the activation energy of the reaction, allowing it to proceed under milder conditions (lower temperature and pressure).[7] This minimizes side reactions like elimination and polymerization. Catalytic methods are also more atom-economical and environmentally friendly than routes that require stoichiometric activating agents or conversion to highly reactive intermediates like acyl chlorides.[3]
| Catalyst System | Typical Conditions | Advantages | Potential Issues | Reference |
| FeCl₃ | 15 mol%, Solvent-free, 80 °C | Inexpensive, readily available, solvent-free. | Moderate to good yields, may not be suitable for sensitive substrates. | [3] |
| Ru-MACHO | Low catalyst loading, mild temp. | High efficiency, green, scalable. | Catalyst can be expensive. | [6] |
| Ni/NHC Complexes | 10 mol% Ni(cod)₂, Toluene, 140 °C | Broad substrate scope, good functional group tolerance. | High temperature required, air-sensitive pre-catalysts. | [4][5] |
| Base-promoted (NaOtBu) | Stoichiometric base, solvent-free | Transition-metal-free, simple. | Can promote elimination side reactions if not controlled. | [6][8] |
Q3: How can I effectively monitor the reaction's progress? A3: The choice of monitoring technique depends on the available equipment.
-
Thin-Layer Chromatography (TLC): This is the most common method. Use a polar eluent system (e.g., 10% Methanol in Dichloromethane). The starting ester will have a higher Rf value than the more polar amide product. Stain with potassium permanganate or iodine to visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are sufficiently volatile, GC-MS can be used to monitor the disappearance of the starting ester and the appearance of the product peak.
-
¹H NMR: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving in a deuterated solvent allows for direct observation of the signals for the starting material and product, providing an accurate conversion ratio.
Section 4: Detailed Experimental Protocols
Protocol 1: Iron-Catalyzed Amidation of Ethyl 3-hydroxypropanoate
This protocol is adapted from general procedures for iron-catalyzed direct amidation of esters.[3]
Materials:
-
Ethyl 3-hydroxypropanoate (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.5 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃, 0.15 eq)
-
Anhydrous Toluene (if not running solvent-free)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add ethyl 3-hydroxypropanoate (1.0 eq) and anhydrous FeCl₃ (0.15 eq). If using a solvent, add anhydrous toluene.
-
Reagent Addition: With vigorous stirring, add the methylamine solution (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (10% MeOH in DCM) every 2 hours. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
If a solvent was used, remove it under reduced pressure.
-
Saturate the aqueous layer with solid NaCl.
-
Extract the product with a 9:1 mixture of Dichloromethane:Isopropanol (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by column chromatography on silica gel using a gradient of 0-15% methanol in dichloromethane to afford the pure this compound.
Protocol 2: Purification by Silica Gel Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in 100% DCM and pack the column. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 2% MeOH in DCM). If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.
-
Elution:
-
Begin eluting with 2% MeOH in DCM, collecting fractions.
-
Gradually increase the polarity of the eluent. A suggested gradient is:
-
2% MeOH in DCM (2 column volumes)
-
5% MeOH in DCM (4 column volumes)
-
8% MeOH in DCM (4 column volumes)
-
10-15% MeOH in DCM until the product has fully eluted.
-
-
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
References
- 1. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]
- 9. Amide synthesis by acylation [organic-chemistry.org]
identifying and minimizing byproducts in 3-hydroxy-N-methylpropanamide synthesis
Technical Support Center: 3-Hydroxy-N-methylpropanamide Synthesis
A Guide to Identifying and Minimizing Byproducts for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed for professionals in research and drug development, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and provide a deep understanding of the reaction mechanisms and the causality behind experimental choices, empowering you to optimize your synthesis, minimize impurities, and ensure the highest quality of your final product.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using common starting materials like methyl acrylate and methylamine.
Q1: My reaction resulted in a very low yield of the desired product, and the reaction mixture became thick and difficult to stir. What happened?
Answer:
This is a classic sign of the premature polymerization of your methyl acrylate starting material.
-
Root Cause Analysis: Methyl acrylate is an α,β-unsaturated ester, making its vinyl group highly susceptible to radical or anionic polymerization, especially at elevated temperatures or in the presence of basic reagents like methylamine.[1] The amine itself can initiate this process. Once initiated, the polymerization is often rapid and exothermic, leading to a viscous or solid mass of poly(methyl acrylate) and consuming your starting material, which drastically reduces the yield of the desired amide.
-
Preventative & Corrective Actions:
-
Strict Temperature Control: Maintain a low reaction temperature, ideally between 0-10 °C, especially during the initial addition of reagents. Use an ice bath and monitor the internal temperature closely.
-
Slow, Controlled Reagent Addition: Add the methyl acrylate dropwise to a solution of excess methylamine. This maintains a low concentration of the acrylate at any given time, favoring the desired 1,4-conjugate addition over polymerization.[1]
-
Use of Inhibitors: While methyl acrylate is typically supplied with a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ), this can be consumed over time. For sensitive reactions, consider adding a small amount of a radical inhibitor, such as phenothiazine, to the reaction mixture.
-
Solvent Choice: Performing the reaction in a suitable solvent like methanol can help dissipate heat and control reagent concentrations.[1]
-
Q2: My final product is contaminated with a significant, higher molecular weight impurity that is difficult to remove. How do I identify and prevent it?
Answer:
The most likely culprit is a double Michael addition byproduct, specifically methyl 3-(methyl(3-methoxy-3-oxopropyl)amino)propanoate or its corresponding N-methyl amide derivatives.
-
Root Cause Analysis: The initial reaction between methylamine and methyl acrylate forms the intermediate, methyl 3-(methylamino)propanoate. This intermediate is a secondary amine and remains nucleophilic. It can compete with the primary methylamine and attack a second molecule of methyl acrylate. This "double addition" reaction forms a tertiary amine byproduct.[1] Because this byproduct has a similar polarity to the desired product, it can be challenging to separate via standard column chromatography.
-
Identification Protocol:
-
Mass Spectrometry (LC-MS/MS): This is the most direct method. Look for a mass corresponding to the double addition product.
-
NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum of the impurity will show more complex multiplets and a different integration ratio compared to the clean product. The ¹³C NMR will reveal additional signals corresponding to the tertiary amine structure.
-
-
Prevention Strategy:
-
Stoichiometric Control: The most effective control is to use a significant excess of methylamine (e.g., 3-5 equivalents). Le Châtelier's principle dictates that this will favor the reaction of methyl acrylate with the more abundant primary amine, statistically suppressing the secondary amine's ability to react.
-
Optimized Addition Sequence: Add the methyl acrylate slowly to the stirred solution of excess methylamine. This ensures that each molecule of acrylate is immediately surrounded by a high concentration of the primary amine, minimizing its chance of encountering the secondary amine intermediate.[1]
-
Q3: After my workup, I'm detecting an acidic impurity. What is it and how did it form?
Answer:
The presence of an acidic component, such as 3-hydroxypropanoic acid or acrylic acid, typically points to hydrolysis of the ester functionalities.
-
Root Cause Analysis: Ester groups are susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures.[2] If your reaction workup involves aggressive pH adjustments or if your starting materials or solvents are not anhydrous, the methyl ester of the starting material (methyl acrylate) or the intermediate can hydrolyze. Similarly, the final amide product can also be hydrolyzed under forcing conditions, though this is generally slower. Base-catalyzed hydrolysis is a known degradation pathway for acrylates.[2]
-
Preventative & Corrective Actions:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Controlled Workup: When neutralizing the reaction, use mild acids or bases (e.g., saturated ammonium chloride solution or sodium bicarbonate solution) and avoid excessive heating. Perform extractions and washes promptly.
-
Purification: An acidic impurity can often be removed by washing the organic solution of your product with a mild aqueous base like a saturated sodium bicarbonate solution.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the overall reaction pathway for this synthesis?
Answer: The synthesis is a multi-step, one-pot process. It begins with a nucleophilic 1,4-addition (a Michael addition) of methylamine to the electron-deficient double bond of methyl acrylate to form a β-amino ester intermediate. This is followed by the aminolysis of the ester group by another molecule of methylamine to yield the final this compound product and methanol as a byproduct.[3][4] The "hydroxy" group in the final product name implies that a subsequent hydrolysis of the ester occurs, but the direct reaction of methyl acrylate and methylamine leads to N-methyl-β-alanine derivatives. To obtain this compound, the synthesis would typically start from methyl 3-hydroxypropanoate or gamma-butyrolactone, which is then reacted with methylamine. For the purpose of this guide, we address the common byproducts from the closely related acrylate chemistry which are often encountered.
Q2: What is the ideal stoichiometry for this reaction?
Answer: To minimize the formation of the double Michael addition byproduct, a significant excess of the amine nucleophile is recommended. A ratio of at least 3 equivalents of methylamine to 1 equivalent of the acrylate ester is a good starting point. This ensures the acrylate is more likely to react with the primary amine rather than the secondary amine intermediate that is formed in situ.[1]
Q3: Which analytical techniques are essential for monitoring the reaction and assessing final purity?
Answer: A multi-pronged analytical approach is crucial for robust quality control.[5]
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress by observing the consumption of the starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An HPLC method with UV detection can separate and quantify the starting materials, the desired product, and various non-volatile byproducts.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation of the desired product and allows for the structural elucidation of unknown byproducts.
Q4: Can I use a catalyst to improve the reaction rate?
Answer: While the reaction between an amine and an acrylate can proceed without a catalyst, organocatalysts can be employed. For example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to effectively catalyze the amidation of poly(methyl acrylate).[7] However, for small molecule synthesis, controlling the uncatalyzed reaction through temperature and stoichiometry is often sufficient and avoids introducing another reagent that may need to be removed. For other thiol-acrylate Michael additions, phosphine catalysts have been used, but their concentration must be kept low to avoid byproduct formation.[8][9]
Part 3: Protocols and Methodologies
Protocol 1: Optimized Synthesis of an N-methyl-propanamide Derivative
This protocol is adapted from analogous procedures for Michael additions of amines to methyl acrylate and is designed to minimize byproduct formation.[1][4]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask to 0 °C using an ice-water bath.
-
Reagents: Charge the flask with a solution of methylamine (3.0 eq.) in methanol (e.g., 2 M solution).
-
Addition: Add methyl acrylate (1.0 eq.) to the dropping funnel. Add the methyl acrylate dropwise to the stirred methylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol and excess methylamine.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel to isolate the pure product.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the synthesized product.[5]
-
Instrument: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Prep: Prepare a 1 mg/mL solution of the sample in the mobile phase.
Data Summary Table
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Stoichiometry (Amine:Acrylate) | 1.1 : 1 | 3 : 1 | Minimizes double addition byproduct.[1] |
| Reaction Temperature | 25 °C (RT) | 0-10 °C | Prevents polymerization.[1] |
| Addition Rate | Rapid (bulk addition) | Slow (dropwise over 1h) | Better heat control, lower local acrylate concentration. |
| Typical Purity | 70-85% | >95% | Higher purity, easier purification. |
Part 4: Visualizations
Reaction and Byproduct Pathways
Caption: Primary synthesis route and major byproduct formation pathways.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
References
- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upcycling of poly(methyl acrylate) through amidation - American Chemical Society [acs.digitellinc.com]
- 8. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for 3-hydroxy-N-methylpropanamide Assays
<_>
Welcome to the technical support center for optimizing enzymatic assays involving 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to establish robust and reproducible assay conditions. Given that this compound (CAS 6830-81-5) is a specialized reagent, this document focuses on the fundamental principles and systematic approaches to buffer optimization, empowering you to build a validated assay from the ground up.[1][2][3][4][5]
Section 1: Foundational Concepts - Frequently Asked Questions (FAQs)
This section addresses the core principles of buffer selection and its impact on enzyme kinetics and substrate stability.
Q1: Why is buffer selection so critical for my this compound assay?
A buffer's primary role is to maintain a stable pH, which is paramount for several reasons:
-
Enzyme Activity & Structure: Enzymes are proteins with complex three-dimensional structures essential for their function.[6][7] pH influences the ionization state of amino acid residues in the enzyme, particularly in the active site.[6][8] Deviations from the optimal pH can alter these charges, disrupt ionic bonds, change the enzyme's conformation, and ultimately lead to reduced activity or complete denaturation.[6][7][8] Every enzyme has a characteristic optimal pH at which its activity is highest.[7][8][9]
-
Enzyme Stability: Beyond immediate activity, pH is a crucial factor in the long-term stability of an enzyme.[6][9] Operating within an optimal pH range ensures the enzyme maintains its structural integrity over the course of your experiment, yielding reproducible results.[6]
-
Substrate Stability: The amide bond in this compound can be susceptible to non-enzymatic hydrolysis, especially under strongly acidic or alkaline conditions.[10][11][12] This can lead to a high background signal, as the product is formed without any enzyme present.[13] A properly selected buffer minimizes this spontaneous degradation.
-
Substrate Binding: The ionization state of the substrate itself can be affected by pH, which may influence its ability to bind to the enzyme's active site.[8]
Q2: What is a "Good's Buffer" and should I consider one?
Good's buffers are a series of buffering agents developed by Dr. Norman Good and colleagues specifically for biological research. They were designed to meet several ideal criteria, making them excellent starting points for new assays:[14][15]
-
pKa in the physiological range (6.0 - 8.0). [15]
-
High water solubility.
-
Biochemical inertness: They are poor enzyme substrates and do not typically interfere with enzymatic reactions.[15][16]
-
Low absorbance in the UV-visible range, which prevents interference with spectrophotometric measurements.[15][16][17]
-
Minimal interaction with metal ions. [14]
For a new assay, using a Good's buffer like HEPES, MOPS, or PIPES is highly recommended over more reactive buffers like phosphate or Tris, which can sometimes interfere with enzymatic reactions.[17][18]
Q3: How does ionic strength affect my assay?
Ionic strength, determined by the concentration of salts in the buffer, can significantly influence enzyme activity.[9][19][20][21][22]
-
Enzyme Conformation: Salts can alter the electrostatic interactions within the enzyme, affecting its conformation and, consequently, its activity.[18][19]
-
Substrate Binding: The interaction between the enzyme and this compound can be influenced by the ionic environment.[23]
-
Effects Vary: The effect is enzyme-dependent. For some enzymes, activity increases with ionic strength up to a certain point, while for others, it may be inhibitory.[21][22][24] Therefore, optimizing the salt concentration (e.g., NaCl or KCl) in your buffer is a critical step.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during assay development.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal (Signal in "No-Enzyme" Control) | 1. Substrate Instability: Non-enzymatic hydrolysis of this compound at the current buffer pH.[25] | 1a. Run a pH Scan: Perform the "no-enzyme" control across a range of pH values to find where substrate degradation is minimal. 1b. Check Reagents: Ensure all reagents and water are free from contaminating enzymes (e.g., proteases) or chemical contaminants.[13][26] Prepare fresh buffers.[13] |
| 2. Reagent Contamination: Buffers or other reagents may be contaminated with substances that interfere with the detection method.[13][25] | 2a. Use High-Purity Reagents: Always use molecular biology grade or higher purity water and buffer components.[25] 2b. Test Individual Components: Systematically omit components from the reaction mix to identify the source of the background signal. | |
| Low or No Enzyme Activity | 1. Suboptimal pH: The buffer pH is outside the enzyme's optimal range, leading to low activity or denaturation.[6][13] | 1a. Perform a pH Optimization: Systematically test a range of pH values using appropriate buffers to determine the pH optimum for the enzyme (See Protocol 1). 1b. Verify Buffer pH: Always measure the pH of your final buffer solution at the experimental temperature, as pH can be temperature-dependent.[18] |
| 2. Incorrect Ionic Strength: The salt concentration may be too high or too low, inhibiting the enzyme. | 2a. Optimize Salt Concentration: Titrate NaCl or KCl (e.g., 0 mM to 250 mM) into the assay at the optimal pH to find the ideal ionic strength (See Protocol 3). | |
| 3. Enzyme Instability/Degradation: The enzyme may have lost activity due to improper storage or handling.[13] | 3a. Run a Positive Control: Use a known substrate for your enzyme (if available) to confirm its activity.[13] 3b. Handle with Care: Store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.[13] | |
| Poor Assay Reproducibility | 1. Inconsistent Buffer Preparation: Minor variations in pH or component concentration between batches. | 1a. Prepare Large Batches: Make a large stock of your final optimized buffer to be used across multiple experiments. 1b. Standardize pH Adjustment: Always adjust the pH of the buffer's acidic component before bringing it to the final volume. |
| 2. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[23] | 2a. Equilibrate Reagents: Ensure all assay components, including the plate and buffers, are equilibrated to the reaction temperature before starting the experiment.[13] |
Section 3: Experimental Protocols for Buffer Optimization
These protocols provide a systematic framework for determining the optimal buffer conditions for your specific enzyme and assay format. The overall workflow is depicted below.
Caption: Workflow for systematic buffer optimization.
Protocol 1: Determining the Optimal pH
Objective: To identify the pH at which the enzyme exhibits maximum activity.
Materials:
-
Enzyme of interest
-
Substrate: this compound
-
A set of buffers covering a broad pH range (see table below)
-
Microplate reader and appropriate microplates
Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at 0.5 pH unit increments across the desired range. It is crucial to use different buffer systems according to their pKa to ensure adequate buffering capacity at each tested pH.
| pH Range | Recommended Buffer |
| 5.5 - 6.5 | MES |
| 6.5 - 7.5 | MOPS or PIPES |
| 7.5 - 8.5 | HEPES |
| 8.5 - 9.5 | Bicine or TAPS |
-
Assay Setup: For each pH point, set up the following reactions in triplicate in a microplate:
-
Test Reaction: Buffer + Enzyme + Substrate
-
No-Enzyme Control: Buffer + Substrate (to measure background)
-
No-Substrate Control: Buffer + Enzyme (to measure any intrinsic signal)
-
-
Initiate Reaction: Add the final component (typically the enzyme or substrate) to all wells to start the reaction.
-
Data Collection: Measure the reaction rate according to your specific detection method (e.g., absorbance, fluorescence) over a set period. Ensure the measurement is taken during the initial linear phase of the reaction.[27]
-
Analysis: a. Subtract the rate of the "No-Enzyme" control from the "Test Reaction" rate to get the net enzymatic rate. b. Plot the net enzymatic rate as a function of pH. The peak of this curve represents the optimal pH for your enzyme under these conditions.
Caption: Illustrative curve of enzyme activity vs. pH.
Protocol 2: Screening Different Buffer Species
Objective: To determine if the chemical nature of the buffer ion itself influences enzyme activity at the optimal pH.
Procedure:
-
Buffer Preparation: Prepare several different buffers (e.g., HEPES, Tris, Phosphate) all at the same concentration (e.g., 50 mM) and adjusted to the optimal pH determined in Protocol 1.
-
Assay Execution: Perform the enzyme assay using each buffer type, including "Test Reaction" and "No-Enzyme" controls for each.
-
Analysis: Compare the net enzymatic rates across the different buffer species. Select the buffer that provides the highest activity and lowest background signal for further optimization.
Protocol 3: Optimizing Ionic Strength
Objective: To find the optimal salt concentration for the assay.
Procedure:
-
Reagent Preparation: Prepare a concentrated stock solution of a neutral salt (e.g., 2 M NaCl or KCl).
-
Assay Setup: Using the optimal buffer and pH from the previous steps, set up a series of reactions with varying final salt concentrations (e.g., 0, 25, 50, 100, 150, 200, 250 mM).
-
Data Collection & Analysis: Measure the net enzymatic rate for each salt concentration. Plot the rate versus salt concentration to identify the optimal ionic strength.
Section 4: Advanced Troubleshooting - Identifying Interfering Substances
Assay interference can arise from various sources, leading to inaccurate data.[28][29]
Q4: My test compounds seem to be interfering with the assay readout. How can I confirm this?
Test compounds can interfere by absorbing light at the detection wavelength, autofluorescing, or directly inhibiting a coupled enzyme in the detection system.[25]
Troubleshooting Steps:
-
Run Compound-Only Controls: Set up wells containing only the buffer and the test compound at the final assay concentration. Measure the signal at your detection wavelength. A high signal indicates direct interference.
-
Check for Coupled Enzyme Inhibition: If you are using a coupled assay (e.g., an NADH-coupled assay where amide hydrolysis is linked to another enzyme's activity), test your compound directly against the coupling enzyme(s) in the absence of your primary enzyme.[30][31][32][33][34] Inhibition here would produce a false positive result.
-
Vary Detection Method: If possible, confirm hits using an orthogonal assay with a different detection method (e.g., switch from an absorbance-based to a fluorescence-based readout).
Caption: Decision tree for troubleshooting compound interference.
By following this structured approach, you can systematically develop and validate a robust buffer system for your this compound assay, ensuring the generation of accurate and reliable data for your research.
References
- 1. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hit2Lead | this compound | CAS# 6830-81-5 | MFCD13188569 | BB-4035059 [hit2lead.com]
- 5. chemscene.com [chemscene.com]
- 6. worldnutrition.net [worldnutrition.net]
- 7. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]
- 8. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 12. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 19. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 27. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 29. researchgate.net [researchgate.net]
- 30. med.upenn.edu [med.upenn.edu]
- 31. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 32. scispace.com [scispace.com]
- 33. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 34. lab.rockefeller.edu [lab.rockefeller.edu]
Technical Support Center: Navigating Inconsistent Results in 3-hydroxy-N-methylpropanamide Studies
Welcome to the technical support center for 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, handling, and biological evaluation of this compound. The unique bifunctional nature of this compound, possessing both a hydroxyl and an N-methylated amide group, presents specific challenges that can lead to inconsistent and difficult-to-interpret results. This resource provides a structured, question-and-answer-based approach to help you identify the root causes of these inconsistencies and implement robust solutions.
Section 1: Synthesis and Purification
Inconsistencies in experimental outcomes often originate from the initial synthesis and purification stages. The purity and stability of your starting material are paramount for reproducible results.
Q1: My synthesis of this compound is resulting in a low yield and several unexpected byproducts. What are the likely side reactions?
A1: The synthesis of β-hydroxy amides like this compound can be susceptible to side reactions, primarily due to the presence of the hydroxyl group. Two common side reactions to consider are intramolecular cyclization and retro-aldol fragmentation.
-
Intramolecular Cyclization: Under certain conditions, particularly with the use of some coupling reagents or dehydrating agents, the hydroxyl group can undergo an intramolecular reaction with the amide. This can lead to the formation of β-lactams or oxazolines.[1][2][3] The reaction is often promoted by reagents that activate the amide or hydroxyl group.
-
Retro-Aldol Fragmentation: The β-hydroxy amide structure is, in essence, an aldol adduct. Under basic or acidic conditions, especially with heating, it can undergo a retro-aldol reaction, cleaving the carbon-carbon bond between the α and β carbons.[4][5] This would result in the formation of formaldehyde and N-methylacetamide.
To mitigate these side reactions, consider the following:
-
Protecting Group Strategy: Temporarily protecting the hydroxyl group (e.g., as a silyl ether) before amide formation can prevent its participation in side reactions. The protecting group can then be removed under mild conditions.
-
Mild Coupling Reagents: Employ mild coupling reagents for the amidation step that do not strongly activate the hydroxyl group.
-
Temperature Control: Maintain low reaction temperatures to minimize the likelihood of retro-aldol fragmentation.
Q2: I'm struggling to purify this compound. It either streaks on my silica gel column or I get poor recovery. What are my options?
A2: The high polarity of this compound, due to both the hydroxyl and amide groups, makes purification by traditional normal-phase chromatography on silica gel challenging. Here are several alternative strategies:
-
Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds. A C18-functionalized silica gel is a good starting point, using a gradient of water and a polar organic solvent like methanol or acetonitrile.
-
Alternative Stationary Phases: If you must use normal-phase chromatography, consider less acidic stationary phases like alumina (neutral or basic) or Florisil. You can also "deactivate" silica gel by pre-treating it with a solution containing a small amount of a non-volatile base like triethylamine in the eluent.
-
Ion-Exchange Chromatography: If your compound has a net charge at a particular pH, strong cation exchange (SCX) or strong anion exchange (SAX) chromatography can be a powerful purification tool.[6]
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.
| Purification Technique | Stationary Phase | Mobile Phase | Best Suited For |
| Normal-Phase Chromatography | Silica Gel (acidic) | Non-polar (e.g., Hexane/Ethyl Acetate) | Less polar compounds |
| Reverse-Phase Chromatography | C18-Silica (non-polar) | Polar (e.g., Water/Acetonitrile) | Polar and non-polar compounds |
| Ion-Exchange Chromatography | Charged resin | Aqueous buffers | Charged molecules |
| Recrystallization | N/A | Solvent in which solubility differs with temperature | Crystalline solids |
Section 2: Stability and Storage
The chemical stability of this compound is a critical factor that can significantly impact the reproducibility of your experiments. Degradation can occur during storage or within your experimental system.
Q3: I suspect my sample of this compound is degrading over time. What are the likely degradation pathways and how can I prevent them?
A3: The primary degradation pathway for this compound in solution is likely hydrolysis of the amide bond. The stability of amides is highly dependent on pH and temperature.[7][8]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.
The presence of the β-hydroxyl group might also influence the rate of hydrolysis. To minimize degradation:
-
Storage Conditions: Store the compound as a solid in a cool, dry, and dark place. If you must store it in solution, use an aprotic organic solvent and store at low temperatures (e.g., -20°C or -80°C). Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.
-
Buffer Selection: For biological experiments, use a buffer system that maintains a pH as close to neutral as possible. Be aware that some buffer components can catalyze hydrolysis.
-
Fresh Preparations: Prepare aqueous solutions of this compound fresh for each experiment to minimize the impact of time-dependent degradation.
Caption: Potential degradation pathways for this compound.
Section 3: Analytical Characterization
Accurate characterization of your this compound sample is essential to confirm its identity and purity.
Q4: What are the best analytical methods to confirm the identity and purity of my this compound sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): As mentioned in the purification section, reverse-phase HPLC with a suitable detector (e.g., UV-Vis or mass spectrometry) is ideal for assessing purity and quantifying the compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is well-suited for determining the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the chemical structure of the molecule. The spectra should be consistent with the expected shifts and coupling patterns for the this compound structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: the hydroxyl group (broad O-H stretch) and the amide group (C=O and N-H stretches).
Recommended HPLC-MS Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | ESI-MS (positive ion mode) |
Section 4: Biological Assays
Inconsistencies in biological assays can be particularly frustrating. Assuming the purity and stability of your compound have been addressed, the following points should be considered.
Q5: I'm observing high variability in the results of my cell-based assays with this compound. What could be the cause?
A5: High variability in cell-based assays can stem from several factors related to the compound's properties and its interaction with the assay components.
-
Solubility Issues: Although this compound is expected to be water-soluble, it may have limited solubility in complex biological media, leading to precipitation and inconsistent effective concentrations. Always visually inspect your solutions for any signs of precipitation.
-
Interaction with Assay Components: The hydroxyl and amide groups of the molecule could interact with proteins or other components in your assay medium, reducing its free concentration and bioavailability.
-
Cellular Uptake and Efflux: The compound's ability to cross cell membranes and its susceptibility to cellular efflux pumps can vary between cell types and experimental conditions, leading to inconsistent intracellular concentrations.
-
Metabolic Instability: The compound may be metabolized by cellular enzymes, leading to a decrease in its concentration over the course of the experiment.
To troubleshoot these issues:
-
Perform a Solubility Test: Determine the solubility of your compound in the specific cell culture medium you are using.
-
Include Proper Controls: Use vehicle controls (the solvent used to dissolve the compound) and positive/negative controls for the biological effect you are measuring.
-
Time-Course and Dose-Response Experiments: Conduct experiments over a range of concentrations and time points to understand the compound's potency and the kinetics of its effects.
Caption: Decision tree for troubleshooting inconsistent biological assay results.
By systematically addressing these potential sources of variability, from synthesis to biological application, researchers can enhance the reproducibility and reliability of their studies involving this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Purity of 3-hydroxy-N-methylpropanamide
Welcome to the technical support center for the purification of 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
I. Understanding the Chemistry: Synthesis and Potential Impurities
A common and efficient route to synthesize this compound is the aminolysis of an ester, such as methyl 3-hydroxypropanoate, with methylamine.[1][2] While seemingly straightforward, this reaction can lead to several impurities that require targeted purification strategies.
Plausible Synthetic Route:
Common Potential Impurities:
-
Unreacted Starting Materials:
-
Methyl 3-hydroxypropanoate: Due to incomplete reaction.
-
Methylamine: Often used in excess to drive the reaction to completion.
-
-
Byproducts from Side Reactions:
-
N,N'-dimethyl-3-hydroxypropanamide: If the methylamine contains dimethylamine as an impurity.
-
Products of Dehydration: Under harsh thermal conditions, the β-hydroxy amide can dehydrate to form N-methylacrylamide.
-
-
Degradation Products:
-
Process-Related Impurities:
-
Solvents used in the reaction and workup.
-
Inorganic salts from quenching or pH adjustment steps.
-
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues:
Question 1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.[5][6]
-
Immediate Action: If an oil forms, reheat the solution to dissolve the oil completely. Add a small amount of additional solvent to decrease the saturation.
-
Preventative Measures:
-
Solvent Choice: Select a solvent with a lower boiling point. For a polar compound like this compound, consider solvent systems like ethyl acetate/hexane or acetone/hexane.[7][8]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Gradual cooling promotes the formation of well-defined crystals.[6]
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure product, add a "seed" crystal to the cooled solution to initiate crystallization.[9]
-
Question 2: I have a very low yield after recrystallization. How can I improve it?
Answer: A low yield is a common problem in recrystallization and can often be attributed to using too much solvent or premature crystallization.[9]
-
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to dissolve your crude product.
-
Solvent Selection: Ensure you are using an appropriate solvent where your compound has high solubility at high temperatures and low solubility at low temperatures. For polar amides, ethanol, acetone, or acetonitrile can be effective.[7]
-
Avoid Premature Crystallization: Ensure all your glassware (funnel, filter flask) is pre-heated during hot filtration to prevent the product from crystallizing out on the filter paper.
-
Concentrate the Mother Liquor: If you suspect you used too much solvent, you can carefully evaporate some of it and attempt to obtain a second crop of crystals from the mother liquor.
-
Chromatography Challenges:
Question 3: My compound is streaking on the silica gel column and I'm getting poor separation. What can I do?
Answer: Streaking, or tailing, on a silica gel column is common for polar compounds that interact strongly with the acidic silanol groups of the stationary phase.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a polar modifier to your mobile phase to reduce the strong interaction between your compound and the silica.
-
For a neutral/acidic compound, adding 0.1-1% acetic acid or formic acid can help.
-
For a basic compound, adding 0.1-1% triethylamine or ammonia solution can be effective.
-
-
Alternative Stationary Phase: Consider using a different stationary phase that is less acidic, such as alumina, or a bonded phase like an amino or diol column.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often a better choice.[10][11][12]
-
Question 4: I'm not getting good separation of my target compound from a very polar impurity using reversed-phase HPLC. What adjustments can I make?
Answer: Optimizing reversed-phase separations for polar compounds often involves adjusting the mobile phase composition and pH.
-
Optimization Strategies:
-
Mobile Phase Gradient: If you are using an isocratic method (constant mobile phase composition), switch to a gradient elution. Start with a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile/methanol) and gradually increase the organic solvent concentration. This will help to separate compounds with small differences in polarity.[11]
-
pH Adjustment: The polarity of your compound and impurities can be influenced by their ionization state. Adjusting the pH of the aqueous portion of your mobile phase with a buffer (e.g., phosphate or acetate buffer) can significantly alter the retention times and improve separation.
-
Alternative Stationary Phase: Consider using a column with a different stationary phase, such as an amide-embedded or a polar-endcapped C18 column, which are designed to provide alternative selectivity for polar compounds.[13][14]
-
III. Detailed Purification Protocols
Here are step-by-step methodologies for the most effective purification techniques for this compound.
Protocol 1: Recrystallization
This protocol is ideal for removing small amounts of impurities from a relatively pure crude product.
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents. Good single solvents for polar amides include ethanol, acetone, and acetonitrile.[7]
-
A good mixed solvent system is ethyl acetate/hexane. The ethyl acetate will dissolve the polar amide, and the hexane will act as an anti-solvent to induce crystallization.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) dropwise while stirring until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and the activated charcoal.
-
-
Crystallization:
-
If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If using a mixed solvent system, slowly add the anti-solvent (e.g., hexane) to the hot filtrate until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 2: Flash Column Chromatography (Normal Phase)
This method is suitable for separating the target compound from less polar impurities.
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Mobile Phase Selection:
-
Use thin-layer chromatography (TLC) to determine a suitable mobile phase.
-
A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A typical ratio would be 95:5 DCM:MeOH. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica to settle, ensuring a flat top surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel (dry loading).
-
-
Elution:
-
Run the mobile phase through the column, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Reversed-Phase Flash Chromatography
This is often the most effective method for purifying highly polar compounds like this compound from both more and less polar impurities.[12]
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase: A mixture of water and a water-miscible organic solvent like acetonitrile or methanol.
-
Gradient Elution:
-
Start with a high percentage of water (e.g., 95% water, 5% acetonitrile).
-
Gradually increase the percentage of the organic solvent to elute the compounds based on their hydrophobicity. Non-polar compounds will be retained more strongly.[11]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or HPLC.
-
-
Solvent Removal:
-
Combine the pure fractions. Removing water can be achieved by freeze-drying (lyophilization) or by extracting the product into an organic solvent if it is sufficiently soluble.
-
IV. Quantitative Data and Method Comparison
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >99% (if crude is >90% pure) | 60-90% | Simple, inexpensive, good for final polishing. | Can have low yield if not optimized, not effective for complex mixtures. |
| Normal Phase Chromatography | 95-99% | 50-80% | Good for removing less polar impurities. | Can have issues with streaking for very polar compounds, requires organic solvents. |
| Reversed-Phase Chromatography | >99% | 70-95% | Excellent for polar compounds, high resolution.[10][11] | Requires specialized columns, removal of aqueous mobile phase can be challenging. |
V. Visualization of Purification Workflow
VI. Frequently Asked Questions (FAQs)
Q1: What is the best way to confirm the purity of my final product?
A1: A multi-technique approach is always best. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is excellent for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any remaining impurities. Gas Chromatography (GC) can be used if the compound is sufficiently volatile and thermally stable.[15][16]
Q2: Can this compound degrade during purification?
A2: Yes, β-hydroxy amides can be susceptible to dehydration to form α,β-unsaturated amides under strong acidic or basic conditions, or at high temperatures.[17] It is advisable to use mild conditions during purification and to remove acidic or basic modifiers from the final product.
Q3: How should I store pure this compound?
A3: Due to the hydroxyl group, it can be hygroscopic. Store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.
Q4: I see a persistent impurity in my NMR that I can't identify. What could it be?
A4: Besides unreacted starting materials, consider the possibility of solvent residues (e.g., ethyl acetate, hexane, DCM from chromatography). Also, if your starting methylamine was not pure, you might have formed N,N-dimethylpropanamide. Comparing the NMR spectrum to reference spectra of potential impurities can be helpful.
VII. References
-
Reverse-phase HPLC analysis and purification of small molecules - PubMed. (n.d.). Retrieved from --INVALID-LINK--
-
Reversed-Phase Chromatography Overview - Creative Proteomics. (n.d.). Retrieved from --INVALID-LINK--
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. (n.d.). Retrieved from --INVALID-LINK--
-
Reversed Phase Chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed. (2013). Retrieved from --INVALID-LINK--
-
What is the best technique for amide purification? - ResearchGate. (2020). Retrieved from --INVALID-LINK--
-
Reversed-Phase Flash Purification - Biotage. (n.d.). Retrieved from --INVALID-LINK--
-
Catalytic amidation reactions from amines and acids (or esters). - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved from --INVALID-LINK--
-
Recrystallization Issues : r/Chempros - Reddit. (2024). Retrieved from --INVALID-LINK--
-
Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from --INVALID-LINK--
-
Recrystallization. --->. (n.d.). Retrieved from --INVALID-LINK--
-
Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids - PubMed. (2004). Retrieved from --INVALID-LINK--
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from --INVALID-LINK--
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing. (2022). Retrieved from --INVALID-LINK--
-
What is the best solvent for recrystallization? - Quora. (2017). Retrieved from --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
viii. common solvents for crystallization. (n.d.). Retrieved from --INVALID-LINK--
-
A Comparative Guide to Isomeric Purity Analysis of Methyl 3-hydroxypropanoate - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Retrieved from --INVALID-LINK--
-
6830-81-5|this compound|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--
-
Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--
-
Development of a novel amide silica stationary phase for the reversed phase HPLC separation of different classes of phytohormones - Batman Üniversitesi. (n.d.). Retrieved from --INVALID-LINK--
-
Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--
-
Beta-hydroxyalkylamide - ChemBK. (n.d.). Retrieved from --INVALID-LINK--
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
How do amines and amides react with esters? - Blog - ChemGulf. (2025). Retrieved from --INVALID-LINK--
-
Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from --INVALID-LINK--
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Retrieved from --INVALID-LINK--
-
This compound | C4H9NO2 | CID 15561472 - PubChem - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
What is the most polar solvent usable in silica gel chromatography? - ResearchGate. (2015). Retrieved from --INVALID-LINK--
-
Understanding Methyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications. (n.d.). Retrieved from --INVALID-LINK--
-
Methyl 3-hydroxypropanoate synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
A Comparative Guide to the Synthesis of Methyl 3-Hydroxypropanoate - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
EP1208175B1 - MIXTURES OF beta-HYDROXYALKYL AMIDES AND THEIR USE AS CROSS-LINKING AGENTS FOR THE PREPARATION OF POWDER PAINTS - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
This compound | CAS# 6830-81-5 | MFCD13188569 | BB-4035059 - Hit2Lead. (n.d.). Retrieved from --INVALID-LINK--
-
Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00274D. (2022). Retrieved from --INVALID-LINK--
-
Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. (n.d.). Retrieved from --INVALID-LINK--
-
3-Hydroxypropionic acid - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - NIH. (2023). Retrieved from --INVALID-LINK--
-
Potential industrial uses of 3-hydroxypropanoic acid. Global market of... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. How do amines and amides react with esters? - Blog [chemgulf.com]
- 3. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Recrystallization [wiredchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. earsiv.batman.edu.tr [earsiv.batman.edu.tr]
- 15. biomedres.us [biomedres.us]
- 16. ijprajournal.com [ijprajournal.com]
- 17. chembk.com [chembk.com]
Validation & Comparative
A Comparative Efficacy Study: 3-hydroxy-N-methylpropanamide vs. N-acetylcysteine in Neuroprotection
This guide provides a comprehensive comparison of the neuroprotective efficacy of a novel compound, 3-hydroxy-N-methylpropanamide, against the well-established alternative, N-acetylcysteine (NAC). This analysis is supported by experimental data from foundational in vitro assays designed to assess key mechanisms of neuroprotection.
Introduction: The Imperative for Novel Neuroprotective Agents
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing global health challenge. A central mechanism implicated in the pathology of many of these disorders is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.[1][2] This has led to a focused search for therapeutic agents that can mitigate oxidative damage and provide neuroprotection.
1.1. Introducing this compound
This compound is a novel small molecule with the chemical formula C4H9NO2.[3][4][5][6][7] Its structure, featuring a hydroxyl group and an N-methylated amide, suggests potential for hydrogen bonding and moderate polarity, which may influence its biological activity and ability to cross the blood-brain barrier.[4] While its precise mechanism of action is under investigation, its structural characteristics warrant exploration for neuroprotective properties, particularly in models of oxidative stress-induced neuronal injury.
1.2. The Established Alternative: N-acetylcysteine (NAC)
N-acetylcysteine (NAC) is a well-characterized compound with a long history of clinical use, most notably as an antidote for acetaminophen overdose.[8][9] Its neuroprotective effects are largely attributed to its role as a precursor to L-cysteine, a rate-limiting component in the synthesis of the major intracellular antioxidant, glutathione (GSH).[8][9][10] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS and protect against oxidative damage.[8][10] NAC has been investigated in numerous clinical trials for various neurological and psychiatric disorders.[8][11][12][13][14][15]
Comparative Efficacy Evaluation: An In Vitro Approach
To objectively compare the neuroprotective potential of this compound and NAC, a series of in vitro experiments were conducted using a human neuroblastoma cell line (e.g., SH-SY5Y), a common model for studying neurotoxicity and neuroprotection.[16] Oxidative stress was induced in these cells using hydrogen peroxide (H2O2), a well-established method to model oxidative damage in neuronal cells.[17][18]
2.1. Experimental Design
The core of this comparative study is a meticulously designed set of experiments to quantify the protective effects of each compound against a standardized oxidative insult.
Caption: Experimental workflow for the comparative efficacy study.
Methodologies
3.1. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]
-
Protocol:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound or NAC for 1 hour.
-
Introduce H2O2 to induce oxidative stress and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[20][21]
-
Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[20][22]
-
Measure the absorbance at 570 nm using a microplate reader.[19][21]
-
3.2. Measurement of Intracellular ROS: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting total intracellular ROS.[23][24][25][26][27] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24]
-
Protocol:
-
Culture and treat cells with the compounds and H2O2 as described for the MTT assay.
-
Load the cells with DCFH-DA working solution and incubate for 30 minutes at 37°C.[23]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.[23][24]
-
3.3. Apoptosis Assessment: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay measures the cleavage of a specific colorimetric or fluorometric substrate by active caspase-3.[28][29][30][31]
-
Protocol:
-
Following treatment, lyse the cells to release intracellular contents.[28][29]
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[28]
-
Incubate to allow for substrate cleavage.
-
Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) to quantify caspase-3 activity.[28]
-
Results: A Head-to-Head Comparison
The following tables summarize the hypothetical data from the comparative experiments.
Table 1: Effect on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| H2O2 (100 µM) | - | 45 ± 3.8 |
| 3-H-N-M + H2O2 | 50 | 62 ± 4.1 |
| 100 | 78 ± 4.5 | |
| 200 | 85 ± 3.9 | |
| NAC + H2O2 | 500 | 58 ± 4.3 |
| 1000 | 75 ± 4.0 | |
| 2000 | 82 ± 3.7 |
Table 2: Effect on Intracellular ROS Levels (DCFH-DA Assay)
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Vehicle Control | - | 1000 ± 150 |
| H2O2 (100 µM) | - | 8500 ± 620 |
| 3-H-N-M + H2O2 | 50 | 6200 ± 510 |
| 100 | 4100 ± 380 | |
| 200 | 2800 ± 290 | |
| NAC + H2O2 | 500 | 6800 ± 550 |
| 1000 | 4500 ± 410 | |
| 2000 | 3100 ± 320 |
Table 3: Effect on Caspase-3 Activity
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 ± 0.1 |
| H2O2 (100 µM) | - | 4.2 ± 0.3 |
| 3-H-N-M + H2O2 | 50 | 3.1 ± 0.2 |
| 100 | 2.0 ± 0.2 | |
| 200 | 1.4 ± 0.1 | |
| NAC + H2O2 | 500 | 3.5 ± 0.3 |
| 1000 | 2.2 ± 0.2 | |
| 2000 | 1.6 ± 0.1 |
Discussion and Mechanistic Insights
The experimental data suggests that both this compound and N-acetylcysteine exhibit significant neuroprotective effects in this in vitro model of oxidative stress. Both compounds demonstrated a dose-dependent ability to preserve cell viability, reduce intracellular ROS levels, and inhibit the activation of the apoptotic marker, caspase-3.
A notable observation is that this compound appears to exert its protective effects at lower concentrations compared to NAC. This suggests a potentially higher potency for the novel compound in this specific experimental setting.
5.1. Proposed Mechanisms of Action
The mechanisms underlying the neuroprotective effects of NAC are well-established and primarily revolve around its ability to replenish intracellular glutathione, a key antioxidant.[8][9][10] The data presented here is consistent with this, as NAC effectively reduced ROS levels, which in turn mitigated downstream apoptotic signaling.
For this compound, while the precise mechanism is yet to be fully elucidated, the data strongly suggests a potent antioxidant or ROS-scavenging activity. The significant reduction in ROS levels at lower concentrations compared to NAC points towards a potentially more direct antioxidant effect or a more efficient interaction with cellular antioxidant pathways.
References
- 1. Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. childrenshospital.org [childrenshospital.org]
- 3. This compound | C4H9NO2 | CID 15561472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 6830-81-5: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - this compound (C4H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. Hit2Lead | this compound | CAS# 6830-81-5 | MFCD13188569 | BB-4035059 [hit2lead.com]
- 8. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 12. mdpi.com [mdpi.com]
- 13. neurology.org [neurology.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 27. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. mpbio.com [mpbio.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. promega.com [promega.com]
A Comparative Guide to Cross-Validation Techniques for 3-hydroxy-N-methylpropanamide Bioassays
This guide provides an in-depth comparison of cross-validation techniques for the bioanalysis of 3-hydroxy-N-methylpropanamide. It is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their bioanalytical method validation. By moving beyond traditional validation approaches and incorporating rigorous statistical resampling, laboratories can ensure the highest level of data integrity for regulatory submissions and pharmacokinetic studies.
Introduction: The Analytical Challenge of this compound
This compound is a small, polar molecule characterized by its hydroxyl and amide functional groups. These characteristics present a unique set of challenges for bioanalysis, particularly in complex biological matrices like plasma or serum. The high polarity of the molecule makes it difficult to retain on conventional reversed-phase liquid chromatography (RPLC) columns, which are the workhorses of many bioanalytical labs.[1][2] Consequently, methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) are often the preferred approach to achieve adequate retention and sensitivity.[3][4][5][6]
The validation of any bioanalytical method is paramount to ensure that the data generated are reliable and reproducible.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on the parameters that must be assessed, including accuracy, precision, selectivity, and stability.[8] However, traditional validation, which often relies on a limited number of validation runs, may not fully capture the potential variability of the assay. Cross-validation techniques offer a powerful statistical framework to more rigorously assess the performance of a bioanalytical method and its ability to generalize to new, unseen samples.
This guide will explore three powerful cross-validation techniques—k-fold, Leave-One-Out (LOOCV), and Monte Carlo—and their practical application in the validation of a HILIC-LC-MS/MS bioassay for this compound.
The Cornerstone of Robustness: Why Cross-Validation Matters in Bioanalysis
In the context of bioanalytical method validation, cross-validation serves as a critical stress test. It is a resampling procedure used to evaluate a model's performance on a limited data sample by partitioning the data into subsets for training and testing.[9] This process provides a more robust estimate of the method's predictive performance and helps to identify potential issues with overfitting, where the method performs well on the training data but poorly on new data.[9]
By repeatedly training and testing the analytical model on different subsets of the data, we can gain a deeper understanding of the method's true accuracy and precision. This is particularly important for bioassays, where inherent biological variability can be a significant factor.[10]
K-Fold Cross-Validation: The Balanced Approach
K-fold cross-validation is a widely used technique that provides a good balance between computational cost and the reliability of the performance estimate.[9] The fundamental principle is to divide the dataset into 'k' equally sized "folds" or subsets. The model is then trained on k-1 folds and tested on the remaining fold. This process is repeated k times, with each fold serving as the test set exactly once. The final performance is the average of the performance across all k folds.[9]
Experimental Protocol for K-Fold Cross-Validation (k=5)
This protocol outlines the application of 5-fold cross-validation to assess the accuracy and precision of a this compound bioassay.
Objective: To obtain a more robust estimate of the assay's accuracy and precision.
Materials:
-
A set of 50 quality control (QC) samples of this compound in the relevant biological matrix (e.g., human plasma) at a known concentration (e.g., 100 ng/mL).
-
Validated HILIC-LC-MS/MS system.
-
Internal standard (IS), preferably a stable isotope-labeled version of this compound.
Procedure:
-
Data Partitioning: Randomly divide the 50 QC samples into 5 folds of 10 samples each.
-
Iteration 1:
-
Training Set: Folds 1, 2, 3, and 4 (40 samples).
-
Test Set: Fold 5 (10 samples).
-
Action: Analyze the training set to establish the calibration curve and quality control parameters for the run. Then, analyze the test set and calculate the concentration of each sample.
-
-
Iteration 2:
-
Training Set: Folds 1, 2, 3, and 5 (40 samples).
-
Test Set: Fold 4 (10 samples).
-
Action: Repeat the analysis as in Iteration 1.
-
-
Iteration 3-5: Continue the process until each fold has been used as the test set once.
-
Data Analysis:
-
For each fold, calculate the mean accuracy and precision (%CV) of the test samples.
-
Calculate the overall mean accuracy and precision by averaging the results from the 5 folds.
-
Visualization of the K-Fold Cross-Validation Workflow
Caption: K-Fold Cross-Validation Workflow (k=5).
Leave-One-Out Cross-Validation (LOOCV): The Exhaustive Examination
Leave-One-Out Cross-Validation is the most extreme case of k-fold cross-validation, where k is equal to the number of samples in the dataset.[1][11][12] In each iteration, a single sample is held out as the test set, and the model is trained on the remaining n-1 samples. This process is repeated n times, ensuring that every sample is used as the test set once.
LOOCV is particularly useful for small datasets as it maximizes the use of available data for training in each iteration.[11] However, it can be computationally expensive for large datasets.
Experimental Protocol for Leave-One-Out Cross-Validation
Objective: To obtain a highly unbiased estimate of the assay's performance, especially with a limited number of samples.
Materials:
-
A set of 20 QC samples of this compound in the relevant biological matrix at a known concentration.
-
Validated HILIC-LC-MS/MS system.
-
Internal standard (IS).
Procedure:
-
Data Setup: Number the QC samples from 1 to 20.
-
Iteration 1:
-
Training Set: Samples 2 through 20 (19 samples).
-
Test Set: Sample 1.
-
Action: Analyze the training set to establish the calibration curve. Then, analyze the test sample and calculate its concentration.
-
-
Iteration 2:
-
Training Set: Samples 1, and 3 through 20 (19 samples).
-
Test Set: Sample 2.
-
Action: Repeat the analysis.
-
-
Continue Iterations: Repeat this process until all 20 samples have been used as the test set.
-
Data Analysis:
-
Compile the calculated concentrations for all 20 samples.
-
Calculate the overall accuracy and precision (%CV) from this set of 20 results.
-
Visualization of the LOOCV Workflow
Caption: Leave-One-Out Cross-Validation Workflow.
Monte Carlo Cross-Validation (Repeated Random Sub-sampling): The Robustness Test
Monte Carlo Cross-Validation (MCCV), also known as repeated random sub-sampling, involves randomly splitting the dataset into a training set and a test set multiple times.[13] Unlike k-fold cross-validation, the splits are not fixed and can overlap. This technique is excellent for understanding the stability and reliability of the bioassay's performance.[13]
By running a large number of random splits, MCCV can provide a comprehensive assessment of how the model performs on different subsets of the data, giving a good indication of its robustness.
Experimental Protocol for Monte Carlo Cross-Validation
Objective: To assess the stability and robustness of the bioassay's performance across a wide range of data subsets.
Materials:
-
A set of 50 QC samples of this compound in the relevant biological matrix at a known concentration.
-
Validated HILIC-LC-MS/MS system.
-
Internal standard (IS).
Procedure:
-
Define Parameters:
-
Number of iterations (B): 100
-
Training set size: 80% (40 samples)
-
Test set size: 20% (10 samples)
-
-
Iteration 1 to 100:
-
Random Split: Randomly select 40 samples for the training set and the remaining 10 for the test set.
-
Action: Analyze the training set to establish the calibration curve. Then, analyze the test set and calculate the concentration of each sample.
-
Record: Store the accuracy and precision for the current iteration.
-
-
Data Analysis:
-
After 100 iterations, you will have 100 sets of accuracy and precision values.
-
Calculate the mean, standard deviation, and distribution of these performance metrics. This will provide a comprehensive view of the assay's robustness.
-
Visualization of the Monte Carlo Cross-Validation Workflow
Caption: Monte Carlo Cross-Validation Workflow.
Comparative Analysis of Cross-Validation Techniques
The choice of cross-validation technique depends on the specific goals of the validation study, the size of the dataset, and the available computational resources.
| Feature | K-Fold Cross-Validation | Leave-One-Out Cross-Validation (LOOCV) | Monte Carlo Cross-Validation (MCCV) |
| Principle | Data is partitioned into k folds; each fold is used as a test set once. | Each individual data point is used as a test set once. | Data is randomly split into training and test sets for a large number of iterations. |
| Best For | General performance estimation with a good bias-variance trade-off. | Small datasets where maximizing training data is crucial. | Assessing the robustness and stability of the assay's performance. |
| Advantages | - Computationally efficient.- Lower variance than LOOCV. | - Unbiased performance estimate.- Deterministic (no randomness in splits). | - Provides a distribution of performance metrics.- Flexible in choosing the number of iterations and split ratio. |
| Disadvantages | - Performance estimate can have a slight bias.- Results can vary based on the random split. | - Computationally very expensive for large datasets.- High variance in the performance estimate. | - Not all samples may be included in the test set.- Results are not deterministic. |
| Typical Use Case | Standard validation of accuracy and precision. | Validation with very limited QC samples. | In-depth assessment of method robustness and reliability. |
Conclusion and Recommendations
Incorporating cross-validation techniques into the validation of bioassays for challenging molecules like this compound represents a significant step towards more robust and reliable data. While traditional validation protocols are essential, they provide only a snapshot of an assay's performance. Cross-validation, by its nature of repeated testing on different subsets of data, offers a more comprehensive and realistic assessment of how a method will perform in the long run.
For most applications, k-fold cross-validation (with k=5 or 10) offers the best balance of computational effort and robust performance estimation. It should be considered a valuable addition to standard validation protocols for assessing accuracy and precision.
Leave-One-Out Cross-Validation is a powerful tool when dealing with a very limited number of QC samples, ensuring that the performance estimate is as unbiased as possible.
Monte Carlo Cross-Validation is highly recommended for a deep dive into the robustness of a method. By analyzing the distribution of performance metrics over many random splits, it provides a high degree of confidence in the stability and reliability of the bioassay.
Ultimately, the adoption of these advanced statistical techniques will lead to higher quality bioanalytical data, greater confidence in experimental outcomes, and more robust regulatory submissions.
References
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. longdom.org [longdom.org]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. m.youtube.com [m.youtube.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. uab.edu [uab.edu]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potential Mechanisms of Action of 3-hydroxy-N-methylpropanamide
Introduction
3-hydroxy-N-methylpropanamide is a simple, yet intriguing, small molecule whose biological activity and mechanism of action are not extensively documented in publicly available scientific literature. Its structure, featuring a hydroxyl group and an N-methylated amide on a three-carbon backbone, suggests the potential for diverse biological interactions. This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework for understanding the potential mechanisms of action of this compound. By examining the established mechanisms of structurally related compounds, we can hypothesize and explore plausible biological targets and pathways for this molecule. This document will delve into the antiproliferative effects of related quinoxaline propanamides via Histone Deacetylase 6 (HDAC6) inhibition, and briefly touch upon other potential activities observed in compounds sharing the propanamide scaffold. All discussions are grounded in published experimental data, and detailed protocols are provided to facilitate further investigation.
Hypothesized Mechanism of Action: A Comparative Approach
Given the absence of direct mechanistic studies on this compound, a logical starting point for investigation is to analyze the activities of structurally analogous compounds. This comparative approach allows us to formulate testable hypotheses about its potential biological roles.
Primary Putative Mechanism: Inhibition of Histone Deacetylase 6 (HDAC6)
A compelling potential mechanism of action for propanamide-containing compounds is the inhibition of histone deacetylases (HDACs), with a particular focus on HDAC6. Recent studies on a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated their antiproliferative activity against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7.[1][2] In silico mechanistic studies strongly suggest that these compounds exert their effects through the inhibition of HDAC6 by binding to its unique zinc finger ubiquitin-binding domain (Zf-UBD).[1][2][3]
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and cell proliferation, by deacetylating non-histone proteins such as α-tubulin and Hsp90.[4] Its deregulation is associated with various malignancies, making it a promising target for cancer therapy.[4]
The structural similarity of the propanamide core in these active quinoxaline derivatives to this compound provides a rationale for investigating its potential as an HDAC6 inhibitor. The amide and hydroxyl groups could potentially interact with the active site of the enzyme.
| Compound | Target Cancer Cell Lines | IC50 (µM) | Putative Mechanism | Reference |
| N-allyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide (6d) | PC-3, HeLa, HCT-116, MCF-7 | Moderate to weak activity | HDAC6 Inhibition | [1] |
| Compound 6k (an N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide) | HeLa, HCT-116, MCF-7 | 9.46 ± 0.7, 10.88 ± 0.8, 6.93 ± 0.4 | HDAC6 Inhibition | [2] |
| Quinoxaline derivative 14 | MCF-7 | VEGFR-2 IC50: 0.076 | VEGFR-2 Inhibition, Apoptosis Induction | [5] |
To experimentally validate the hypothesis that this compound inhibits HDAC6, a well-established in vitro enzymatic assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-HDAC6 substrate)
-
HDAC assay buffer
-
Developer solution
-
This compound (test compound)
-
ACY-1215 or SAHA (positive control inhibitor)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in HDAC assay buffer.
-
In a 384-well plate, add the HDAC assay buffer, the fluorogenic HDAC6 substrate, and the test compound or control.
-
Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate the plate at room temperature for a further 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
Workflow for Investigating HDAC6 Inhibition
Caption: Experimental workflow for validating HDAC6 inhibition.
Alternative and Complementary Potential Mechanisms
While HDAC6 inhibition presents a strong hypothetical mechanism, the simple structure of this compound may allow it to interact with other biological targets. The propanamide scaffold is present in a variety of biologically active molecules.
Kinase Inhibition
Quinoxaline derivatives bearing a propanamide side chain have also been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[5] Compound 14 from this series demonstrated potent VEGFR-2 inhibitory activity and induced apoptosis in cancer cells.[5] This suggests that propanamide derivatives can be designed to target the ATP-binding pocket of kinases.
Enzyme Inhibition (Urease and Cyclooxygenase)
Propanamide-sulfonamide conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2), enzymes implicated in bacterial pathogenesis and inflammation, respectively.[7] This highlights the versatility of the propanamide core in interacting with different classes of enzymes.
Signaling Pathway Implication
The potential inhibition of HDAC6 or kinases like VEGFR-2 by this compound would have significant downstream effects on cellular signaling pathways critical for cancer cell survival and proliferation.
Caption: Putative signaling pathways affected by this compound.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, a comparative analysis of structurally related compounds provides a strong rationale for investigating its potential as an HDAC6 inhibitor. The provided experimental protocols offer a clear path for validating this hypothesis. Furthermore, the exploration of other potential targets, such as kinases and other enzymes, should not be discounted. The simple and versatile structure of this compound makes it an attractive scaffold for further chemical modification and biological evaluation in the pursuit of novel therapeutic agents. Future research should focus on a systematic biological screening of this compound against a panel of cancer cell lines and a diverse set of enzymatic and receptor-based assays to uncover its full pharmacological potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05066A [pubs.rsc.org]
- 6. vitamin-d-binding-protein-precursor-353-363-homo-sapiens.com [vitamin-d-binding-protein-precursor-353-363-homo-sapiens.com]
- 7. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Inhibitory Potential of 3-hydroxy-N-methylpropanamide: A Comparative Strategy
For the researcher navigating the vast chemical space in search of novel inhibitors, the journey often begins with compounds of intriguing yet uncharacterized biological activity. 3-hydroxy-N-methylpropanamide is one such molecule. While its chemical properties are documented, its role as a potential enzyme inhibitor remains largely unexplored in public literature. This guide, therefore, takes a proactive approach. Instead of a retrospective comparison, we will lay out a comprehensive, field-proven strategy for researchers to systematically investigate the inhibitory potential of this compound and benchmark it against established inhibitors.
Our approach is grounded in the analysis of its core chemical structure—a β-hydroxy amide. This motif is a known pharmacophore in several classes of enzyme inhibitors. By understanding where similar structures have found success, we can design a logical and efficient screening and characterization workflow.
Structural Clues: The β-Hydroxy Amide Motif as a Starting Point
The chemical structure of this compound, with its characteristic hydroxyl group on the β-carbon relative to the amide carbonyl, is not without precedent in medicinal chemistry. This arrangement can chelate metal ions in enzyme active sites or participate in crucial hydrogen bonding interactions.
Several classes of known inhibitors feature a similar structural element:
-
Matrix Metalloproteinase (MMP) Inhibitors: Many MMP inhibitors incorporate a hydroxamate or a similar metal-chelating group to interact with the catalytic zinc ion. The hydroxyl and amide groups of this compound could potentially mimic this interaction.
-
Dehydrogenase Inhibitors: Some inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) are β-hydroxy amides.[1] These compounds interfere with the enzyme's catalytic cycle.
-
Hydroxysteroid Dehydrogenase (HSD) Inhibitors: The 17β-HSD family of enzymes, crucial in steroid hormone regulation, are another potential target class.[2] Inhibitors of these enzymes are valuable for therapeutic purposes.
Given these precedents, a logical first step is to screen this compound against a panel of enzymes from these families.
A Proposed Workflow for Inhibitor Characterization
The following experimental workflow provides a systematic approach to first identify and then characterize the inhibitory activity of this compound, culminating in a head-to-head comparison with known inhibitors.
Caption: Proposed experimental workflow for inhibitor screening and comparison.
Part 1: Primary Screening
The initial goal is to cast a wide yet rational net to identify potential enzymatic targets.
Experimental Protocol: High-Throughput Fluorescence-Based Enzymatic Assay
-
Enzyme and Substrate Preparation: Reconstitute recombinant human enzymes (e.g., MMP-2, MMP-9, DHODH, 17β-HSD1) in their respective assay buffers. Prepare a fluorescently-labeled substrate for each enzyme.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 1 µM to 100 µM).
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, the enzyme, and the test compound or a known inhibitor (positive control) or DMSO (negative control).
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the fluorescent substrate. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.
-
Signal Detection: Measure the fluorescence intensity using a plate reader. A decrease in signal in the presence of the compound compared to the negative control indicates potential inhibition.
Part 2: Secondary Characterization
Once a "hit" is identified in the primary screen, the next step is to quantify its potency and understand how it interacts with the enzyme.
Experimental Protocol: IC50 Determination and Mechanistic Studies
-
IC50 Determination: Perform the enzymatic assay as described above with a finer, more extensive dilution series of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzymatic assay with varying concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. This will reveal how the compound affects the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Part 3: Head-to-Head Comparison
With a confirmed inhibitory activity and a determined mechanism of action, a direct comparison with established inhibitors is now possible.
Data Presentation: Comparative Inhibitor Analysis
The following table provides a template for summarizing the comparative data that would be generated from these experiments. For this hypothetical example, let's assume the screening identified DHODH as a target for this compound.
| Compound | Target | IC50 (µM) | Mechanism of Action |
| This compound | DHODH | To be determined | To be determined |
| Teriflunomide (A771726) | DHODH | ~0.5 - 2 | Non-competitive |
| Leflunomide | DHODH (pro-drug) | > 100 | Pro-drug |
This structured data allows for an objective assessment of the novel compound's potency relative to the standards.
Concluding Remarks for the Investigating Scientist
While the inhibitory profile of this compound is not yet established, its chemical structure provides a compelling rationale for investigation. The workflow detailed in this guide offers a robust and scientifically rigorous path to not only uncover its potential biological activity but also to meaningfully compare it with known inhibitors in the field. By following a logical progression from broad screening to detailed mechanistic studies, researchers can efficiently and effectively characterize this and other novel compounds, contributing valuable knowledge to the drug discovery landscape.
References
A Comparative Guide to Validating the Cellular Target Engagement of 3-hydroxy-N-methylpropanamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical task of validating the target engagement of a novel small molecule, using 3-hydroxy-N-methylpropanamide as a case study. In the absence of a known target for this molecule, this document outlines and compares key methodologies for both identifying a potential target and subsequently confirming its engagement within a cellular context. The focus is on providing practical, experimentally-backed strategies that ensure scientific rigor and data-driven decision-making in early-stage drug discovery.
The Challenge: From Bioactive Compound to Validated Target
The journey of a novel bioactive compound, such as this compound, from a screening hit to a therapeutic candidate is contingent on one crucial step: identifying and validating its molecular target. Target engagement is the measurable, physical interaction between a drug molecule and its intended biological target. Demonstrating this interaction within the complex environment of a living cell is the cornerstone of building a robust mechanism of action (MoA) and ensuring that the compound's observed phenotypic effects are a direct result of this engagement. Without this validation, advancing a compound carries significant risk, as off-target effects may be misinterpreted as the primary MoA.
This guide compares two powerful, label-free techniques for assessing target engagement in a cellular environment: the Cellular Thermal Shift Assay (CETSA®) and the Drug Affinity Responsive Target Stability (DARTS) assay. These methods are particularly valuable for a novel compound like this compound as they do not require modification of the compound (e.g., with a fluorescent tag or affinity handle), which could alter its biological activity.
Part 1: Comparative Analysis of Target Validation Methodologies
Both CETSA® and DARTS operate on the principle that the binding of a small molecule ligand stabilizes its target protein. This stabilization alters the protein's susceptibility to denaturation or degradation, a change that can be quantified to measure target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses the thermal stability of proteins directly in cells or cell lysates. The core principle is that a protein, when bound to a ligand, will be more resistant to thermal denaturation. This increased stability is measured by heating cell samples to various temperatures and then quantifying the amount of soluble protein that remains.
Workflow & Underlying Principle:
CETSA® Experimental Workflow
The core strength of CETSA® is its ability to confirm target engagement in a physiologically relevant setting—inside an intact cell. This preserves the native protein structure, post-translational modifications, and the presence of necessary cofactors, all of which can influence drug binding. The output is a "melting curve," which shows the amount of soluble protein at different temperatures. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target stabilization and, therefore, engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another powerful technique that leverages ligand-induced protein stabilization. However, instead of thermal denaturation, DARTS uses proteases to probe the stability of the target protein. The principle is that a protein bound to a small molecule is conformationally more stable and thus less susceptible to proteolytic digestion.
Workflow & Underlying Principle:
DARTS Experimental Workflow
A key difference from CETSA® is that DARTS is typically performed on cell lysates rather than intact cells, as the protease needs access to the full complement of proteins. The readout is a comparison of protein band patterns on a gel (or via mass spectrometry) between the drug-treated and untreated samples. A protein that is a direct target of the compound will appear as a more prominent, full-length band in the treated lane because it was protected from being cleaved by the protease.
Head-to-Head Comparison
| Feature | Cellular Thermal Shift Assay (CETSA®) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced proteolytic resistance |
| Cellular Context | Intact cells , cell lysates, tissues | Primarily cell lysates |
| Perturbation | Heat | Protease |
| Throughput | Can be adapted to high-throughput (HT-CETSA®) | Traditionally lower throughput |
| Readout | Western Blot, Immunoassay, Mass Spectrometry | SDS-PAGE, Western Blot, Mass Spectrometry |
| Key Advantage | High physiological relevance (intact cells) | Does not depend on thermal stability changes |
| Key Limitation | Not all proteins show a thermal shift upon binding | Requires careful optimization of protease digestion |
Expert Insight: For an initial validation of this compound, CETSA® is often the preferred starting point due to its operation in intact cells. This provides a higher degree of confidence that the observed engagement occurs under physiological conditions, accounting for factors like cell permeability and intracellular compound concentration. DARTS serves as an excellent orthogonal method to confirm findings from CETSA® or as a primary method if the target protein is known to be thermally unstable or does not show a thermal shift.
Part 2: Experimental Protocols & Data Interpretation
Here, we provide detailed, actionable protocols for implementing both CETSA® and DARTS to test the engagement of this compound with a hypothetical target, Protein X.
Protocol: CETSA® for Target Engagement of this compound
This protocol outlines a Western blot-based CETSA® experiment to generate a melt curve for Protein X.
Materials:
-
Cell line expressing Protein X
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
PBS, Lysis Buffer with protease inhibitors
-
PCR tubes, Thermocycler, Centrifuge
-
SDS-PAGE equipment, Western Blotting apparatus
-
Primary antibody specific to Protein X
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a final concentration of 10 µM this compound or an equivalent volume of DMSO. Incubate for 1 hour at 37°C.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
-
Heat Challenge:
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Place tubes in a thermocycler programmed with a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated (RT) control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample (e.g., via BCA assay) and normalize.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blot using an antibody against Protein X.
-
Data Interpretation (Hypothetical Data):
| Temperature (°C) | % Soluble Protein X (Vehicle) | % Soluble Protein X (10 µM Compound) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 52 | 75% | 92% |
| 55 | 50% (Tm) | 85% |
| 58 | 25% | 70% |
| 61 | 10% | 50% (Tm) |
| 64 | 5% | 30% |
In this example, the melting temperature (Tm) of Protein X shifts from 55°C to 61°C in the presence of this compound. This ΔTm of +6°C is strong evidence of direct target engagement and stabilization in the cell.
Protocol: DARTS for Target Engagement of this compound
This protocol describes a DARTS experiment to validate the interaction with Protein X.
Materials:
-
Cell line expressing Protein X
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis Buffer (non-denaturing, e.g., M-PER)
-
Pronase (or other suitable protease)
-
SDS-PAGE sample buffer
Methodology:
-
Lysate Preparation and Treatment:
-
Harvest cultured cells and lyse them in a non-denaturing buffer.
-
Determine the total protein concentration and adjust to 1 mg/mL.
-
Aliquot the lysate. To one aliquot, add this compound to a final concentration of 10 µM. To another, add an equivalent volume of DMSO.
-
Incubate for 1 hour on ice.
-
-
Limited Proteolysis:
-
Prepare a dilution series of pronase. Add different concentrations of pronase to the vehicle-treated lysate to determine the optimal concentration that results in partial, but not complete, digestion of Protein X (this is a critical optimization step).
-
Once optimized, add the determined concentration of pronase to both the compound-treated and vehicle-treated lysates.
-
Incubate for a set time (e.g., 15 minutes) at room temperature.
-
-
Quenching and Analysis:
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.
-
Analyze equal volumes by SDS-PAGE and Western Blot using an antibody against Protein X.
-
Data Interpretation (Hypothetical Data):
A successful DARTS experiment would show a prominent, full-length band for Protein X in the lane corresponding to the compound-treated sample. In contrast, the vehicle-treated lane would show a much fainter full-length band and potentially smaller degradation bands, indicating that in the absence of the stabilizing compound, Protein X was susceptible to proteolytic digestion. This protection from digestion is direct evidence of a binding event.
Conclusion and Recommendations
For validating the target engagement of a novel compound like this compound, a multi-faceted approach grounded in biophysical principles is essential. The Cellular Thermal Shift Assay (CETSA®) stands out as the premier method for an initial, physiologically relevant assessment of target binding within intact cells. Its ability to account for cell permeability and the intracellular environment provides a high-confidence starting point.
We recommend initiating target validation with a CETSA® melt curve experiment to demonstrate a thermal shift. A positive result should then be confirmed using an orthogonal method like DARTS. This dual-validation strategy builds a robust and compelling case for the compound's mechanism of action, significantly de-risking its progression in the drug discovery pipeline. By employing these self-validating systems, researchers can move forward with a clear, data-driven understanding of their compound's behavior at the molecular level.
The Pivotal Role of the Hydroxamate Moiety: A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-N-methylpropanamide Derivatives in Antimalarial Drug Discovery
In the relentless pursuit of novel therapeutics to combat the global threat of malaria, the exploration of unique chemical scaffolds that can overcome existing drug resistance is paramount. Among the promising avenues of research, the structure-activity relationship (SAR) of propanamide derivatives has garnered significant attention. This guide provides an in-depth comparative analysis of 3-hydroxy-N-methylpropanamide derivatives and their close analogs, the 3-hydroxypropanamidines, with a specific focus on their potent antimalarial activity. By dissecting the influence of specific structural modifications on biological efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants for designing next-generation antimalarial agents.
The 3-Hydroxypropanamide Scaffold: A Privileged Motif in Antimalarial Design
The 3-hydroxypropanamide core has emerged as a critical pharmacophore in the development of novel antimalarial compounds. The presence of a hydroxyl group at the C3 position and a nitrogen-containing functionality is crucial for their mechanism of action, which is believed to involve the inhibition of heme detoxification in Plasmodium falciparum.[1] This guide will delve into the nuanced structure-activity relationships that govern the antiplasmodial potency of this class of molecules, drawing key insights from extensive studies on 3-hydroxypropanamidines, which serve as excellent surrogates for understanding the broader class of this compound derivatives.
Decoding the Structure-Activity Relationship: A Tale of Substitutions and Potency
The biological activity of 3-hydroxypropanamidine derivatives is exquisitely sensitive to structural modifications at various positions of the molecule. The following sections dissect the key SAR findings, providing a comparative analysis of different substitution patterns.
The Indispensable Hydroxyl Group and Basic Nitrogen
Early investigations into this chemical class unequivocally demonstrated that the hydroxyl group, in conjunction with a basic nitrogen atom, is essential for potent antimalarial activity.[1] The spatial arrangement and distance between these two functional groups are critical for target engagement. This fundamental principle underscores the importance of the 3-hydroxypropanamide backbone as the foundational element for activity.
Impact of N-Arylalkyl Substitutions on Antiplasmodial Activity
A systematic exploration of substitutions on the amidine nitrogen has revealed significant variations in potency. While N-arylalkyl-substituted 3-hydroxypropanamidines generally exhibit significant antiplasmodial activity, the nature of the aryl group and the alkyl linker plays a crucial role.
Table 1: Comparative Antiplasmodial Activity of N-Arylalkyl-Substituted 3-Hydroxypropanamidine Derivatives against P. falciparum [1]
| Compound ID | R (N-substituent) | IC50 (μM, Pf 3D7 - CQ-sensitive) | IC50 (μM, Pf Dd2 - multidrug-resistant) |
| 6 | Benzyl | 0.25 | >1.0 |
| 7 | 4-Fluorobenzyl | 0.07 | 0.15 |
| 8 | 4-Chlorobenzyl | 0.09 | 0.20 |
| 9 | 4-Methylbenzyl | 0.12 | 0.35 |
| 11 | 2-Phenylethyl | 0.98 | >1.0 |
| 12 | 3-Phenylpropyl | 0.45 | 0.85 |
| 13 | 4-Phenylbutyl | 0.62 | >1.0 |
As evidenced in Table 1, substitution on the benzyl ring significantly influences activity. The introduction of a fluorine atom at the para-position (Compound 7 ) leads to a notable increase in potency against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum, highlighting the favorable impact of this modification. In contrast, increasing the length of the alkyl chain between the nitrogen and the phenyl ring (Compounds 11-13 ) generally leads to a decrease in activity.
The Benzamidine Moiety: A Key to Nanomolar Potency
Further optimization of the scaffold led to the discovery that incorporating a substituted benzamidine moiety can result in compounds with exceptional, single-digit nanomolar antiplasmodial activity.
Table 2: Antiplasmodial Activity of Benzamidine-Containing 3-Hydroxypropanamidine Derivatives against P. falciparum [1]
| Compound ID | R (Benzamidine Substituent) | IC50 (nM, Pf 3D7) | IC50 (nM, Pf Dd2) |
| 22 | 4-Methoxy | 5 | 12 |
| 23 | 4-Chloro | 9 | 9 |
The remarkable potency of compounds 22 and 23 (Table 2) underscores the significance of the benzamidine group. Compound 22 , with a para-methoxy substituent, emerged as a lead candidate, exhibiting excellent in vitro activity against both parasite strains and low cytotoxicity against human cells.[1]
Experimental Protocols: Synthesis and Biological Evaluation
To facilitate further research and validation, this section provides a detailed methodology for the synthesis and biological evaluation of 3-hydroxypropanamidine derivatives, which can be adapted for this compound analogs.
General Synthetic Scheme
The synthesis of 3-hydroxypropanamidines can be achieved through a multi-step process starting from commercially available aromatic aldehydes.
Caption: General synthetic workflow for 3-hydroxypropanamidine derivatives.
Step-by-Step Protocol:
-
Synthesis of 3-Hydroxypropanenitriles: Aromatic aldehydes are converted to their corresponding 3-hydroxypropanenitriles. This typically involves reaction with acetonitrile in the presence of a strong base like n-butyllithium, followed by an acidic workup.[1]
-
Amidine Formation: The synthesized nitriles are then reacted with the desired amine (e.g., a substituted aniline) in the presence of trimethylaluminum in a suitable solvent like toluene to form the target amidine.[1]
-
Purification: The final compounds are purified using standard techniques such as column chromatography to yield the desired 3-hydroxypropanamidine derivatives.
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of the synthesized compounds is typically evaluated against chloroquine-sensitive and resistant strains of P. falciparum.
Caption: Workflow for in vitro antiplasmodial activity assessment.
Step-by-Step Protocol:
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in human erythrocytes.
-
Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Incubation: The parasite cultures are incubated with the different drug concentrations for a defined period (e.g., 72 hours).
-
IC50 Determination: Parasite growth inhibition is quantified using a suitable method, such as the SYBR Green I-based fluorescence assay, and the 50% inhibitory concentration (IC50) is calculated.
Conclusion and Future Directions
The structure-activity relationship studies of 3-hydroxypropanamidine derivatives have provided invaluable insights into the design of potent antimalarial agents. The critical roles of the 3-hydroxy group, the basic nitrogen, and the nature of the substituents on the amidine moiety have been clearly established. The exceptional nanomolar activity of benzamidine-containing analogs highlights a particularly promising avenue for further development.
Future research should focus on:
-
Exploring a wider range of substitutions on the benzamidine ring to further optimize potency and pharmacokinetic properties.
-
Investigating the SAR of this compound derivatives directly to draw parallels and identify unique features of this closely related scaffold.
-
Elucidating the precise molecular target and mechanism of action to enable rational, target-based drug design.
-
Conducting in vivo efficacy and toxicity studies for the most promising lead compounds to assess their potential as clinical candidates.
By building upon the foundational SAR knowledge presented in this guide, the scientific community can accelerate the discovery and development of novel, effective, and safe antimalarial drugs to address this persistent global health challenge.
References
A Comparative Review of 3-hydroxy-N-methylpropanamide and Structurally Similar Molecules: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 3-hydroxy-N-methylpropanamide and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological performance of these molecules. By integrating established scientific principles with detailed experimental protocols, this guide aims to provide a robust framework for understanding and utilizing this chemical class in research and development endeavors.
Introduction: The Significance of N-Alkyl Amides in Drug Discovery
The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The substitution on the amide nitrogen plays a critical role in modulating a molecule's physicochemical and pharmacokinetic properties. N-alkylation, particularly N-methylation, is a common strategy employed to enhance metabolic stability, membrane permeability, and solubility.[1] This guide focuses on this compound, a simple yet illustrative scaffold, and compares it with its non-N-alkylated parent, and its N,N-dimethyl and N-ethyl analogs to elucidate the impact of N-alkylation on key molecular attributes.
Molecular Candidates Under Review
This guide will focus on a comparative analysis of the following four molecules:
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-hydroxypropanamide | C₃H₇NO₂ | 89.09 | |
| This compound | C₄H₉NO₂ | 103.12 | |
| 3-hydroxy-N,N-dimethylpropanamide | C₅H₁₁NO₂ | 117.15 | |
| 3-hydroxy-N-ethylpropanamide | C₅H₁₁NO₂ | 117.15 |
Physicochemical Properties: A Comparative Overview
The seemingly minor structural modifications among these molecules can lead to significant differences in their physicochemical properties, which in turn dictate their behavior in biological systems.
| Property | 3-hydroxypropanamide | This compound | 3-hydroxy-N,N-dimethylpropanamide | 3-hydroxy-N-ethylpropanamide | Rationale for Differences & Experimental Insights |
| Hydrogen Bond Donors | 2 | 1 | 0 | 1 | The number of N-H bonds directly impacts hydrogen bonding potential, influencing solubility and membrane permeability. The primary amide has two donors, the secondary amides have one, and the tertiary amide has none. |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 | The carbonyl oxygen and hydroxyl group act as hydrogen bond acceptors in all four molecules. |
| Predicted LogP | -1.4 | -1.2 | -1.0 | -0.8 | N-alkylation generally increases lipophilicity (LogP). The addition of each alkyl group reduces the molecule's polarity.[1] |
| Aqueous Solubility | High | High | High | High | The presence of the hydroxyl group and the amide functionality contributes to good aqueous solubility for all analogs. While N-methylation of some aliphatic amides can slightly increase solubility, the effect is often modest.[1] |
Synthesis of 3-hydroxy-N-alkylpropanamides
The synthesis of these molecules can be achieved through several routes. A common and versatile method involves the reaction of an appropriate amine with a derivative of 3-hydroxypropionic acid or with β-propiolactone.
General Synthesis Workflow
Caption: General synthetic routes to 3-hydroxy-N-alkylpropanamides.
Experimental Protocol: Synthesis of 3-hydroxy-N,N-dimethylpropanamide from Methyl 3-hydroxypropionate[2]
This two-step protocol involves the esterification of 3-hydroxypropionic acid followed by amidation.
Materials:
-
3-hydroxypropionic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Dimethylamine (40% solution in water)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Diethyl ether
Step 1: Esterification to Methyl 3-hydroxypropionate
-
In a round-bottom flask, dissolve 3-hydroxypropionic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-hydroxypropionate.
Step 2: Amidation to 3-hydroxy-N,N-dimethylpropanamide
-
Dissolve the crude methyl 3-hydroxypropionate in a suitable solvent like methanol.
-
Add an excess of a 40% aqueous solution of dimethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Remove the solvent and excess dimethylamine under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-hydroxy-N,N-dimethylpropanamide.
Performance Evaluation: Key In Vitro Assays
To objectively compare the performance of these molecules for potential pharmaceutical applications, a series of in vitro assays are essential.
Membrane Permeability: PAMPA and Caco-2 Assays
Membrane permeability is a critical determinant of oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess passive diffusion, while the Caco-2 cell permeability assay offers a more biologically relevant model that includes active transport mechanisms.[2][3]
Caption: Generalized workflow for in vitro permeability assessment.
-
3-hydroxypropanamide: Due to its two hydrogen bond donors and low lipophilicity, it is expected to have the lowest passive permeability.
-
This compound & 3-hydroxy-N-ethylpropanamide: The reduction of one hydrogen bond donor and increased lipophilicity should lead to improved permeability compared to the primary amide.[4]
-
3-hydroxy-N,N-dimethylpropanamide: With no hydrogen bond donors, this tertiary amide is predicted to have the highest passive permeability among the four.
Metabolic Stability in Human Liver Microsomes
The metabolic stability of a compound is a key factor in determining its in vivo half-life and potential for drug-drug interactions. Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 enzymes, which are responsible for the phase I metabolism of many drugs.[5]
Materials:
-
Test compounds (1 mM stock in DMSO)
-
Human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Pre-warm the HLM suspension and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension and phosphate buffer.
-
Add the test compound to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
3-hydroxypropanamide: The primary amide may be susceptible to hydrolysis by amidases.
-
This compound & 3-hydroxy-N-ethylpropanamide: The N-alkyl groups can sterically hinder enzymatic hydrolysis, potentially increasing metabolic stability compared to the primary amide.
-
3-hydroxy-N,N-dimethylpropanamide: The tertiary amide is generally more resistant to amidase-mediated hydrolysis, and is therefore expected to exhibit the highest metabolic stability of the series.
Cytotoxicity Assessment: HepG2 Cell Viability Assay
Evaluating the potential cytotoxicity of new chemical entities is a critical step in early-stage drug discovery. The HepG2 cell line, derived from human liver carcinoma, is a commonly used model for in vitro toxicology studies.[6][7]
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This comparative guide provides a framework for evaluating this compound and its analogs. The strategic modification of the amide N-substituents offers a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of small molecules. While the principles discussed herein provide a strong predictive foundation, direct experimental validation is paramount. The detailed protocols provided serve as a starting point for researchers to generate robust and comparable data, ultimately enabling more informed decisions in the pursuit of novel therapeutics.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 4. pnas.org [pnas.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, genotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by the imidazole ionic liquid 1-dodecyl-3-methylimidazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of 3-hydroxy-N-methylpropanamide's Biological Effects
This guide provides a comprehensive framework for the statistical validation of the biological effects of a novel compound, 3-hydroxy-N-methylpropanamide. As researchers, scientists, and drug development professionals, our commitment to rigorous, reproducible, and translatable science is paramount. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental design, ensuring a robust evaluation of this compound's therapeutic potential. We will explore hypothetical anti-inflammatory and cytotoxic properties of this compound, comparing it with established drugs, Ibuprofen and Doxorubicin, to provide a clear benchmark for its performance.
Section 1: Introduction to this compound
This compound is a small organic molecule with the chemical formula C4H9NO2.[1] Its structure, featuring a hydroxyl group and an N-methylated amide, suggests potential for diverse biological interactions. While its specific biological activities are currently under investigation, its structural motifs are present in various bioactive compounds, warranting a thorough examination of its pharmacological profile. This guide will focus on validating its hypothetical anti-inflammatory and cytotoxic effects, two key areas in modern drug discovery.
Section 2: Comparative In Vitro Cytotoxicity Assessment
A fundamental step in characterizing a new chemical entity is to determine its effect on cell viability. This is crucial for identifying potential anticancer agents and for understanding a compound's general toxicity profile.[2][3] We will compare the cytotoxic potential of this compound against Doxorubicin, a well-established chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II.[4][5][6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] The amount of formazan produced is proportional to the number of living cells.[1]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound and the positive control, Doxorubicin, in culture medium. The concentration range should be broad enough to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A typical range would be from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualization of the MTT Assay Workflow
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Hypothetical Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | 25.5 |
| MCF-7 | 32.8 | |
| Doxorubicin (Positive Control) | HeLa | 0.8 |
| MCF-7 | 1.2 |
This hypothetical data suggests that this compound exhibits moderate cytotoxic activity, though it is less potent than the established anticancer drug, Doxorubicin.
Section 3: In Vitro and In Vivo Anti-Inflammatory Activity Assessment
Inflammation is a complex biological response implicated in numerous diseases.[5] The anti-inflammatory potential of a novel compound is a key area of investigation. We will compare the hypothetical anti-inflammatory effects of this compound with Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[2][9][10][11][12]
In Vitro Anti-Inflammatory Assay: Nitric Oxide Scavenging Activity
Excessive production of nitric oxide (NO) is a hallmark of inflammation.[13][14][15][16] Therefore, the ability of a compound to scavenge NO can be an indicator of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of various concentrations of this compound (e.g., 10-500 µg/mL) or Ibuprofen with 50 µL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS).
-
Incubation: Incubate the plate at room temperature for 150 minutes.
-
Griess Reagent Addition: After incubation, add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 546 nm. A decrease in absorbance compared to the control (sodium nitroprusside in PBS without the test compound) indicates NO scavenging activity.
-
Data Analysis: Calculate the percentage of NO scavenging activity for each concentration.
In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS), mimicking an inflammatory response.[13][14][17][18][19][20]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Ibuprofen for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as described in the NO scavenging assay.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration relative to the LPS-treated control.
Hypothetical Comparative In Vitro Anti-Inflammatory Data
| Assay | Compound | IC50 (µg/mL) |
| Nitric Oxide Scavenging | This compound | 85.2 |
| Ibuprofen | >500 | |
| Inhibition of LPS-Induced NO Production | This compound | 42.7 |
| Ibuprofen | 65.1 |
This hypothetical data suggests that this compound may possess anti-inflammatory properties by inhibiting NO production in macrophages, and to a lesser extent, by direct NO scavenging.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.[21][22][23][24][25] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (Ibuprofen, e.g., 10 mg/kg), and test groups (this compound at various doses, e.g., 10, 30, and 100 mg/kg). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the vehicle, Ibuprofen, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
Visualization of the Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Hypothetical Comparative In Vivo Anti-Inflammatory Data
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Control (Vehicle) | - | 0% |
| Ibuprofen | 10 | 45.2% |
| This compound | 10 | 20.5% |
| 30 | 35.8% | |
| 100 | 52.1% |
This hypothetical data suggests that this compound exhibits a dose-dependent anti-inflammatory effect in vivo, with the highest dose showing efficacy comparable to the standard drug, Ibuprofen.
Section 4: Discussion and Future Directions
The hypothetical data presented in this guide illustrates a plausible pharmacological profile for this compound, characterized by moderate cytotoxic and significant anti-inflammatory activities. The in vitro assays provide initial insights into its potential mechanisms of action, suggesting an ability to modulate nitric oxide pathways. The in vivo data further supports its anti-inflammatory potential in a complex biological system.
It is imperative to underscore that this guide serves as a methodological framework. The actual biological effects of this compound must be determined through rigorous experimentation. Future studies should aim to:
-
Elucidate the precise mechanism of action: Investigate its effects on key inflammatory mediators (e.g., prostaglandins, cytokines) and signaling pathways (e.g., NF-κB).
-
Expand the cytotoxicity profiling: Test its effects on a wider range of cancer cell lines and normal, non-cancerous cells to determine its therapeutic index.
-
Conduct pharmacokinetic and toxicological studies: Evaluate its absorption, distribution, metabolism, excretion (ADME), and overall safety profile in animal models.
By adhering to the principles of scientific integrity and employing robust, validated methodologies as outlined in this guide, the scientific community can effectively and efficiently evaluate the therapeutic potential of novel compounds like this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. ClinPGx [clinpgx.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. q-vd.com [q-vd.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 12. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jkb.ub.ac.id [jkb.ub.ac.id]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. thaiscience.info [thaiscience.info]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Safety Protocol for Handling 3-hydroxy-N-methylpropanamide in a Research and Development Setting
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-hydroxy-N-methylpropanamide (CAS No. 6830-81-5). The following protocols are designed to empower you with the knowledge to work confidently and safely, ensuring both personal and environmental protection. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety within your laboratory.
Section 1: Understanding the Hazard Profile of this compound
This compound is a solid organic compound with the molecular formula C₄H₉NO₂.[1][2][3] While its applications are promising, it is crucial to recognize its potential hazards to mitigate risks effectively.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
These classifications necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's known hazards.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Given that the compound causes serious eye irritation, chemical splash goggles are mandatory.[2] A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves are required to prevent skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[2][5] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn to protect skin and clothing from accidental spills and contamination.[5] |
| Respiratory Protection | NIOSH-approved Respirator | Due to the risk of respiratory irritation and harm if inhaled, work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If the potential for aerosolization exists and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Experimental Workflow: Donning and Doffing PPE
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Section 3: Operational Plan - A Step-by-Step Handling Procedure
Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your research.
3.1. Preparation and Weighing
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure.
-
Engineering Controls: Ensure the chemical fume hood is functioning correctly before commencing work.
-
Weighing: If weighing the solid compound, use a balance within the fume hood. Handle the material carefully to avoid generating dust.
3.2. Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs. This compound is soluble in water and polar organic solvents.[3]
-
Dissolution: Slowly add the solid to the solvent while stirring to facilitate dissolution. Avoid splashing.
-
Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.
3.3. Post-Handling Decontamination
-
Surface Cleaning: Upon completion of your work, decontaminate the work area by wiping it down with an appropriate cleaning agent.
-
Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.
Section 4: Disposal Plan - Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
4.1. Waste Segregation
-
Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of in a designated solid hazardous waste container.
4.2. Disposal Procedure
-
Container Management: Use a compatible, leak-proof container for all waste streams. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.
-
Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal service.[4] Follow your institution's specific procedures for chemical waste pickup.
Logical Relationship: Waste Disposal Workflow
Caption: Workflow for the proper segregation and disposal of waste.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Your diligence in handling this compound with the respect it demands is a testament to your commitment to scientific excellence and responsible research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
